Product packaging for 2,4-Dimethoxy-benzamidine(Cat. No.:CAS No. 32048-19-4)

2,4-Dimethoxy-benzamidine

Cat. No.: B3051207
CAS No.: 32048-19-4
M. Wt: 180.2 g/mol
InChI Key: OHDVRMGJIHLLMB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-benzamidine is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B3051207 2,4-Dimethoxy-benzamidine CAS No. 32048-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDVRMGJIHLLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399780
Record name 2,4-Dimethoxy-benzamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32048-19-4
Record name 2,4-Dimethoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32048-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-benzamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,4-Dimethoxy-benzamidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthesis pathway for 2,4-Dimethoxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic route, including the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structural motif, featuring a benzamidine core with two methoxy substituents, imparts specific electronic and steric properties that are often sought after in the design of enzyme inhibitors and receptor modulators. The dimethoxy substitution pattern can enhance binding affinity and selectivity for target proteins, making this compound a crucial component in the development of novel therapeutics.[2]

This guide will detail a robust two-step synthesis beginning from the readily available 2,4-dimethoxybenzaldehyde. The pathway involves the initial conversion of the aldehyde to the corresponding nitrile, followed by the classical Pinner reaction and subsequent ammonolysis to yield the target amidine hydrochloride.

The Synthetic Pathway: A Strategic Overview

The synthesis of this compound hydrochloride is strategically designed in two main stages, each with a distinct chemical transformation. This approach ensures high yields and purity of the final product.

Stage 1: Synthesis of 2,4-Dimethoxybenzonitrile

The initial step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzonitrile. This transformation is crucial as the nitrile functionality is the direct precursor to the amidine group in the subsequent Pinner reaction. A common and effective method for this conversion is the reaction of the aldehyde with hydroxylamine hydrochloride, followed by dehydration of the resulting aldoxime.[3][4]

Stage 2: The Pinner Reaction and Ammonolysis

The cornerstone of this synthesis is the Pinner reaction, a classic and reliable method for converting nitriles into imidates.[5][6][7] The 2,4-dimethoxybenzonitrile is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2,4-dimethoxybenzimidate hydrochloride, also known as a Pinner salt.[5][6] This intermediate is then subjected to ammonolysis, where treatment with ammonia displaces the ethoxy group to form the desired this compound hydrochloride.[8]

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow cluster_stage1 Stage 1: Nitrile Formation cluster_stage2 Stage 2: Amidine Formation A 2,4-Dimethoxybenzaldehyde B 2,4-Dimethoxybenzaldoxime (Intermediate) A->B Hydroxylamine HCl C 2,4-Dimethoxybenzonitrile B->C Dehydration D Ethyl 2,4-Dimethoxybenzimidate HCl (Pinner Salt) C->D Pinner Reaction (EtOH, HCl) E This compound HCl D->E Ammonolysis (Ammonia)

Figure 1: Overall workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,4-Dimethoxybenzonitrile

This protocol details the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzonitrile. The reaction proceeds via an oxime intermediate which is then dehydrated.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dimethoxybenzaldehyde166.1716.6 g0.1
Hydroxylamine Hydrochloride69.498.3 g0.12
Anhydrous Ferrous Sulfate151.911.5 g0.01
N,N-Dimethylformamide (DMF)73.09100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and anhydrous ferrous sulfate (1.5 g, 0.01 mol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate of 2,4-dimethoxybenzonitrile will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Dry the product under vacuum to obtain 2,4-dimethoxybenzonitrile as a solid.

Rationale and Causality:

  • Hydroxylamine Hydrochloride: This reagent reacts with the aldehyde to form the corresponding aldoxime. An excess is used to ensure complete conversion of the starting material.

  • Anhydrous Ferrous Sulfate: This acts as a catalyst for both the oxime formation and the subsequent dehydration to the nitrile.[3]

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at an elevated temperature.

  • Reflux: Heating the reaction mixture ensures a sufficient reaction rate for the conversion.

  • Precipitation in Water: 2,4-dimethoxybenzonitrile is insoluble in water, allowing for its easy isolation from the reaction mixture.

Stage 2: Synthesis of this compound Hydrochloride

This stage involves the Pinner reaction of 2,4-dimethoxybenzonitrile to form the imidate hydrochloride, followed by ammonolysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dimethoxybenzonitrile163.1716.3 g0.1
Anhydrous Ethanol46.07100 mL-
Anhydrous Hydrogen Chloride (gas)36.46Excess-
Anhydrous Ammonia (gas)17.03Excess-
Anhydrous Diethyl Ether74.12As needed-

Protocol:

Part A: Formation of Ethyl 2,4-Dimethoxybenzimidate Hydrochloride (Pinner Salt)

  • Dissolve 2,4-dimethoxybenzonitrile (16.3 g, 0.1 mol) in anhydrous ethanol (100 mL) in a 250 mL three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0-5°C.[8]

  • A white precipitate of the Pinner salt will form. Continue bubbling HCl gas until the solution is saturated.

  • Seal the flask and allow it to stand at 0-5°C for 24 hours to ensure complete reaction.[9]

  • Collect the crystalline Pinner salt by vacuum filtration, washing with anhydrous diethyl ether to remove any unreacted starting materials.

Part B: Ammonolysis to this compound Hydrochloride

  • Suspend the freshly prepared Pinner salt in anhydrous ethanol (100 mL) in a flask cooled in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete within 2-3 hours.[8]

  • The completion of the reaction can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride as a byproduct.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Rationale and Causality:

  • Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions as the imidate intermediate is sensitive to moisture and can hydrolyze to the corresponding ester.[8]

  • Hydrogen Chloride: Acts as a catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by ethanol.[10]

  • Low Temperature: The Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures.[6] Maintaining a low temperature throughout the reaction is critical for obtaining a good yield.

  • Ammonia: A nucleophile that displaces the ethoxy group from the Pinner salt to form the more stable amidine.

  • Anhydrous Diethyl Ether: Used for washing the Pinner salt as it is a non-polar solvent that will not react with the salt but will dissolve unreacted starting materials.

Purification and Characterization

Purification

The crude this compound hydrochloride can be purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4][11]

Choice of Solvent: Ethanol is a good choice for recrystallization as the product is soluble in hot ethanol and less soluble in cold ethanol, allowing for good recovery of the purified compound. A mixture of ethanol and diethyl ether can also be an effective recrystallization solvent system.[10]

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a defined melting point upon purification

Spectroscopic Data (Expected):

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the protons of the amidinium group. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy protons will appear as two distinct singlets around 3.8-4.0 ppm. The NH₂ protons of the amidinium group will likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the aromatic carbons, the two methoxy carbons, and the amidinium carbon. The amidinium carbon (C=N) is expected to appear in the range of 160-170 ppm.[12]

  • FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations in the region of 3100-3400 cm⁻¹, C=N stretching around 1650 cm⁻¹, and C-O stretching of the methoxy groups around 1200-1000 cm⁻¹.[13]

The following diagram illustrates the key steps in the characterization workflow:

Characterization_Workflow Start Synthesized This compound HCl Purification Recrystallization Start->Purification Characterization Spectroscopic Analysis Purification->Characterization HNMR ¹H NMR Characterization->HNMR CNMR ¹³C NMR Characterization->CNMR FTIR FTIR Characterization->FTIR End Purity and Identity Confirmed HNMR->End CNMR->End FTIR->End

Figure 2: Workflow for the purification and characterization of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2,4-Dimethoxybenzaldehyde: May cause skin and eye irritation.

  • Hydroxylamine Hydrochloride: Corrosive and can cause severe skin and eye damage.

  • Anhydrous Ferrous Sulfate: May cause irritation.

  • N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with extreme care.

  • Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases and must be handled in a well-ventilated fume hood with appropriate gas scrubbing systems.

  • Anhydrous Ethanol and Diethyl Ether: Highly flammable liquids.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis of this compound hydrochloride. By providing a thorough understanding of the reaction mechanisms and the rationale behind the experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The successful synthesis and characterization of this important intermediate will facilitate the development of new and innovative pharmaceutical agents.

References

Physicochemical properties of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxybenzamidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2,4-Dimethoxybenzamidine, a versatile chemical intermediate critical to advancements in medicinal chemistry and biochemical research. Moving beyond a simple data sheet, this document offers an in-depth analysis of the compound's structural characteristics, physicochemical properties, synthesis, and practical applications. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal reasoning behind experimental methodologies and the compound's functional behavior. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower scientists to leverage the unique attributes of 2,4-Dimethoxybenzamidine in their research and development endeavors.

Introduction: The Strategic Importance of 2,4-Dimethoxybenzamidine

2,4-Dimethoxybenzamidine is an aromatic compound distinguished by a benzamidine core substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring. While not an end-product therapeutic itself, it serves as a crucial structural motif and key intermediate in the synthesis of a wide array of biologically active molecules.[1] The amidine functional group (-C(=NH)NH2) is a potent hydrogen bond donor and acceptor and can exist in a protonated, cationic form at physiological pH, making it an important pharmacophore for interacting with biological targets such as enzymes and receptors.

The strategic placement of the two methoxy groups (-OCH3) is not trivial. These groups exert a significant electronic influence on the aromatic ring, enhancing its electron density and modulating the basicity of the amidine group. As will be discussed, these substitutions also profoundly impact the compound's solubility, reactivity, and metabolic stability, making it a highly valuable building block in drug discovery.[1] This guide will dissect these properties, providing the foundational knowledge necessary for its effective application.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent experimental work. 2,4-Dimethoxybenzamidine is most commonly handled in its more stable hydrochloride salt form for improved shelf-life and solubility in polar solvents. It is critical to distinguish between the free base and its salt, as their properties differ significantly.

Caption: Chemical structure of 2,4-Dimethoxybenzamidine.

Table 1: Core Physicochemical Data

Property2,4-Dimethoxybenzamidine (Free Base)2,4-Dimethoxybenzamidine HCl (Hydrochloride Salt)
IUPAC Name 2,4-dimethoxybenzenecarboximidamide[2]2,4-dimethoxybenzenecarboximidamide hydrochloride
Synonyms 2,4-Dimethoxybenzimidamide[2]N/A
CAS Number 32048-19-4[2]131947-81-4[1][3]
Molecular Formula C₉H₁₂N₂O₂[2]C₉H₁₂N₂O₂·HCl[1][3]
Molecular Weight 180.20 g/mol [2]216.67 g/mol [1][3]
Appearance White to off-white crystalline solid (Predicted)Grey solid[1]
XLogP3 (Computed) 0.8[2]N/A
Hydrogen Bond Donors 2[2]3 (protonated form)
Hydrogen Bond Acceptors 4[2]3 (protonated form)
Solubility Soluble in organic solvents (e.g., ethanol, acetone). Limited, pH-dependent solubility in water.[4]Enhanced solubility in polar solvents like water and methanol.
Storage Conditions Store in a cool, dry place.Store at 0-8 °C[1]

Note: Some properties for the free base are predicted based on its structure and data for analogous compounds, as the HCl salt is the common commercial form.

The positive XLogP3 value suggests a slight preference for lipophilic environments, a key parameter in predicting membrane permeability. However, the presence of hydrogen bond donors and acceptors also imparts a degree of polarity. The solubility of related structures like 2,4-dimethoxybenzoic acid is known to be pH-dependent, increasing in alkaline conditions where a salt is formed; a similar principle applies to the benzamidine free base, which will be more soluble in acidic conditions due to the formation of the cationic amidinium ion.[4]

Synthesis and Purification: A Validated Workflow

2,4-Dimethoxybenzamidine is typically synthesized from its corresponding nitrile, 2,4-dimethoxybenzonitrile. The Pinner reaction is a classic and reliable method for this transformation, proceeding through an imidate ester intermediate. This process requires stringent anhydrous conditions to prevent hydrolysis back to the amide.

Pinner_Synthesis_Workflow start Start Materials: 2,4-Dimethoxybenzonitrile Anhydrous Ethanol, HCl gas step1 Step 1: Imidate Formation (Pinner Reaction) Bubble dry HCl gas through ethanolic nitrile solution at 0°C. start->step1 step2 Step 2: Isolation Precipitate ethyl 2,4-dimethoxy- benzimidate hydrochloride salt with anhydrous ether. step1->step2 step3 Step 3: Ammonolysis Treat imidate salt with ethanolic ammonia solution under anhydrous conditions. step2->step3 step4 Step 4: Product Isolation Evaporate solvent. Isolate crude 2,4-Dimethoxybenzamidine HCl. step3->step4 step5 Step 5: Purification Recrystallize from an appropriate solvent system (e.g., Ethanol/Ether). step4->step5 end_product Final Product: Pure 2,4-Dimethoxybenzamidine HCl step5->end_product

Caption: Workflow for the synthesis of 2,4-Dimethoxybenzamidine HCl.

Experimental Protocol: Pinner Synthesis

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.

  • Reaction Setup (Imidate Formation):

    • Rationale: This step converts the nitrile into a more reactive imidate ester. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the imidate intermediate.

    • Procedure: Dissolve 2,4-dimethoxybenzonitrile (1 eq.) in anhydrous ethanol in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation:

    • Rationale: Isolating the imidate salt ensures a clean starting material for the subsequent ammonolysis step.

    • Procedure: Upon reaction completion, seal the flask and store it at 4°C overnight to allow for complete precipitation of the ethyl 2,4-dimethoxybenzimidate hydrochloride salt. Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis:

    • Rationale: The nucleophilic ammonia displaces the ethoxy group from the imidate to form the target amidine.

    • Procedure: Suspend the dried imidate salt in a solution of anhydrous ammonia in ethanol (approx. 15-20%). Stir the suspension at room temperature for 12-24 hours. Again, monitor the conversion by TLC.

  • Product Isolation and Purification:

    • Rationale: Removal of the ammonium chloride byproduct and unreacted starting materials is essential for obtaining a pure product.

    • Procedure: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired product and ammonium chloride. Triturate the solid with a solvent in which the product is soluble but ammonium chloride is not (e.g., dichloromethane). Filter to remove the inorganic salt. The filtrate contains the crude product. Purify by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-dimethoxybenzamidine hydrochloride as a grey solid.[1] Confirm identity and purity (>95%) via ¹H NMR, Mass Spectrometry, and HPLC.[1]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The aromatic region should display three distinct protons with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. Two sharp singlets would correspond to the protons of the two non-equivalent methoxy groups (typically around 3.8-4.0 ppm). The protons on the amidine nitrogen atoms are exchangeable and may appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals: six for the aromatic carbons (two of which are oxygen-substituted, shifting them downfield), two for the methoxy carbons (around 55-60 ppm), and one for the amidine carbon (typically in the 160-170 ppm range).

  • Mass Spectrometry (MS): For the free base, Electrospray Ionization (ESI-MS) in positive mode would show a prominent ion peak [M+H]⁺ at m/z 181.09.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and characteristic C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹).

Applications in Pharmaceutical and Biochemical Research

The true value of 2,4-Dimethoxybenzamidine lies in its role as a versatile synthetic intermediate. Its structure is a gateway to more complex molecules with therapeutic potential.

cluster_input Core Building Blocks cluster_process Synthetic Transformation cluster_output Therapeutic Target Amidine 2,4-Dimethoxy- benzamidine Reaction Nucleophilic Substitution or Condensation Reaction Amidine->Reaction Reagent Electrophilic Reagent (e.g., Heterocyclic Halide) Reagent->Reaction API Complex API Scaffold (e.g., Enzyme Inhibitor) Reaction->API Forms new C-N bond

Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

  • Enzyme Inhibition: The basic amidine group, protonated at physiological pH, is an excellent mimic of the guanidinium group of arginine. It can form strong salt bridges and hydrogen bonds with negatively charged residues (aspartate, glutamate) in the active sites of enzymes like proteases (e.g., thrombin) and kinases. The dimethoxy-substituted phenyl ring provides a scaffold that can be further functionalized to achieve specificity and improve pharmacokinetic properties.[1]

  • Receptor Binding: The compound serves as a precursor for ligands that target various receptors. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the amidine provides a key polar interaction point.[1]

  • Pharmaceutical Development: It is explicitly cited as a key intermediate in synthesizing pharmaceuticals, underscoring its utility in constructing more complex drug candidates.[1]

Conclusion

2,4-Dimethoxybenzamidine is more than a catalog chemical; it is a strategically designed molecular tool. Its physicochemical properties—governed by the interplay between the basic amidine function and the electron-donating methoxy groups—make it an enabling reagent in medicinal chemistry. Understanding its solubility, reactivity, and synthetic pathways, as detailed in this guide, is crucial for any scientist aiming to construct novel molecules for biological applications. The provided protocols and workflows offer a validated starting point for its synthesis and purification, ensuring the high quality required for successful drug discovery and development campaigns.

References

An In-depth Technical Guide to 2,4-Dimethoxy-benzamidine: A Key Intermediate in Serine Protease Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine, with the CAS number 131947-81-4 for its hydrochloride salt, is a versatile synthetic intermediate that holds a significant position in medicinal chemistry and biochemical research. As a substituted benzamidine, its core structure is recognized as a pharmacophore that acts as a competitive inhibitor of serine proteases, a large and crucial family of enzymes involved in a myriad of physiological and pathological processes. The strategic placement of two methoxy groups on the phenyl ring enhances its utility by modifying its physicochemical properties, such as solubility and reactivity, making it a valuable building block in the development of targeted therapeutics.[1] This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its mechanism of action and applications in drug discovery and biochemical research.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. The compound is typically supplied as its hydrochloride salt to improve stability and solubility.

PropertyValueSource
CAS Number 131947-81-4 (HCl salt)--INVALID-LINK--
Molecular Formula C₉H₁₂N₂O₂ (free base), C₉H₁₃ClN₂O₂ (HCl salt)--INVALID-LINK--
Molecular Weight 180.20 g/mol (free base), 216.67 g/mol (HCl salt)--INVALID-LINK--
Appearance Grey solid--INVALID-LINK--
Purity ≥ 95% (HPLC)--INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--
IUPAC Name 2,4-dimethoxybenzenecarboximidamide--INVALID-LINK--

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction. This acid-catalyzed reaction proceeds through an imino ester salt intermediate, known as a Pinner salt, which is then converted to the amidine.

Pinner Reaction: A Step-by-Step Methodology

The synthesis of this compound hydrochloride from 2,4-dimethoxybenzonitrile is a two-step process.

Pinner_Reaction Nitrile 2,4-Dimethoxybenzonitrile Pinner_Salt Imino Ester Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt  HCl (gas), Anhydrous Alcohol (e.g., Ethanol) Amidine This compound HCl Pinner_Salt->Amidine  Ammonia or Ammonium Carbonate

Caption: The Pinner reaction for the synthesis of this compound HCl.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions to prevent the formation of unwanted byproducts such as esters.

  • Reaction Setup: A solution of 2,4-dimethoxybenzonitrile in an anhydrous alcohol (e.g., ethanol) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism.

  • Acidification: Dry hydrogen chloride gas is bubbled through the solution. The temperature is typically maintained at a low level (e.g., 0 °C) initially to control the exothermic reaction and prevent the degradation of the Pinner salt.

  • Reaction Monitoring: The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Introduction of Ammonia: Once the formation of the Pinner salt is complete, the reaction mixture is cooled, and ammonia gas is purged into the vessel until the pH is alkaline (≥ 8). Alternatively, a solution of ammonia in alcohol or ammonium carbonate can be used.

  • Amidine Formation: The reaction mixture is then stirred, often with gentle warming (e.g., to 30 °C), for several hours to facilitate the conversion of the Pinner salt to the amidine hydrochloride.

  • Workup and Isolation: The resulting mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate, to yield the desired this compound hydrochloride.

Mechanism of Action: Competitive Inhibition of Serine Proteases

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases. These enzymes, which include trypsin, thrombin, and plasmin, are characterized by a catalytic triad in their active site, with a serine residue playing a key role in peptide bond hydrolysis.

The inhibitory action of benzamidine derivatives stems from their structural similarity to the guanidinium group of arginine, a natural substrate for many serine proteases. The positively charged amidinium group of the inhibitor forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease. This binding event physically blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site S1_pocket S1 Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_pocket->Catalytic_Triad Substrate Hydrolysis Blocked Inhibited Enzyme S1_pocket->Blocked Products Hydrolyzed Products Catalytic_Triad->Products Inhibitor This compound (Positively Charged Amidinium Group) Inhibitor->S1_pocket Binds to (Competitive) Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->S1_pocket Cannot Bind

Caption: Competitive inhibition of a serine protease by this compound.

While specific quantitative inhibition data (IC₅₀ or Kᵢ values) for this compound against a range of serine proteases is not widely available in public literature, the parent compound, benzamidine, is a known reversible inhibitor of trypsin, plasmin, and thrombin with Kᵢ values of 35 µM, 350 µM, and 220 µM, respectively. The addition of the 2,4-dimethoxy groups is expected to influence the binding affinity and selectivity for different serine proteases due to altered electronic and steric properties. This makes this compound a valuable tool for structure-activity relationship (SAR) studies in the design of more potent and selective inhibitors.

Applications in Drug Discovery and Biochemical Research

The primary application of this compound is as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting enzymes and receptors.[1] Its role in biochemical research is also significant, especially in studies focused on enzyme inhibition and the elucidation of biological mechanisms.[1]

Intermediate in Pharmaceutical Synthesis

The benzamidine scaffold is a key structural motif in a number of therapeutic agents. For instance, the direct thrombin inhibitor dabigatran contains a benzamidine moiety. While there are no widely marketed drugs that are directly synthesized from this compound, its structural features make it an attractive starting material for the synthesis of novel inhibitors for various serine proteases. The methoxy groups can serve as handles for further chemical modification or can be retained to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Tool for Biochemical Research

In the laboratory, this compound can be used as a research tool in several ways:

  • Enzyme Inhibition Studies: It can be employed to investigate the role of specific serine proteases in biological pathways.

  • Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity to that of other substituted benzamidines, researchers can gain insights into the structural requirements for potent and selective enzyme inhibition.

  • Analytical Chemistry: It has potential applications in analytical methods for the detection and quantification of specific biomolecules.[1]

Experimental Protocol: Serine Protease (Trypsin) Inhibition Assay

To assess the inhibitory potential of this compound or its derivatives, a standard in vitro enzyme inhibition assay can be performed. The following is a general protocol for a trypsin inhibition assay using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic substrate

  • This compound hydrochloride (inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in the assay buffer.

    • Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

    • Prepare a stock solution of this compound hydrochloride in the assay buffer and perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the trypsin solution, and the inhibitor solution (at various concentrations) to the appropriate wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37 °C) for a set period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-BAPNA substrate solution to all wells.

    • Immediately begin monitoring the absorbance at 405 nm using a microplate reader. The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.

    • Record the absorbance at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If a more detailed kinetic analysis is required, the inhibition constant (Kᵢ) can be determined using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its straightforward synthesis via the Pinner reaction and its inherent ability to act as a competitive inhibitor of serine proteases make it an important building block in medicinal chemistry. While specific quantitative data on its inhibitory profile and its direct application in marketed drugs remain to be fully elucidated in the public domain, its potential as a lead structure and a research tool is undeniable. Future investigations into the specific serine protease targets of this compound and its derivatives, along with comprehensive SAR studies, will undoubtedly pave the way for the development of novel and selective therapeutics for a range of diseases.

References

A Technical Guide to the Mechanism of Action of Benzamidine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamidine Scaffold as a Cornerstone in Enzyme Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds".[1][2][3] These structures possess an innate ability to interact with multiple biological targets, providing a robust foundation for drug discovery. The benzamidine scaffold, a simple aromatic ring bearing an amidinium group (C(NH)(NH2)), is a quintessential example of such a framework.[1][4] Its derivatives have been extensively developed as potent and selective inhibitors of various enzymes, most notably serine proteases, which play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cancer.[5][6][7]

The power of the benzamidine moiety lies in its fundamental chemical properties. The amidinium group is protonated at physiological pH, conferring a positive charge that allows it to act as a bioisostere for the side chains of arginine and lysine residues. This molecular mimicry is the key to its primary mechanism of action: competitive inhibition of trypsin-like serine proteases.[8][9] This guide provides an in-depth exploration of this mechanism, the structure-activity relationships that govern inhibitor potency and selectivity, and the rigorous experimental methodologies required to validate these interactions.

Caption: Core chemical structure of benzamidine.

Part 1: The Core Mechanism of Action: Mimicry and Competitive Inhibition

The most well-characterized role of benzamidine derivatives is as reversible, competitive inhibitors of serine proteases.[4][5][10] These enzymes, which include crucial players like trypsin, thrombin, and plasmin, utilize a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site to hydrolyze peptide bonds.

The S1 Specificity Pocket and Molecular Mimicry

Trypsin-like serine proteases exhibit a preference for cleaving peptide chains after positively charged amino acid residues, namely arginine or lysine. This specificity is dictated by the architecture of the enzyme's "S1 pocket," a deep binding cleft that accommodates the substrate's side chain. At the base of this pocket lies a key aspartate residue (Asp189 in trypsin), which bears a negative charge.[9]

Benzamidine's mechanism of inhibition is a classic example of molecular mimicry. The positively charged amidinium group of the benzamidine derivative is a near-perfect structural and electrostatic mimic of the guanidinium group of an arginine side chain.[8] This allows it to bind tightly within the S1 pocket, forming a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate group of the Asp189 residue.[8][9] By occupying this critical specificity pocket, the benzamidine inhibitor directly blocks the substrate from binding, thus competitively inhibiting the enzyme.[5]

Mechanism_of_Action Benzamidine Binding in Serine Protease S1 Pocket cluster_Enzyme Enzyme Active Site S1_Pocket S1 Specificity Pocket Asp189 (-) Catalytic_Triad Catalytic Triad Ser195 His57 Inhibitor Benzamidine Derivative Aromatic Ring Amidinium Group (+) Inhibitor:amidinium->S1_Pocket:d189 Electrostatic Interaction (Salt Bridge) Inhibitor->Catalytic_Triad Blocks Access Substrate Natural Substrate Peptide Backbone Arginine Side Chain (+) Substrate->S1_Pocket Natural Binding (Blocked) Experimental_Workflow Workflow for Characterizing a Benzamidine-Based Inhibitor A 1. Primary Screening (Determine IC50) B 2. Enzyme Kinetics Study (Determine Mode of Inhibition & Ki) A->B Potent hits advance C 3. Biophysical Characterization (e.g., ITC, SPR) B->C Confirm binding & thermodynamics D 4. Structural Studies (X-ray Crystallography) B->D Visualize binding pose E 5. Computational Modeling (MD Simulations) B->E Inform simulation setup F Comprehensive Mechanistic Understanding C->F D->F E->F Elucidate dynamic interactions

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-benzamidine is a versatile molecule utilized in medicinal chemistry and biochemical research, often as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Its benzamidine core makes it a potential inhibitor of serine proteases, while the dimethoxy substitution pattern on the phenyl ring can modulate its physicochemical properties, such as solubility and reactivity, which are critical for its application in drug development and various assays.[1][3][4] This guide provides a comprehensive technical overview of the essential considerations and experimental protocols for characterizing the solubility and stability of this compound and its hydrochloride salt. Understanding these parameters is paramount for formulation development, ensuring consistent biological activity, and meeting regulatory requirements.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the scientific rationale behind the proposed experimental designs, ensuring a thorough and practical understanding of how to approach the characterization of this and similar molecules.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing meaningful solubility and stability studies.

PropertyValueSource
Chemical Structure
This compound
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.20 g/mol [5]
CAS Number 32048-19-4[5]
Computed XLogP3 0.8[5]
Hydrochloride Salt
Molecular Formula C₉H₁₂N₂O₂·HCl[1][6]
Molecular Weight 216.67 g/mol [1]
CAS Number 131947-81-4[1]
Appearance Grey solid[1]
Recommended Storage 0-8 °C[1][7]

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For ionizable compounds like this compound, solubility is highly dependent on pH. The hydrochloride salt form is often used to enhance aqueous solubility.[1]

Conceptual Framework for Solubility Assessment

The amidine functional group is basic, with a pKa typically in the range of 10-12. This means that at physiological pH (around 7.4), this compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility than the neutral free base. A comprehensive solubility profile, therefore, requires assessment across a range of pH values relevant to pharmaceutical development.

G cluster_0 Solubility Profiling Workflow A Prepare Buffer Systems (pH 2, 4, 6, 7.4, 9) B Add Excess this compound HCl to each buffer A->B C Equilibrate Samples (e.g., 24-48h at 25°C and 37°C) B->C D Separate Solid from Supernatant (Centrifugation/Filtration) C->D E Quantify Solute Concentration (HPLC-UV) D->E F Determine pH-Solubility Profile E->F

Caption: Workflow for Thermodynamic Solubility Assessment.

Experimental Protocol: Thermodynamic pH-Solubility Profile

This protocol outlines the steps to determine the equilibrium solubility of this compound HCl.

1. Materials and Reagents:

  • This compound HCl

  • Phosphate, acetate, and borate buffer systems (or a universal buffer) to cover a pH range from 2 to 10.

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker incubator

  • Centrifuge and/or syringe filters (0.22 µm)

  • HPLC system with a UV detector

2. Procedure:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound HCl to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Equilibration: Tightly seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by direct filtration of the slurry using a chemically compatible syringe filter.

  • Quantification:

    • Prepare a standard stock solution of this compound HCl of known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Dilute the saturated supernatant samples to fall within the linear range of the calibration curve.

    • Analyze the standards and samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.[8][9]

  • Data Analysis: Calculate the concentration of this compound in the saturated supernatant for each pH value using the calibration curve. Plot solubility (in mg/mL or µg/mL) versus the final measured pH of the saturated solution.

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[11][12][13] This information is vital for developing stability-indicating analytical methods.[10][14]

Predicted Degradation Pathways

The benzamidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding 2,4-dimethoxybenzoic acid and ammonia. Oxidation of the aromatic ring or methoxy groups is also a potential degradation pathway.

G A This compound B 2,4-Dimethoxybenzoic Acid + NH₃ A->B Hydrolysis (Acid/Base) C Oxidative Degradants A->C Oxidation (e.g., H₂O₂) D Photolytic Degradants A->D Photolysis (UV/Vis Light)

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature or slightly elevated temperature, collecting samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Expose the stock solution to the same temperature.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light (e.g., with aluminum foil).

3. Analytical Methodology:

  • HPLC with Diode Array Detection (DAD): This is the primary technique for quantifying the parent compound and detecting degradation products. A stability-indicating method must be developed and validated.

    • Method Development: The chromatographic method must be able to resolve the parent peak from all significant degradation product peaks.

    • Peak Purity Analysis: Use the DAD to assess peak purity of the parent compound under each stress condition to ensure co-elution is not occurring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For structural elucidation of the degradation products, LC-MS is invaluable. By comparing the mass-to-charge ratio of the degradation products with the parent compound, potential structures can be proposed.

Data Interpretation and Reporting

Summarize the results in a table, indicating the percentage of degradation and the number of degradation products formed under each stress condition.

Stress ConditionDuration/Temp% Degradation of ParentNo. of DegradantsMajor Degradant (RT)
0.1 M HCl24h @ 80°C
0.1 M NaOH8h @ 60°C
3% H₂O₂24h @ RT
Thermal (Solid)48h @ 80°C
Thermal (Solution)48h @ 80°C
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield a comprehensive dataset that is crucial for all stages of drug development.

Key Recommendations:

  • Salt vs. Free Base: If development challenges arise, characterization of the free base form's properties should also be considered.

  • Analytical Method Validation: The stability-indicating HPLC method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, and specificity.

  • Structure Elucidation: For any significant degradation products (typically >0.1%), efforts should be made to isolate and elucidate their structures using techniques like LC-MS/MS and NMR.

By following the principles and protocols outlined herein, researchers can confidently characterize this compound, paving the way for its successful application in research and development.

References

A-Technical-Guide-to-2,4-Dimethoxy-benzamidine-HCl-Properties-Synthesis-and-Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 2,4-Dimethoxy-benzamidine hydrochloride (HCl), a key reagent and building block in modern drug discovery and biochemical research. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its strategic application in pharmaceutical development, and establish protocols for its analytical characterization.

1.0-Executive-Summary

This compound HCl is the hydrochloride salt of 2,4-dimethoxybenzenecarboximidamide. Its structure, featuring a benzamidine core decorated with two methoxy groups, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of targeted enzyme inhibitors. The benzamidine moiety is a well-established pharmacophore that acts as a bioisostere of guanidinium and ammonium groups found in amino acids like arginine and lysine. This allows it to form critical interactions, such as salt bridges, within the active sites of enzymes, particularly serine proteases.[1][2] The methoxy groups enhance solubility and provide synthetic handles for further molecular elaboration. This guide serves as a comprehensive resource for researchers leveraging this compound in their scientific endeavors.

2.0-Physicochemical-Properties-and-Handling

Accurate characterization of a reagent is the foundation of reproducible science. The key properties of this compound HCl are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂·HCl[3]
Molecular Weight 216.66 g/mol [3]
CAS Number 131947-81-4[3]
Appearance Grey to white solidChem-Impex International
Purity ≥ 95% (HPLC)Chem-Impex International
Storage Conditions Store at 0-8 °C, protect from moistureChem-Impex International
2.1-Safety-and-Handling-Protocol

As a matter of laboratory best practice, this compound HCl should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling : Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage : Keep the container tightly sealed and store in a cool, dry place at the recommended temperature of 0-8°C. The compound is potentially moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • In case of Exposure :

    • Skin : Wash off immediately with plenty of soap and water.

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

    • Inhalation : Move the person to fresh air.

    • Ingestion : Do NOT induce vomiting. Seek medical attention.

3.0-Synthesis-Pathway-The-Pinner-Reaction

The synthesis of benzamidine hydrochlorides is classically achieved via the Pinner reaction. This reliable and well-documented method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[4][5][6]

The causality behind this choice of pathway is its high efficiency and the direct formation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

3.1-Conceptual-Workflow-for-Synthesis

The diagram below outlines the logical flow from a common starting material, 2,4-dimethoxybenzaldehyde, to the final product.

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Pinner Reaction start 2,4-Dimethoxy- benzaldehyde step1_reagent Hydroxylamine-O-sulfonic acid in Formic Acid start->step1_reagent nitrile 2,4-Dimethoxy- benzonitrile step1_reagent->nitrile pinner_reagents 1. Anhydrous EtOH, HCl (gas) 2. Anhydrous NH₃ nitrile->pinner_reagents product 2,4-Dimethoxy- benzamidine HCl pinner_reagents->product

Caption: Synthesis workflow for this compound HCl.

3.2-Detailed-Experimental-Protocol

This protocol is a representative method. Researchers should adapt it based on available equipment and perform appropriate safety assessments.

Part A: Synthesis of 2,4-Dimethoxybenzonitrile

  • Reaction Setup : To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature. The use of formic acid as a solvent and reagent facilitates the conversion of the intermediate oxime directly to the nitrile.

  • Reaction : Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dimethoxybenzonitrile.

Part B: Synthesis of this compound HCl (Pinner Reaction) [6][7]

  • Reaction Setup : Dissolve 2,4-dimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube. Cool the solution to 0°C in an ice bath.

    • Expert Insight: Anhydrous conditions are critical. Any moisture will hydrolyze the intermediate Pinner salt to an ester, reducing the yield of the desired amidine.[5][6]

  • HCl Gas Introduction : Bubble dry hydrogen chloride gas through the cooled solution until it is saturated. A precipitate of the ethyl 2,4-dimethoxybenzimidate hydrochloride (Pinner salt) should form. Seal the flask and store it at 4°C for 24-48 hours to allow for complete formation of the salt.

  • Isolation of Pinner Salt : Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis : Suspend the dried Pinner salt in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the suspension until it is saturated.

  • Reaction and Isolation : Seal the reaction vessel and stir at room temperature for 12-24 hours. The Pinner salt will convert to the amidine hydrochloride.

  • Purification : Remove the byproduct (ammonium chloride) by filtration. Concentrate the filtrate under reduced pressure. The resulting crude this compound HCl can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

4.0-Application-in-Drug-Discovery

The primary utility of this compound HCl in drug discovery is as a structural motif or building block for the synthesis of enzyme inhibitors, particularly for serine proteases like thrombin and trypsin.[2][8]

4.1-Mechanism-of-Action-as-a-Pharmacophore

The benzamidine group is a potent pharmacophore because its positively charged amidinium group at physiological pH mimics the side chain of arginine.[2] This allows it to bind tightly in the S1 specificity pocket of trypsin-like serine proteases, which features a conserved aspartate residue at the bottom. The interaction is a strong, charge-assisted hydrogen bond or salt bridge.[2]

PharmacophoreConcept cluster_workflow Drug Discovery Workflow cluster_interaction Molecular Interaction Reagent This compound HCl (Scaffold) Synthesis Combinatorial Chemistry or Parallel Synthesis Reagent->Synthesis Input Library Lead Compound Library Synthesis->Library Generates Assay Enzyme Inhibition Assays (e.g., Trypsin) Library->Assay Screened in Hit Validated Hit Compound Assay->Hit Identifies Inhibitor Benzamidine Moiety (Positive Charge) Hit->Inhibitor Contains Enzyme Enzyme Active Site (e.g., Asp189 in Trypsin) Inhibitor->Enzyme Salt Bridge/ H-Bonding

Caption: Role of benzamidine scaffolds in discovery workflow.

The 2,4-dimethoxy substitution pattern provides two key advantages:

  • Vector for Elaboration : The methoxy groups can be modified, or their positions on the ring can direct further substitutions, allowing chemists to build out the molecule to interact with other pockets (S2, S3, etc.) of the enzyme, thereby increasing potency and selectivity.[9]

  • Physicochemical Modulation : The methoxy groups alter the electronics and lipophilicity of the phenyl ring, which can be fine-tuned to improve pharmacokinetic properties like absorption and metabolic stability.

5.0-Analytical-Characterization-Protocol

To ensure the identity and purity of synthesized this compound HCl, a suite of analytical techniques should be employed.

5.1-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

  • Sample Preparation : Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz) :

    • δ ~9.0-9.5 ppm : Broad singlet, 2H (protons on one nitrogen of the amidinium group, C(=NH₂)NH₂).

    • δ ~8.5-9.0 ppm : Broad singlet, 2H (protons on the other nitrogen, C(=NH₂)NH₂). Note: These protons are exchangeable and may appear as one or two broad peaks.

    • δ ~7.6 ppm : Doublet, 1H (aromatic proton ortho to the amidine group).

    • δ ~6.8 ppm : Doublet, 1H (aromatic proton meta to the amidine group).

    • δ ~6.7 ppm : Singlet, 1H (aromatic proton between the two methoxy groups).

    • δ ~3.9 ppm : Singlet, 3H (methoxy group protons).

    • δ ~3.8 ppm : Singlet, 3H (the other methoxy group protons).

  • Expected ¹³C NMR Spectrum : Peaks corresponding to two distinct methoxy carbons, six unique aromatic carbons (four protonated, two quaternary), and the amidinium carbon (C=N).

5.2-Mass-Spectrometry-(MS)
  • Technique : Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected Result : The primary ion observed will be the molecular ion of the free base [M+H]⁺.

    • Formula of Free Base : C₉H₁₂N₂O₂

    • Exact Mass : 180.09

    • Expected m/z : 181.10 (for [C₉H₁₃N₂O₂]⁺)

5.3-High-Performance-Liquid-Chromatography-(HPLC)
  • Purpose : To assess purity.

  • Typical Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

    • Detection : UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

  • Acceptance Criteria : Purity should be ≥ 95% for use in most research applications.

6.0-Conclusion

This compound HCl is a highly valuable and versatile chemical tool. Its well-defined physicochemical properties and the robust Pinner synthesis make it an accessible starting material. Its core utility lies in its function as a proven pharmacophore for enzyme inhibition, providing a reliable anchor point for the rational design of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this compound in their drug discovery and chemical biology programs.

7.0-References

  • J&K Scientific. Pinner Reaction. --INVALID-LINK--

  • Wikipedia. Pinner reaction. --INVALID-LINK--

  • NROChemistry. Pinner Reaction. --INVALID-LINK--

  • Wikipedia. Benzamidine. --INVALID-LINK--

  • Organic Chemistry Portal. Pinner Reaction. --INVALID-LINK--

  • Ganesan, A., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ACS Omega. --INVALID-LINK--

  • MEROPS - The Peptidase Database. Small-molecule inhibitor: benzamidine. --INVALID-LINK--

  • Stürzebecher, J., et al. (1992). Novel plasma kallikrein inhibitors of the benzamidine type. Biological Chemistry Hoppe-Seyler. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. --INVALID-LINK--

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. This compound HCl. --INVALID-LINK--

  • Chem-Impex International. This compound·HCl. --INVALID-LINK--

References

2,4-Dimethoxy-benzamidine: A Key Scaffold in the Pursuit of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzamidine Moiety in Drug Discovery

In the landscape of medicinal chemistry, certain chemical motifs consistently emerge as privileged structures, demonstrating a recurring presence in a multitude of biologically active compounds. The benzamidine scaffold is a prime example of such a pharmacophore, recognized for its ability to mimic the side chain of arginine and engage in specific interactions with the active sites of various enzymes.[1][2] This inherent bioisosteric relationship has positioned benzamidine and its derivatives as a cornerstone in the design of inhibitors for a critical class of enzymes: the serine proteases.[3]

This technical guide delves into the specifics of a particularly valuable derivative, 2,4-Dimethoxy-benzamidine. While direct and extensively characterized biological targets of this compound remain to be fully elucidated in publicly available literature, its significance lies in its widespread application as a crucial chemical intermediate in the synthesis of more complex and highly specific therapeutic agents.[1] This guide will, therefore, illuminate the role of this compound as a foundational building block in drug discovery, with a particular focus on its utility in the development of serine protease inhibitors.

The Benzamidine Core: A Mimic of Arginine and a Key to Serine Protease Inhibition

Serine proteases are a ubiquitous family of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[3] Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site, which includes a serine residue that acts as a nucleophile. Many serine proteases exhibit a high degree of specificity for their substrates, often recognizing and cleaving peptide bonds C-terminal to basic amino acids like arginine or lysine.[2]

The inhibitory power of the benzamidine moiety stems from its structural and electronic resemblance to the guanidinium group of arginine. This allows benzamidine-containing compounds to act as competitive inhibitors, binding to the S1 specificity pocket of serine proteases and preventing the binding of the natural substrate.[3]

Figure 1: A diagram illustrating the competitive inhibition of a serine protease by a benzamidine-containing compound, which mimics the binding of an arginine side chain in the S1 specificity pocket.

This compound: A Versatile Synthetic Intermediate

This compound serves as a valuable starting material in the synthesis of a diverse array of more elaborate molecules.[1] The presence of the two methoxy groups on the benzene ring significantly influences its chemical properties, enhancing its solubility and modulating its reactivity, which can be strategically exploited in multi-step synthetic pathways.[1]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂[4]
Molecular Weight180.20 g/mol [4]
IUPAC Name2,4-dimethoxybenzenecarboximidamide[4]
CAS Number32048-19-4[4]

The Role of this compound in the Synthesis of Serine Protease Inhibitors

The primary utility of this compound in drug discovery is as a precursor for the synthesis of potent and selective serine protease inhibitors. The benzamidine portion provides the core binding element for the enzyme's active site, while the dimethoxy-substituted phenyl ring serves as a scaffold for further chemical modifications. These modifications are crucial for enhancing potency, improving selectivity for the target protease over other related enzymes, and optimizing pharmacokinetic properties.

Figure 2: A generalized workflow illustrating the use of this compound as a starting material for the synthesis of advanced serine protease inhibitors.

Methodologies for Characterizing Serine Protease Inhibitors Derived from this compound

Once novel compounds are synthesized using this compound as a scaffold, a rigorous series of biochemical and cellular assays is required to characterize their inhibitory activity and selectivity.

Experimental Protocol: Determination of Inhibitory Potency (IC₅₀ and Kᵢ)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a putative serine protease inhibitor.

I. Materials and Reagents:

  • Purified serine protease (e.g., trypsin, thrombin, urokinase)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

  • Test inhibitor (synthesized from this compound)

  • 96-well microplates (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

II. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be in the linear range of the assay.

  • Enzyme Inhibition Assay:

    • To each well of the microplate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ).

III. Causality and Self-Validation:

  • Rationale for Pre-incubation: The pre-incubation step is critical to ensure that the inhibitor has sufficient time to bind to the enzyme before the introduction of the substrate, which is essential for accurate determination of competitive inhibition.

  • Substrate Concentration: The choice of substrate concentration is important. For competitive inhibitors, the apparent IC₅₀ value will increase with increasing substrate concentration. Performing the assay at a substrate concentration equal to the Kₘ is a common practice.

  • Controls: The inclusion of a no-inhibitor control is essential to define 100% enzyme activity. A no-enzyme control should also be included to account for any background signal from the substrate or inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fundamental chemical scaffolds in the intricate process of drug discovery. While it may not possess potent biological activity in its own right, its role as a versatile and strategically designed intermediate is undeniable.[1] The dimethoxy substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of the resulting molecules, paving the way for the development of highly selective and efficacious serine protease inhibitors. As our understanding of the nuanced roles of different serine proteases in disease pathogenesis continues to grow, the demand for novel and specific inhibitors will undoubtedly increase. In this ongoing quest, the humble yet powerful this compound will likely continue to serve as a vital starting point for innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dimethoxybenzamidine in Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,4-Dimethoxybenzamidine as a Serine Protease Inhibitor

In the landscape of drug discovery and biochemical research, the modulation of protease activity is a cornerstone of therapeutic strategy and a fundamental tool for elucidating biological pathways. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, including blood coagulation, apoptosis, and cancer progression.[1] Consequently, the identification and characterization of specific protease inhibitors are of paramount importance.

Among the various classes of protease inhibitors, benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[2][3] This application note provides a comprehensive guide to the use of a specific analog, 2,4-Dimethoxybenzamidine, in protease inhibition assays. The addition of two methoxy groups to the benzamidine core is intended to enhance solubility and reactivity, making it a valuable tool for researchers.[4] This document will delve into the mechanistic underpinnings of its inhibitory action, provide detailed experimental protocols, and offer expert insights into data interpretation and troubleshooting, thereby empowering researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows.

Mechanism of Action: A Competitive Embrace of the Active Site

2,4-Dimethoxybenzamidine, like other benzamidine derivatives, functions as a competitive inhibitor of serine proteases. This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site that the natural substrate would occupy.[2] The positively charged amidinium group of the benzamidine moiety mimics the side chain of arginine or lysine, which are common recognition residues for many serine proteases. This structural mimicry allows the inhibitor to fit snugly into the S1 specificity pocket of the protease active site, thereby preventing the substrate from binding and being cleaved.

The interaction between 2,4-Dimethoxybenzamidine and the serine protease active site is a dynamic equilibrium. The potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy half of the enzyme's active sites. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor. It is crucial to note that the apparent inhibitory effect of a competitive inhibitor is dependent on the concentration of the substrate; at high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.[5]

Core Experimental Protocol: A Step-by-Step Guide to a General Protease Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory potential of 2,4-Dimethoxybenzamidine against a target serine protease using a chromogenic or fluorogenic substrate. It is imperative to optimize the specific conditions for each enzyme and substrate combination.

I. Essential Materials and Reagent Preparation
  • 2,4-Dimethoxybenzamidine Hydrochloride: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile, deionized water or DMSO. The hydrochloride salt form generally enhances solubility in aqueous buffers.[4] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Target Protease: A purified serine protease of interest (e.g., trypsin, thrombin). Prepare a stock solution in a buffer that ensures its stability and activity.

  • Chromogenic or Fluorogenic Substrate: Select a substrate that is specifically cleaved by the target protease to release a detectable chromophore or fluorophore. Prepare a stock solution in an appropriate solvent (often DMSO).

  • Assay Buffer: The choice of buffer is critical for optimal enzyme activity and inhibitor stability. A common choice for many serine proteases is Tris-HCl buffer (50-100 mM) at a pH range of 7.5-8.5. The buffer may also contain salts (e.g., 100 mM NaCl) and cofactors (e.g., 5 mM CaCl₂) as required by the specific protease.

  • 96-well Microplates: Use clear, flat-bottom plates for colorimetric assays or black, opaque plates for fluorescence-based assays to minimize background signal.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths for the chosen substrate.

II. Assay Procedure: A Workflow for Inhibition Measurement

The following workflow outlines the steps for a typical protease inhibition assay.

AssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Stock Prepare 2,4-Dimethoxybenzamidine Stock Add_Components Add Assay Buffer, Inhibitor, and Enzyme to Plate Inhibitor_Stock->Add_Components Enzyme_Stock Prepare Enzyme Stock Enzyme_Stock->Add_Components Substrate_Stock Prepare Substrate Stock Initiate_Reaction Initiate Reaction by Adding Substrate Substrate_Stock->Initiate_Reaction Assay_Buffer Prepare Assay Buffer Assay_Buffer->Add_Components Pre_incubation Pre-incubate at Assay Temperature Add_Components->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Signal Measure Absorbance/Fluorescence Over Time Initiate_Reaction->Measure_Signal Calculate_Velocity Calculate Initial Velocity Measure_Signal->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 1. General workflow for a protease inhibition assay.
  • Prepare Serial Dilutions of 2,4-Dimethoxybenzamidine: In the 96-well plate, perform a serial dilution of the inhibitor stock solution in the assay buffer to achieve a range of desired final concentrations. Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (substrate only) for background correction.

  • Add Enzyme: Add the target protease to each well (except the "no enzyme" control) to a final concentration that yields a linear reaction rate over the desired time course. The optimal enzyme concentration should be determined in preliminary experiments.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate to all wells to a final concentration at or below its Michaelis-Menten constant (Km).[5] This is crucial for accurately determining the potency of competitive inhibitors.

  • Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence signal at regular intervals using a microplate reader. The duration of the measurement will depend on the reaction rate.

III. Data Analysis and Interpretation: From Raw Data to Meaningful Results
  • Calculate Initial Reaction Velocities: For each inhibitor concentration, determine the initial reaction velocity (V₀) by plotting the signal (absorbance or fluorescence) versus time and calculating the slope of the linear portion of the curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of 2,4-Dimethoxybenzamidine using the following formula:

    % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Advanced Protocols and Considerations

Determination of the Inhibition Constant (Ki)

For a more in-depth characterization of the inhibitor, it is recommended to determine the inhibition constant (Ki). For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

To accurately determine Ki, the Km of the substrate for the target enzyme must first be experimentally determined under the same assay conditions.

Solubility Considerations

While the dimethoxy groups on 2,4-Dimethoxybenzamidine are expected to improve solubility compared to unsubstituted benzamidine, it is still crucial to ensure the compound is fully dissolved in the assay buffer at the tested concentrations.[2][4] Poor solubility can lead to an overestimation of the IC50 value.[5] If solubility issues are suspected, consider:

  • Including a low percentage of a co-solvent like DMSO in the final assay volume (typically ≤1-2%).

  • Performing a solubility test by preparing the highest concentration of the inhibitor in the assay buffer and visually inspecting for any precipitation or turbidity.

Data Presentation: A Clear Overview of Experimental Parameters

For robust and reproducible results, it is essential to meticulously document all experimental parameters. The following table provides a template for recording key information.

ParameterRecommended Value/RangeYour Experimental Value
Enzyme -e.g., Human Thrombin
Enzyme Concentration Determined Empiricallye.g., 10 nM
Substrate Specific for Enzymee.g., Boc-VPR-AMC
Substrate Concentration ≤ Kme.g., 50 µM
2,4-Dimethoxybenzamidine Stock 10 mM in H₂O or DMSOe.g., 10 mM in DMSO
Final Inhibitor Concentrations Logarithmic Dilution Seriese.g., 0.1 µM - 100 µM
Assay Buffer 50 mM Tris-HCl, pH 8.0, 100 mM NaClAs specified
Incubation Temperature 25°C or 37°Ce.g., 37°C
Incubation Time 5-10 minutes (pre-incubation)e.g., 10 minutes
Reaction Time Determined by linear ratee.g., 30 minutes
Detection Wavelengths Substrate DependentEx: 380 nm, Em: 460 nm

Troubleshooting Common Issues in Protease Inhibition Assays

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution No_Inhibition No or Weak Inhibition Inhibitor_Degradation Inhibitor Degradation/Solubility Issues No_Inhibition->Inhibitor_Degradation Inactive_Enzyme Inactive Enzyme No_Inhibition->Inactive_Enzyme Substrate_Problem Substrate Degradation or High Concentration No_Inhibition->Substrate_Problem High_Background High Background Signal High_Background->Substrate_Problem Contamination Reagent Contamination High_Background->Contamination Poor_Reproducibility Poor Reproducibility Assay_Conditions Suboptimal Assay Conditions (pH, Temp) Poor_Reproducibility->Assay_Conditions Pipetting_Error Inaccurate Pipetting Poor_Reproducibility->Pipetting_Error Fresh_Inhibitor Prepare Fresh Inhibitor Stock/Check Solubility Inhibitor_Degradation->Fresh_Inhibitor New_Enzyme Use New Enzyme Aliquot/Verify Activity Inactive_Enzyme->New_Enzyme Fresh_Substrate Use Fresh Substrate/Optimize Concentration Substrate_Problem->Fresh_Substrate Optimize_Buffer Optimize Buffer pH and Temperature Assay_Conditions->Optimize_Buffer New_Reagents Use Fresh, Sterile Reagents Contamination->New_Reagents Calibrate_Pipettes Calibrate Pipettes/Use Proper Technique Pipetting_Error->Calibrate_Pipettes

Figure 2. Troubleshooting guide for common issues.
IssuePotential CauseRecommended Solution
No or weak inhibition observed 1. Degraded or inactive inhibitor. 2. Inactive enzyme. 3. Substrate concentration is too high.1. Prepare a fresh stock solution of 2,4-Dimethoxybenzamidine. 2. Test the enzyme activity with a known inhibitor or a fresh lot of enzyme. 3. Lower the substrate concentration to at or below the Km.[5]
High background signal 1. Autohydrolysis of the substrate. 2. Contamination of reagents. 3. Autofluorescence of the inhibitor (in fluorescence assays).1. Run a "no enzyme" control to quantify substrate autohydrolysis. 2. Use fresh, high-purity reagents and sterile technique. 3. Measure the fluorescence of the inhibitor alone at the assay wavelengths.
Poor reproducibility 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Edge effects in the microplate.1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use a temperature-controlled plate reader or water bath. 3. Avoid using the outer wells of the microplate or fill them with buffer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2,4-Dimethoxybenzamidine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion: A Versatile Tool for Protease Research

2,4-Dimethoxybenzamidine represents a valuable addition to the toolkit of researchers studying serine proteases. Its anticipated enhanced solubility and its function as a competitive, reversible inhibitor make it a versatile compound for a variety of applications, from routine enzyme activity assays to high-throughput screening campaigns for the discovery of novel therapeutics. By following the detailed protocols and considering the expert insights provided in these application notes, scientists can confidently and effectively employ 2,4-Dimethoxybenzamidine to advance their research endeavors.

References

Application of 2,4-Dimethoxybenzamidine in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 2,4-dimethoxybenzamidine as a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this building block, particularly in the creation of selective α1-adrenoceptor antagonists. We will delve into the synthesis of 2,4-dimethoxybenzamidine itself, explore its role in the synthesis of therapeutically relevant molecules, and provide detailed, actionable protocols.

Introduction: The Strategic Importance of the 2,4-Dimethoxybenzyl Moiety

The 2,4-dimethoxybenzyl scaffold is a privileged structural motif in medicinal chemistry. The presence of two methoxy groups on the phenyl ring significantly influences the electronic and steric properties of the molecule, often enhancing binding affinity and selectivity for specific biological targets. 2,4-Dimethoxybenzamidine, as a reactive intermediate, provides a versatile entry point for the incorporation of this valuable moiety into more complex drug candidates. Its primary application lies in the synthesis of compounds targeting G-protein coupled receptors, with a notable emphasis on α1-adrenergic receptors.[1][2]

Key Physicochemical Properties of 2,4-Dimethoxybenzamidine:

PropertyValue
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Typically an off-white to grey solid
Solubility Soluble in various organic solvents

Note: Often used as the more stable hydrochloride salt (C₉H₁₂N₂O₂·HCl).

Synthesis of the Starting Material: 2,4-Dimethoxybenzamidine Hydrochloride

A reliable supply of high-purity starting material is paramount for successful pharmaceutical synthesis. 2,4-Dimethoxybenzamidine hydrochloride is commonly synthesized from the corresponding nitrile, 2,4-dimethoxybenzonitrile, via the classical Pinner reaction.[3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

DOT Diagram: Synthesis of 2,4-Dimethoxybenzamidine HCl via the Pinner Reaction

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 2,4-Dimethoxybenzonitrile 2,4-Dimethoxybenzonitrile Pinner_Salt Imino Ester Hydrochloride (Pinner Salt) 2,4-Dimethoxybenzonitrile->Pinner_Salt   HCl (gas), Anhydrous Ethanol, 0°C 2,4-Dimethoxybenzamidine_HCl 2,4-Dimethoxybenzamidine HCl Pinner_Salt_2->2,4-Dimethoxybenzamidine_HCl   Ammonia in Ethanol

Caption: Synthetic route to 2,4-Dimethoxybenzamidine HCl.

Detailed Protocol: Synthesis of 2,4-Dimethoxybenzamidine Hydrochloride

Materials:

  • 2,4-dimethoxybenzonitrile

  • Anhydrous ethanol

  • Hydrogen chloride gas

  • Ammonia (saturated solution in ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Pinner Salt Formation:

    • Dissolve 2,4-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 5°C.

    • Continue the gas introduction until the solution is saturated and a precipitate of the imino ester hydrochloride (Pinner salt) forms.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.

    • Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis:

    • Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol at 0°C.

    • Stir the suspension at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether to remove any unreacted starting material and byproducts.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2,4-dimethoxybenzamidine hydrochloride.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to literature values.

Application in the Synthesis of α1a-Adrenoceptor Selective Antagonists

2,4-Dimethoxybenzamidine and its derivatives are instrumental in the synthesis of selective antagonists for the α1a-adrenergic receptor.[5][6][7] This receptor subtype is predominantly located in the prostate and bladder neck, and its blockade leads to smooth muscle relaxation, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[1][2]

One prominent example of a drug in this class is Naftopidil , which is used clinically for the management of BPH. While various synthetic routes to Naftopidil exist, many converge on the coupling of a piperazine moiety with a side chain that can be derived from a 2,4-dimethoxybenzyl precursor.

DOT Diagram: Retrosynthetic Analysis of a Naftopidil Analog

G Target_Molecule α1a-Adrenoceptor Antagonist (e.g., Naftopidil Analog) Key_Bond Key Bond Disconnection (Amide or Alkylamine) Target_Molecule->Key_Bond Piperazine_Moiety Substituted Piperazine Key_Bond->Piperazine_Moiety Side_Chain Side Chain Precursor Key_Bond->Side_Chain 2,4-Dimethoxybenzyl_Derivative 2,4-Dimethoxybenzyl Derivative Side_Chain->2,4-Dimethoxybenzyl_Derivative 2,4-Dimethoxybenzamidine 2,4-Dimethoxybenzamidine 2,4-Dimethoxybenzyl_Derivative->2,4-Dimethoxybenzamidine

Caption: Retrosynthetic approach to α1a-antagonists.

Representative Protocol: Synthesis of an N-(2,4-Dimethoxybenzyl) Piperazine Intermediate

This protocol illustrates a key step in the synthesis of many α1a-adrenoceptor antagonists: the coupling of the 2,4-dimethoxybenzyl group to a piperazine core. This intermediate can then be further elaborated to the final drug molecule.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • 1-(2-Methoxyphenyl)piperazine[8]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 2,4-dimethoxybenzaldehyde (1.0 equivalent) in dichloroethane (DCE), add 1-(2-methoxyphenyl)piperazine (1.05 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination:

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,4-dimethoxybenzyl) piperazine intermediate.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for reductive amination, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

  • Dichloroethane (DCE) is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is then reduced by STAB.

Conclusion

2,4-Dimethoxybenzamidine is a versatile and valuable building block in pharmaceutical synthesis, offering an efficient route to incorporate the biologically significant 2,4-dimethoxybenzyl moiety. Its application in the development of selective α1a-adrenoceptor antagonists for the treatment of BPH highlights its importance in modern drug discovery. The protocols provided herein offer a practical guide for the synthesis of 2,4-dimethoxybenzamidine and its subsequent use in the construction of complex pharmaceutical intermediates. As the demand for highly selective and potent therapeutics continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful drug development programs.

References

Application Notes: 2,4-Dimethoxybenzamidine as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzamidines

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2,4-Dimethoxybenzamidine is a versatile intermediate compound whose value lies in the unique interplay of its constituent functional groups: the electron-rich dimethoxy-substituted aromatic ring and the highly basic, hydrogen-bond-donating amidine moiety.[1] This hydrochloride salt serves as a crucial precursor in the synthesis of a wide array of pharmaceutical compounds, particularly those designed to interact with specific enzymes and receptors.[1] The methoxy groups can enhance solubility and modulate electronic properties, while the amidine group is a powerful pharmacophore for establishing critical interactions with biological targets, often acting as a bioisostere for other functional groups like amides.[1][2]

These notes provide an in-depth guide for researchers and drug development professionals on the synthesis, application, and strategic considerations for using 2,4-dimethoxybenzamidine as a key intermediate in medicinal chemistry programs.

Physicochemical Properties

A clear understanding of the fundamental properties of a chemical intermediate is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name 2,4-dimethoxybenzenecarboximidamide[3]
Molecular Formula C₉H₁₂N₂O₂ (base)[3]
Molecular Weight 180.20 g/mol (base)[3]
Molecular Formula (HCl Salt) C₉H₁₂N₂O₂·HCl[1][4]
Molecular Weight (HCl Salt) 216.67 g/mol [1][4]
Appearance Grey solid[1]
CAS Number (HCl Salt) 131947-81-4[1][4]

Core Synthesis Protocol: The Pinner Reaction

The most reliable and widely adopted method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[5][6][7] This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is then converted to the desired amidine via ammonolysis.[5][8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of moisture would lead to the hydrolysis of the intermediate Pinner salt, yielding an ester as an undesired byproduct instead of the amidine.[7] Therefore, the use of anhydrous solvents and dry HCl gas is critical for maximizing the yield of the target compound.

  • Low Temperature: The intermediate imino ester hydrochloride (Pinner salt) is thermodynamically unstable at higher temperatures and can decompose or rearrange into an amide and an alkyl chloride.[6] Maintaining a low temperature (0-5 °C) during the formation of the Pinner salt helps to prevent this decomposition, ensuring its availability for the subsequent ammonolysis step.

  • Use of Gaseous HCl: Bubbling dry hydrogen chloride gas through the alcohol solution generates an anhydrous ethanolic HCl solution in situ. This provides the necessary acidic catalyst for the reaction to proceed while strictly excluding water.[7]

Experimental Workflow: Pinner Synthesis of 2,4-Dimethoxybenzamidine

Pinner_Reaction_Workflow cluster_prep Step 1: Reagent Preparation cluster_pinner_salt Step 2: Pinner Salt Formation cluster_ammonolysis Step 3: Ammonolysis cluster_workup Step 4: Isolation & Purification A Prepare Anhydrous Ethanolic HCl (Bubble dry HCl gas through absolute ethanol at 0°C) C Add prepared ethanolic HCl solution Maintain temperature at 0-5°C A->C B Dissolve 2,4-Dimethoxybenzonitrile in anhydrous ethanol B->C D Stir for 12-24 hours Allow reaction to proceed to completion C->D E Isolate Ethyl 2,4-dimethoxybenzimidate HCl (Pinner Salt) via precipitation or solvent evaporation D->E F Dissolve Pinner Salt in anhydrous ethanol E->F G Bubble anhydrous Ammonia gas through the solution at 0-10°C F->G H Monitor reaction until completion (e.g., by TLC or LC-MS) G->H I Filter off Ammonium Chloride byproduct H->I J Concentrate filtrate under reduced pressure I->J K Recrystallize crude product (e.g., from Ethanol/Ether) J->K L Dry final product (2,4-Dimethoxybenzamidine HCl) under vacuum K->L

Caption: Workflow for the Pinner synthesis of 2,4-Dimethoxybenzamidine HCl.

Detailed Step-by-Step Methodology

Materials:

  • 2,4-Dimethoxybenzonitrile

  • Absolute Ethanol (anhydrous)

  • Hydrogen Chloride gas (from a cylinder)

  • Ammonia gas (from a cylinder)

  • Diethyl ether (anhydrous)

  • Drying tube (filled with CaCl₂)

Procedure:

  • Preparation of Anhydrous Ethanolic HCl: Set up a three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube outlet. Cool the flask to 0 °C in an ice bath. Add 100 mL of absolute ethanol. Slowly bubble dry hydrogen chloride gas through the ethanol with stirring until the solution is saturated. Self-Validation: The mass of the flask should be monitored to estimate the concentration of HCl.

  • Pinner Salt Formation: To the freshly prepared ethanolic HCl solution, add 2,4-dimethoxybenzonitrile (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate Pinner salt may precipitate. If not, the solvent can be removed under reduced pressure to yield the crude salt.

  • Ammonolysis: Dissolve the crude Pinner salt in a fresh portion of absolute ethanol (100 mL) in a flask cooled to 0 °C.

  • Slowly bubble anhydrous ammonia gas through the solution with vigorous stirring. A white precipitate of ammonium chloride will form.

  • Continue the ammonia addition for 1-2 hours. Allow the reaction to stir at room temperature for an additional 2-4 hours. Self-Validation: Monitor the disappearance of the Pinner salt intermediate by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude 2,4-dimethoxybenzamidine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product as a grey or off-white solid.

Applications in Medicinal Chemistry

2,4-Dimethoxybenzamidine is a valuable scaffold used to build more complex molecules with therapeutic potential. Its utility stems from its ability to participate in various chemical reactions and to act as a key pharmacophore for target engagement.

Core Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Many FDA-approved kinase inhibitors utilize a heterocyclic core that presents specific hydrogen bond donors and acceptors to interact with the "hinge" region of the kinase ATP-binding pocket.[10] The amidine group is an excellent mimic of this interaction. The 2,4-dimethoxybenzamidine fragment can be elaborated into larger molecules that position the amidine group for precise hinge binding, while the substituted phenyl ring occupies other regions of the active site, contributing to potency and selectivity.

Caption: Conceptual interaction of a 2,4-dimethoxybenzamidine-derived inhibitor with a kinase active site.

The Principle of Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[2][11][12] The amidine group is a non-classical bioisostere of the amide functional group, which is ubiquitous in pharmaceuticals.[2][13]

Advantages of Amidine as an Amide Bioisostere:

  • Enhanced Target Interaction: The basic amidine group is protonated at physiological pH, allowing it to form strong, charge-assisted hydrogen bonds with target proteins, which can significantly increase binding affinity.

  • Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases and amidases. Replacing an amide with a more stable amidine can improve the metabolic half-life of a drug candidate.

Challenges and Considerations:

  • High Basicity: The strong basicity (pKa ~10-12) of the amidine group means it is almost fully protonated in the body. This positive charge can reduce cell membrane permeability and limit oral bioavailability.[14] Judicious placement of the group and modification of the surrounding structure are necessary to balance binding affinity with drug-like properties.

Bioisostere cluster_replacement Bioisosteric Replacement Strategy cluster_properties Potential Property Improvements Start Lead Compound (with Amide group) Amide Amide Group -C(=O)NHR Start->Amide Amidine Amidine Group -C(=NH)NHR Amide->Amidine Replace Optimized Optimized Compound (with Amidine group) Amidine->Optimized Prop1 • Increased Potency Prop2 • Enhanced Metabolic Stability Prop3 • Altered Selectivity Prop4 • Modified Pharmacokinetics

Caption: The concept of bioisosteric replacement of an amide with an amidine.

Conclusion and Future Perspectives

2,4-Dimethoxybenzamidine is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its synthesis via the robust Pinner reaction is well-established, and its utility as a pharmacophore for kinase inhibition and as a bioisostere for the amide bond is clear. While its inherent basicity presents challenges for drug development, these can be overcome through rational design, making it a valuable intermediate for creating novel therapeutics. Future work will likely focus on incorporating this and related benzamidine scaffolds into diverse molecular frameworks to target a broader range of enzymes and receptors, continuing its legacy as a cornerstone of drug discovery programs.

References

Application Note: A High-Throughput Screening Workflow for the Identification and Validation of Novel Benzamidine-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the experimental design for screening benzamidine derivatives as potential serine protease inhibitors. Benzamidine and its analogs represent a well-established class of competitive inhibitors for serine proteases, a group of enzymes implicated in numerous physiological and pathological processes.[1][2] This document outlines a strategic and efficient workflow, from initial high-throughput screening (HTS) to subsequent hit validation and lead optimization, ensuring scientific integrity and robust data generation. We detail the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation.

Introduction: The Significance of Benzamidine Derivatives as Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion and blood coagulation to inflammation and cancer progression.[3] Their catalytic activity relies on a characteristic serine residue within the active site. The dysregulation of serine protease activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

Benzamidine, a simple aromatic amidine, is a classic reversible, competitive inhibitor of trypsin-like serine proteases.[2] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind effectively to the S1 specificity pocket of these enzymes.[1] This foundational structure provides a versatile scaffold for chemical modification, enabling the development of derivative libraries with enhanced potency, selectivity, and drug-like properties. The screening of such libraries is a critical step in the discovery of novel therapeutics.

This guide will walk you through a systematic approach to identify and validate promising benzamidine derivatives, ensuring that your screening campaign is both efficient and effective.

The Screening Cascade: A Multi-Stage Approach to Inhibitor Discovery

A successful screening campaign follows a logical progression, starting with a broad primary screen to identify initial "hits" and progressively narrowing the field through more rigorous secondary and tertiary assays. This tiered approach, often referred to as a screening cascade, is designed to eliminate false positives and prioritize the most promising compounds for further development.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Primary_HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based biochemical assay) Single high concentration of compounds Dose_Response IC50 Determination (Dose-Response Curves) Primary_HTS->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., Colorimetric assay) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity Selectivity Profiling (Panel of related proteases) Orthogonal_Assay->Selectivity Validated Hits Cell_Based Cell-Based Assays (Cellular potency and cytotoxicity) Selectivity->Cell_Based ADME_Tox Early ADME/Tox Profiling Cell_Based->ADME_Tox Promising Leads

Figure 1: A representative screening cascade for the identification of benzamidine-based serine protease inhibitors.

Primary High-Throughput Screening (HTS): Identifying Initial Hits

The goal of the primary screen is to rapidly assess a large library of benzamidine derivatives to identify compounds that exhibit inhibitory activity against the target serine protease. For this stage, a robust, sensitive, and cost-effective assay is paramount. Fluorescence-based assays are widely used for HTS due to their high sensitivity and compatibility with automation.[4]

Assay Principle: Fluorogenic Substrate Cleavage

The most common HTS approach for proteases involves a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the peptide by the active protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity.[4][5] The presence of an inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.

Protocol: HTS Fluorescence Intensity Assay

This protocol is designed for a 384-well microplate format, which is standard for HTS.

Materials:

  • Target serine protease (e.g., trypsin, thrombin, Factor Xa)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Benzamidine derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known potent inhibitor of the target protease)

  • Negative control (DMSO)

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 360/480 nm for AMC-based substrates)[6]

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 100 nL) of each benzamidine derivative from the library into the wells of the 384-well plate to achieve a final screening concentration (typically 10-20 µM).

    • Include wells with the positive control inhibitor and DMSO for negative controls.

  • Enzyme Addition:

    • Prepare a solution of the target serine protease in assay buffer at a concentration that yields a robust signal within the linear range of the assay.

    • Dispense the enzyme solution (e.g., 10 µL) into all wells containing compounds and controls.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Dispense the substrate solution (e.g., 10 µL) into all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over a set period (e.g., 30-60 minutes) in kinetic mode, or read at a single endpoint after a fixed incubation time.

Data Analysis:

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.

Hit Confirmation and Validation

The initial hits from the primary screen must be rigorously validated to eliminate false positives and to characterize their potency.

IC50 Determination

The potency of the confirmed hits is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves testing each hit compound over a range of concentrations.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the same fluorescence-based assay as in the primary screen, but with the varying concentrations of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDPrimary Screen % Inhibition (at 10 µM)IC50 (µM)
BZD-00185%1.2
BZD-00262%8.5
BZD-00378%0.9
BZD-00455%15.2
Orthogonal Assays

To ensure that the observed inhibition is not an artifact of the primary assay format (e.g., fluorescence interference), hits should be confirmed using an orthogonal assay that employs a different detection method. A colorimetric assay is an excellent choice for this purpose.[7]

Protocol: Colorimetric Protease Assay

This assay uses a chromogenic substrate that releases a colored product upon cleavage.[8]

Materials:

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Confirmed hit compounds

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader

Procedure:

  • Perform the assay in a similar manner to the IC50 determination, but use the chromogenic substrate.

  • After incubation, measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release).

  • Calculate the IC50 values and compare them to those obtained from the fluorescence assay. A good correlation between the two methods provides strong validation of the hit compounds.

Secondary Assays: Selectivity and Cellular Activity

Once hits are validated, the next crucial step is to assess their selectivity and activity in a more physiologically relevant context.

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects. The validated hits should be tested against a panel of related serine proteases (e.g., chymotrypsin, elastase, thrombin, plasmin) as well as other unrelated proteases.[9] This is typically done by performing IC50 determinations for each protease in the panel. The goal is to identify compounds that are significantly more potent against the primary target than against other proteases.

Cell-Based Assays

Biochemical assays use purified enzymes, which may not fully represent the cellular environment. Cell-based assays are essential to confirm that the inhibitors can cross the cell membrane and inhibit the target protease within a living cell.[10][11]

Cell_Based_Assay cluster_0 Cellular Environment Compound Benzamidine Derivative (Cell-permeable) Cell Target Cell Line (Expressing the protease) Compound->Cell Enters Cell Protease Intracellular Target Protease Compound->Protease Inhibits Cell->Protease Contains Reporter Cellular Reporter Substrate (e.g., fluorescent) Protease->Reporter Cleaves Signal Measurable Signal (e.g., Fluorescence, Luminescence) Reporter->Signal Generates

Figure 2: Conceptual workflow of a cell-based assay for protease inhibitor screening.

Protocol: General Cell-Based Protease Activity Assay

  • Cell Culture: Culture a cell line that expresses the target serine protease.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the benzamidine derivatives for a defined period.

  • Lysis and Detection:

    • Lyse the cells to release the intracellular contents.

    • Add a fluorogenic or chromogenic substrate for the target protease to the cell lysate.

    • Measure the signal using a plate reader.

  • Cytotoxicity Assessment:

    • In parallel, perform a standard cytotoxicity assay (e.g., MTT or CCK-8) on the same cell line treated with the compounds.[12] This is crucial to ensure that the observed reduction in protease activity is due to specific inhibition and not simply cell death.

Lead Optimization: The Path to a Drug Candidate

Compounds that demonstrate potent and selective inhibition in both biochemical and cellular assays are considered "leads." The lead optimization phase involves medicinal chemistry efforts to further improve the properties of these compounds.[13][14] This includes enhancing potency, selectivity, and metabolic stability while reducing toxicity. An essential component of this phase is early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[15][16]

Key ADME/Tox Assays:

  • Solubility: Assessing the aqueous solubility of the compounds.

  • Metabolic Stability: Using liver microsomes to evaluate how quickly the compounds are metabolized.[15]

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

  • Cytotoxicity: Expanding the assessment of toxicity in various cell lines.[17]

  • CYP450 Inhibition: Determining if the compounds inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.[16]

Conclusion

The screening of benzamidine derivative libraries is a promising strategy for the discovery of novel serine protease inhibitors. The systematic and multi-tiered approach outlined in this application note provides a robust framework for identifying, validating, and prioritizing compounds with therapeutic potential. By integrating biochemical and cell-based assays with early ADME/Tox profiling, researchers can efficiently navigate the complex path from initial hit to viable lead candidate.

References

Application Notes & Protocols: Leveraging 2,4-Dimethoxy-benzamidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD screens small, low-complexity molecules, or "fragments," at high concentrations.[1][2] The core principle is that these fragments, despite their weak binding affinities (typically in the micromolar to millimolar range), can form highly efficient and specific interactions with a biological target.[3] The structural simplicity of these initial hits makes them more tractable for medicinal chemistry optimization, allowing for the rational, structure-guided evolution into potent and selective drug candidates.[4]

Within the vast chemical space of available fragments, certain scaffolds have emerged as particularly valuable starting points. 2,4-Dimethoxy-benzamidine is one such privileged fragment. Its utility stems from the combination of a well-characterized protein-binding motif (the benzamidine) and synthetically tractable substitution patterns (the dimethoxy groups) that allow for rapid optimization. The benzamidine moiety is a known pharmacophore for serine proteases, where the positively charged amidinium group can form key salt-bridge interactions with a conserved aspartate residue in the S1 pocket of these enzymes.[5] This makes this compound an excellent starting point for developing inhibitors against this important class of enzymes.[6][7] This guide provides an in-depth exploration of its application, from initial screening to hit validation, underpinned by detailed experimental protocols.

The Fragment: Physicochemical Profile of this compound

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties. This compound aligns well with these principles, making it an ideal candidate for fragment libraries.

Table 1: Physicochemical Properties of this compound

Property Value "Rule of Three" Guideline Source
Molecular Weight 180.20 g/mol < 300 Da [8]
LogP (XLogP3) 0.8 ≤ 3 [8]
Hydrogen Bond Donors 2 ≤ 3 [8]
Hydrogen Bond Acceptors 4 (2 N, 2 O) ≤ 3 [8]
Rotatable Bonds 3 ≤ 3 [8]

| Polar Surface Area | 68.3 Ų | N/A |[8] |

Note: While the number of hydrogen bond acceptors is 4, the overall profile is highly favorable for a fragment. The methoxy groups not only provide vectors for synthetic elaboration but also enhance solubility, a crucial property for the high concentrations used in fragment screening.[9]

The FBDD Workflow: A Conceptual Overview

The journey from a fragment library to a lead compound is a multi-stage process heavily reliant on sensitive biophysical techniques for detecting weak interactions.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (NMR, SPR, DSF) Lib->Screen High Concentration Hits Initial Hits (Weak Binders) Screen->Hits Detect Binding Ortho Orthogonal Validation (ITC, NMR) Hits->Ortho Struct Structural Biology (X-ray Crystallography, Cryo-EM) Ortho->Struct Validated Validated Hits (Binding Mode Confirmed) Struct->Validated MedChem Structure-Guided Medicinal Chemistry Validated->MedChem SAR SAR Expansion (Potency, Selectivity, PK/PD) MedChem->SAR Lead Lead Compound (nM Affinity) SAR->Lead

Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).

Primary Screening Protocols for this compound

Detecting the weak binding of fragments requires highly sensitive biophysical methods.[3][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most robust and widely used techniques in FBDD.[2]

Protein-Observed NMR Screening using ¹H-¹⁵N HSQC

Protein-observed NMR methods monitor changes in the protein's spectrum upon fragment binding.[13] The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it generates a unique signal for each backbone N-H group, creating a "fingerprint" of the protein. Binding events are detected as chemical shift perturbations (CSPs) or signal broadening for residues at or near the binding site.[1][14]

Causality Behind Experimental Choices:

  • ¹⁵N-Labeling: Isotopic labeling of the protein is required to generate the ¹H-¹⁵N HSQC spectrum. This is the primary material cost but provides rich, residue-specific information.[15]

  • Buffer Selection: A low pH buffer (pH 5-7) is often preferred to minimize the exchange rate of amide protons with the solvent, which can broaden and weaken signals.[13]

  • Deconvolution Strategy: Screening fragments in cocktails (mixtures) significantly increases throughput. If a cocktail is positive, the individual fragments are then tested to identify the specific binder.

NMR_Workflow Start Start: ¹⁵N-Labeled Protein QC 1. Protein QC (1D ¹H, 2D HSQC) Is protein folded & stable? Start->QC Ref 2. Acquire Reference HSQC (Protein + DMSO) QC->Ref Yes Cocktail 3. Prepare Fragment Cocktails (e.g., 5 fragments/mixture) Ref->Cocktail Screen 4. Acquire HSQC for each Cocktail Cocktail->Screen Analyze 5. Analyze for CSPs Any significant shifts? Screen->Analyze Analyze->Screen No (Next Cocktail) Decon 6. Deconvolute Positive Cocktails (Screen individual fragments) Analyze->Decon Yes Hit 7. Identify Hit Fragment (e.g., this compound) Decon->Hit End End: Validated Hit Hit->End

Caption: Experimental workflow for an NMR-based fragment screen using HSQC.

Protocol 1: ¹H-¹⁵N HSQC Fragment Screening

  • Protein Preparation & Quality Control:

    • Objective: Ensure the protein is correctly folded, stable, and suitable for NMR.

    • Protocol:

      • Express and purify ¹⁵N-labeled target protein.

      • Prepare a ~50-100 µM protein sample in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 150 mM NaCl, 1 mM DTT, 10% D₂O).[14]

      • Acquire a 1D ¹H spectrum. A well-dispersed spectrum is indicative of a folded protein.

      • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum. The spectrum should show a well-dispersed set of peaks corresponding to the number of non-proline residues.[13]

    • Self-Validation: A poor-quality spectrum (e.g., few peaks, severe aggregation) indicates the protein is not suitable for screening under these conditions, and buffer optimization is required.

  • Reference Spectrum Acquisition:

    • Objective: Obtain a baseline spectrum to which all subsequent spectra will be compared.

    • Protocol:

      • To the validated protein sample, add a volume of DMSO equivalent to that which will be used for the fragments (e.g., 2-5%).

      • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum.

  • Screening with Fragment Cocktails:

    • Objective: Rapidly screen the fragment library for binders.

    • Protocol:

      • Prepare cocktails of 4-8 fragments in DMSO.

      • Add a fragment cocktail to the protein sample to a final concentration of ~200-500 µM per fragment.

      • Acquire a ¹H-¹⁵N HSQC spectrum for each cocktail.

  • Data Analysis and Hit Identification:

    • Objective: Identify positive cocktails by comparing their spectra to the reference.

    • Protocol:

      • Overlay the spectrum from each cocktail with the reference spectrum.

      • Look for significant Chemical Shift Perturbations (CSPs) or severe line broadening/disappearance of specific peaks.

      • For any positive cocktails, repeat the screen using each individual fragment from that cocktail to identify the specific binder.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[16][17] In a typical FBDD experiment, the target protein is immobilized on the sensor chip, and solutions of fragments are flowed over the surface. A binding event is detected as an increase in the response signal.[12]

Causality Behind Experimental Choices:

  • Protein Immobilization: The protein is covalently attached to the sensor surface. This requires small amounts of protein but carries the risk that immobilization could affect the protein's native conformation.[3]

  • Reference Flow Cell: A reference flow cell (e.g., a deactivated surface or one with an irrelevant immobilized protein) is essential to subtract non-specific binding and bulk refractive index effects, thereby reducing false positives.[12][18]

  • Concentration: Fragments are typically screened at a single high concentration (e.g., 200 µM) to maximize the chance of detecting weak binders.[19]

Protocol 2: SPR Fragment Screening

  • Protein Immobilization & Surface Preparation:

    • Objective: Covalently couple the target protein to the sensor chip surface.

    • Protocol:

      • Select a suitable sensor chip (e.g., CM5).

      • Activate the surface using a standard EDC/NHS protocol.

      • Inject the target protein (~10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate pH 5.0) to achieve a target immobilization level (e.g., 8,000-12,000 Response Units).

      • Deactivate any remaining active esters with an injection of ethanolamine.

      • Prepare a reference surface on a separate flow cell using the same procedure but without injecting the protein.

    • Self-Validation: After immobilization, inject a known binder or substrate to confirm the protein is active and accessible. A lack of response indicates a problem with the immobilization or protein integrity.

  • Primary Screen:

    • Objective: Identify fragments that bind to the immobilized protein.

    • Protocol:

      • Prepare fragment plates at a single high concentration (e.g., 200 µM) in a suitable running buffer (e.g., PBS-P+ with 2-5% DMSO).[19]

      • Inject each fragment solution over both the active and reference flow cells. A typical injection might consist of a 60-second association phase followed by a 120-second dissociation phase.

      • The response is measured as the difference between the signal on the active flow cell and the reference flow cell.

  • Hit Triage and Validation:

    • Objective: Confirm initial hits and eliminate false positives.

    • Protocol:

      • Hits are defined as fragments giving a response above a pre-defined threshold and showing a plausible binding sensorgram shape.

      • Re-test all initial hits from a freshly prepared compound plate.

      • Perform a dose-response analysis for confirmed hits by injecting them at multiple concentrations to determine the equilibrium dissociation constant (K D).

From Fragment Hit to Potent Lead

Identifying a hit like this compound is only the first step. The weak affinity must be improved by orders of magnitude through structure-guided medicinal chemistry.[20][21]

Key Optimization Strategies:

  • Fragment Growing: This is the most common strategy. A crystal structure of the fragment-protein complex reveals solvent-exposed vectors on the fragment (like the methoxy groups on this compound). Chemists then synthesize derivatives that extend from these vectors to engage nearby pockets on the protein surface, forming new favorable interactions.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together. The resulting larger molecule can have a much higher affinity than the individual fragments due to avidity effects.

  • Fragment Merging: When multiple fragment hits are found to bind in the same pocket with overlapping features, a new compound can be designed that merges the key binding elements of each into a single, more potent molecule.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Fragment Hit (e.g., this compound) Kd ~ 500 µM Grow Fragment Growing (Extend from methoxy group) Hit->Grow Link Fragment Linking (Connect to adjacent binder) Hit->Link Merge Fragment Merging (Combine with overlapping binder) Hit->Merge Lead Lead Compound Kd < 100 nM Grow->Lead Link->Lead Merge->Lead

Caption: Common strategies for hit-to-lead optimization in FBDD.

Conclusion

This compound serves as an exemplary fragment for initiating a drug discovery campaign, particularly against serine proteases. Its favorable physicochemical properties ensure good behavior in biophysical assays, while its chemical structure provides a solid anchoring point and clear vectors for synthetic elaboration. By employing robust and orthogonal biophysical screening techniques like NMR and SPR, researchers can confidently identify and validate its interaction with a target protein. The subsequent structure-guided optimization provides a clear path from a weak-binding fragment to a potent, high-quality lead compound, embodying the efficiency and power of the FBDD approach.

References

Application and Protocol Guide for the Analytical Detection of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-benzamidine is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition.[1] Its chemical structure, featuring a benzamidine core with two methoxy groups, imparts specific properties that are crucial for its function in these applications.[1][2] The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final pharmaceutical products and for generating reliable data in research settings.

This comprehensive technical guide provides detailed application notes and protocols for the analytical detection of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[2]
Molecular Weight 180.20 g/mol PubChem[2]
IUPAC Name 2,4-dimethoxybenzenecarboximidamidePubChem[2]
CAS Number 32048-19-4PubChem[2]
Appearance Typically a solidChem-Impex[1]
Solubility Often used as a hydrochloride salt to enhance solubilityChem-Impex[1]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment, quantification in pharmaceutical formulations, and stability studies. The presence of a chromophore in the 2,4-dimethoxy-substituted benzene ring allows for straightforward detection using a UV-Vis detector.

Rationale for HPLC Method Development

The selection of an appropriate HPLC method is guided by the chemical nature of this compound. A reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve efficient separation from potential impurities. The pH of the mobile phase can be adjusted to control the ionization state of the basic benzamidine group, thereby influencing retention time and peak shape.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh this compound Reference Standard s2 Dissolve in Diluent (e.g., Mobile Phase) s1->s2 s3 Prepare Serial Dilutions for Calibration Curve s2->s3 s4 Prepare Sample Solution (e.g., extract from formulation) s5 Filter all solutions (0.45 µm syringe filter) s4->s5 h1 Equilibrate HPLC System with Mobile Phase s5->h1 Inject h2 Inject Standard Solutions h1->h2 h3 Inject Sample Solution h2->h3 h4 Acquire Chromatograms h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d4 Perform System Suitability Tests d1->d4 d3 Quantify this compound in Sample d2->d3

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Appropriate buffer salts (e.g., phosphate or acetate)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic acid in waterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient 20% B to 80% B over 15 minutesTo elute the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection Wavelength 280 nmBased on the UV absorbance of dimethoxy-substituted benzene rings. A DAD can be used to identify the optimal wavelength.

4. Sample Preparation:

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., a 50:50 mixture of mobile phase A and B).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation from a Pharmaceutical Formulation:

    • Accurately weigh a portion of the formulation equivalent to a known amount of this compound.

    • Disperse the sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Use techniques like sonication or vortexing to ensure complete dissolution of the active ingredient.

    • Centrifuge or filter the solution to remove any undissolved excipients.

    • Dilute the supernatant to a concentration within the calibration range.

5. Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Specificity: Ensure the analyte peak is well-resolved from any impurities or excipients.

  • Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS analysis can be achieved, potentially with derivatization to enhance its thermal stability and chromatographic properties.

Rationale for GC-MS Method Development

Direct analysis of this compound by GC-MS may be challenging due to the polar and protic nature of the amidine group, which can lead to peak tailing and poor chromatographic performance. Derivatization of the amine functionalities can mitigate these issues. Silylation or acylation are common derivatization techniques for such compounds. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and quantification using selected ion monitoring (SIM).

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Prepare Sample Solution s2 Derivatization (optional) (e.g., silylation, acylation) s1->s2 s3 Extraction into a volatile organic solvent s2->s3 g1 Inject Sample s3->g1 Inject g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Identify Compound by Mass Spectrum g3->d1 d2 Quantify using Selected Ion Monitoring (SIM) d1->d2

Caption: General workflow for the analysis of this compound by GC-MS.

Detailed GC-MS Protocol (with Derivatization)

1. Materials and Reagents:

  • This compound

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine or other suitable solvent

  • GC-grade organic solvents (e.g., dichloromethane, ethyl acetate)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • GC-MS data system

3. GC-MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Injector Temperature 250 °CTo ensure complete volatilization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minTo achieve good separation of the analyte from other components.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 400 m/zTo capture the molecular ion and characteristic fragment ions.

4. Derivatization and Sample Preparation:

  • In a reaction vial, dissolve a known amount of the sample containing this compound in a small volume of anhydrous pyridine.

  • Add an excess of the derivatizing agent (e.g., BSTFA).

  • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • After cooling, the sample can be directly injected or diluted with an appropriate solvent.

Spectroscopic Methods for Identification and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the aromatic chromophore in this compound. The methoxy and benzamidine substituents on the benzene ring will influence the position and intensity of the absorption maxima.

  • Expected Absorption: Aromatic compounds with electron-donating groups like methoxy typically exhibit absorption bands in the UV region. For 2,4-dimethoxy-substituted benzene derivatives, characteristic absorption maxima are expected around 280-300 nm.

  • Protocol:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Record the UV-Vis spectrum from 200 to 400 nm using a double-beam spectrophotometer with the solvent as a reference.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Some benzamidine derivatives exhibit fluorescence, which can be exploited for highly sensitive detection. The fluorescence properties are highly dependent on the molecular structure and the solvent environment.

  • Protocol:

    • Dissolve the sample in a suitable solvent.

    • Using a spectrofluorometer, determine the optimal excitation wavelength by scanning the emission at a fixed wavelength, and then determine the emission spectrum by exciting at the optimal excitation wavelength.

    • The fluorescence quantum yield can be determined relative to a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the protons of the amidine group. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the two methoxy carbons, the aromatic carbons, and the carbon of the amidine group.

  • Quantitative NMR (qNMR): qNMR can be used as a primary analytical method to determine the absolute purity of a this compound reference standard without the need for a specific reference standard of the same compound. This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

  • Expected Vibrational Bands:

    • N-H stretching vibrations of the amidine group (around 3100-3500 cm⁻¹).

    • C=N stretching of the amidine group (around 1650 cm⁻¹).

    • C-O stretching of the methoxy groups (around 1250 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific analytical challenge, whether it is routine quality control, impurity profiling, or structural confirmation. The provided protocols for HPLC and GC-MS serve as robust starting points for method development and validation. Spectroscopic techniques, particularly NMR, are essential for the definitive identification and purity assessment of this important pharmaceutical intermediate. By applying these methods with a clear understanding of their underlying principles, researchers and drug development professionals can ensure the quality and integrity of their work.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2,4-Dimethoxy-benzamidine

This compound is a synthetic organic compound that belongs to the benzamidine class of molecules.[1] While it is commercially available for research purposes, detailed characterization of its biological activity and specific applications remains limited in peer-reviewed literature.[2][3] However, based on the well-established role of its parent compound, benzamidine, as a competitive inhibitor of serine proteases, this compound is predicted to exhibit similar inhibitory properties.[4][5]

This guide provides a comprehensive overview of the theoretical applications and recommended starting protocols for this compound, drawing upon the extensive knowledge of benzamidine and its derivatives. The information herein is intended to serve as a foundational resource to empower researchers to explore the potential of this compound in their own experimental systems. It is crucial to note that the provided concentration ranges and protocols are starting points and will likely require optimization for specific applications and model systems.

Mechanism of Action: A Competitive Inhibitor of Serine Proteases

Benzamidines are known to be reversible, competitive inhibitors of trypsin-like serine proteases.[6] These enzymes, which include crucial players in digestion (trypsin), blood coagulation (thrombin), and fibrinolysis (plasmin), share a common catalytic triad (serine, histidine, and aspartate) in their active site. The amidine group of benzamidine mimics the side chain of arginine, a natural substrate for these proteases, allowing it to bind to the enzyme's specificity pocket and block substrate access.[7]

The addition of two methoxy groups to the benzene ring in this compound is expected to alter its electronic and steric properties, potentially influencing its binding affinity and selectivity for different serine proteases. However, without specific experimental data (e.g., Ki or IC50 values), the precise impact of these substitutions remains to be determined.

G cluster_1 Inhibitor Binding cluster_2 Natural Substrate S Serine (S195) (Nucleophile) H Histidine (H57) (General Base) D Aspartate (D102) (Orients Histidine) I This compound (Competitive Inhibitor) I->S Blocks Access Sub Protein Substrate (with Arginine/Lysine) Sub->S Normal Binding & Cleavage

Figure 1. A diagram illustrating the competitive inhibition of a serine protease by this compound, which blocks the active site and prevents substrate binding.

Potential Applications and Recommended Working Concentrations

The primary application for this compound is as a serine protease inhibitor in various biochemical and cell-based assays. The following table provides recommended starting concentrations based on the known activity of the parent compound, benzamidine.

ApplicationRecommended Starting ConcentrationNotes
Protease Inhibition in Cell Lysates 0.5 - 2 mMEffective for preventing protein degradation by serine proteases during cell lysis and protein extraction. Should be added to the lysis buffer immediately before use.
In Vitro Enzyme Inhibition Assays 1 µM - 100 µMThe optimal concentration will depend on the specific enzyme and substrate used. A dose-response curve should be generated to determine the IC50 value.
Affinity Chromatography Ligand for custom resin synthesisWhile p-aminobenzamidine is commonly used, this compound could potentially be immobilized on a resin to create an affinity matrix for the purification of serine proteases.

Important Note: The provided concentrations are suggestions. It is imperative for researchers to perform their own dose-response experiments to determine the optimal working concentration for their specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution

Due to the limited data on the stability of this compound in solution, it is recommended to prepare fresh stock solutions for each experiment.

Materials:

  • This compound hydrochloride (MW: 216.67 g/mol )[3]

  • High-purity water or a suitable buffer (e.g., Tris-HCl, HEPES)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 21.67 mg of this compound hydrochloride.

  • Dissolve the powder in 1 mL of high-purity water or buffer to create a 100 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Inhibition of Proteolytic Activity in Cell Lysates

This protocol provides a general guideline for using this compound to prevent protein degradation during the preparation of cell lysates for downstream applications such as Western blotting or immunoprecipitation.

Materials:

  • Cell culture plate with harvested cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA, Triton X-100 based)

  • 100 mM this compound stock solution

  • Protease inhibitor cocktail (optional, for broader protease inhibition)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Aspirate the PBS.

  • Prepare the complete lysis buffer immediately before use. For each 1 mL of lysis buffer, add 10 µL of the 100 mM this compound stock solution to achieve a final concentration of 1 mM.

  • If desired, add other protease inhibitors to the lysis buffer.

  • Add the complete lysis buffer to the cells (e.g., 500 µL for a 10 cm plate).

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube for downstream analysis.

G A Harvest Cells B Wash with PBS A->B C Add Lysis Buffer with This compound (1 mM) B->C D Incubate on Ice C->D E Centrifuge D->E F Collect Supernatant (Cleared Lysate) E->F

Figure 2. A workflow for using this compound in a cell lysis protocol to inhibit protease activity.

Protocol 3: In Vitro Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against trypsin. This can be adapted for other serine proteases and their respective substrates.

Materials:

  • Trypsin (e.g., TPCK-treated bovine pancreas trypsin)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • 100 mM this compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of this compound: Dilute the 100 mM stock solution in assay buffer to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Prepare the enzyme solution: Dilute trypsin in assay buffer to a working concentration (e.g., 10 µg/mL).

  • Prepare the substrate solution: Dissolve BAPNA in a small amount of DMSO and then dilute with assay buffer to a final concentration of 1 mM.

  • Set up the assay in a 96-well plate:

    • Blank: 100 µL of assay buffer.

    • Control (No Inhibitor): 50 µL of assay buffer + 50 µL of trypsin solution.

    • Inhibitor Wells: 50 µL of each this compound dilution + 50 µL of trypsin solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 100 µL of the BAPNA substrate solution to all wells.

  • Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Scientific Integrity and Self-Validation

The protocols described are designed to be self-validating. In the cell lysis protocol, the effectiveness of this compound can be assessed by comparing the integrity of target proteins in treated versus untreated lysates via Western blotting. For the enzyme inhibition assay, the inclusion of a no-inhibitor control is essential for calculating the percentage of inhibition and ensuring the observed effect is due to the compound.

Conclusion and Future Directions

This compound holds promise as a research tool, likely acting as a serine protease inhibitor. The protocols and working concentrations provided in this guide, based on the well-characterized parent compound benzamidine, offer a solid starting point for its investigation. Further studies are warranted to determine the specific inhibitory profile (Ki and IC50 values) of this compound against a panel of serine proteases. Such data will be invaluable for establishing its utility and potential advantages over existing inhibitors in various research and drug development applications.

References

Application Note: Characterization of Receptor Interactions Using 2,4-Dimethoxy-benzamidine in Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for utilizing 2,4-Dimethoxy-benzamidine in receptor binding assays. Benzamidine and its derivatives represent a versatile class of molecules recognized for their therapeutic potential, primarily as inhibitors of serine proteases.[1] However, the core benzamidine structure also serves as a valuable scaffold in drug discovery for targeting various receptor systems. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for characterizing the binding affinity of this compound. We focus on its potential interactions with aminergic G-protein coupled receptors (GPCRs) and sigma receptors, for which benzamide-like structures have shown significant affinity.[2][3] The protocols described herein are designed to be self-validating, providing researchers in pharmacology and drug development with a robust methodology to determine key binding parameters such as the inhibition constant (Kᵢ).

Introduction to this compound

This compound hydrochloride is a versatile organic compound frequently employed as a key intermediate in the synthesis of pharmaceuticals.[4] Its utility extends into biochemical research, where it is used in studies of enzyme inhibition and receptor binding assays.[4] The molecular structure is characterized by a benzamidine core, which is the simplest aryl amidine, substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring.[5][6] The amidine group, which is typically protonated at physiological pH, can act as a bioisostere for the cationic amine groups found in many endogenous ligands, allowing it to form critical ionic and hydrogen bond interactions within receptor binding pockets.[7] The methoxy groups modify the compound's electronic properties and solubility, potentially influencing its binding selectivity and affinity for specific biological targets.[2][4]

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[6]
Molecular Weight 180.20 g/mol [6]
IUPAC Name 2,4-dimethoxybenzenecarboximidamide[6]
CAS Number 131947-81-4 (for HCl salt)[4]
Appearance Typically a grey or white solid[4][5]
XLogP3 0.8[6]

Scientific Rationale and Potential Targets

The decision to use this compound in a binding assay is grounded in its structural motifs, which suggest potential interactions with specific receptor families.

The Benzamidine Moiety: A Privileged Pharmacophore

The benzamidine group is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[5][8] Its utility in receptor binding stems from the positively charged amidinium ion, which mimics the protonated primary or secondary amines of endogenous ligands for aminergic GPCRs.[7] This cationic center can form a strong salt bridge with a highly conserved aspartate residue (D3.32) found in the transmembrane core of most aminergic receptors, an interaction critical for ligand recognition.[7][9][10]

Focus on Sigma Receptors

While aminergic GPCRs are a potential target class, compelling evidence points to the interaction of benzamide derivatives with sigma receptors.[2][11] The sigma-2 (σ₂) receptor, in particular, has been identified as a promising target in oncology.[2][12] Research has demonstrated that the addition of electron-donating groups, such as a methoxy group, to a benzamide-isoquinoline scaffold can dramatically increase affinity and selectivity for the σ₂ receptor over the σ₁ subtype.[2][11] The presence of two methoxy groups on the this compound scaffold makes it an intriguing candidate for exploring σ₂ receptor interactions.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol details a representative competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human sigma-2 (σ₂) receptor. This assay format is ideal for characterizing unlabeled compounds by measuring their ability to displace a radiolabeled ligand with known affinity for the target.[13][14]

Objective

To quantify the binding affinity of this compound for the σ₂ receptor expressed in a suitable cell membrane preparation by determining its inhibition constant (Kᵢ).

Experimental Workflow Overview

The overall process involves preparing the receptor source, setting up a competitive binding reaction, separating bound and free radioligand, and analyzing the resulting data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis a Cell Culture (e.g., Jurkat cells) b Cell Harvest & Lysis a->b c Membrane Isolation (Ultracentrifugation) b->c d Protein Quantification (e.g., BCA Assay) c->d e Prepare Reagents: - Radioligand ([³H]-DTG) - Competitor (2,4-DMB) - Buffers d->e f Assay Plate Setup (96-well) - Total Binding - Non-Specific Binding (NSB) - Competition Wells e->f g Incubation (e.g., 60 min at 30°C) f->g h Rapid Filtration (GF/B filters) g->h i Scintillation Counting (Measure radioactivity) h->i j Calculate Specific Binding i->j k Generate Competition Curve (Determine IC₅₀) j->k l Calculate Kᵢ Value (Cheng-Prusoff Equation) k->l

Caption: General workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Jurkat cell membranes (known to express σ₂ receptors) or another appropriate cell line/tissue homogenate.[15]

  • Test Compound: this compound HCl (dissolved in assay buffer or DMSO).

  • Radioligand: [³H]-Ditoylguanidine ([³H]-DTG), a common radioligand for sigma receptors.[2]

  • Non-specific Agent: 10 µM Haloperidol to define non-specific binding.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

Protocol 1: Membrane Preparation
  • Cell Culture: Grow Jurkat cells to a sufficient density in appropriate culture media.

  • Harvest: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.[13]

  • Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 50 mM Tris-HCl) and incubate on ice for 15-20 minutes.[13]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.[13]

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[13]

  • Wash: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the total protein concentration using a Bradford or BCA protein assay.[16]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Binding Assay
  • Prepare Compound Dilutions: Prepare a serial dilution series of this compound in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate. The final assay volume is typically 200-250 µL.[13][16]

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-DTG + 100 µL membrane preparation (~50 µg protein).[2]

    • Non-specific Binding (NSB): 50 µL 10 µM Haloperidol + 50 µL [³H]-DTG + 100 µL membrane preparation.[2]

    • Competition: 50 µL of this compound dilution + 50 µL [³H]-DTG + 100 µL membrane preparation. (Note: The final concentration of [³H]-DTG should be approximately equal to its Kd value for the σ₂ receptor, typically in the low nanomolar range).

  • Incubation: Incubate the plate for 60-120 minutes at 25°C or 30°C with gentle agitation to reach equilibrium.[13][16]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

  • Washing: Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioligand.[13]

  • Scintillation Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

Data Analysis and Interpretation

Proper data analysis is critical to extract meaningful affinity values from the raw CPM data.

Data Analysis Workflow

G a Raw Data (CPM) - Total Binding (TB) - Non-Specific Binding (NSB) - Competition Wells b Calculate Mean CPM for each triplicate set a->b c Calculate Specific Binding (SB) SB = TB_mean - NSB_mean b->c d Calculate % Specific Binding for each competitor concentration: %SB = (CPM_competitor - NSB_mean) / SB * 100 c->d e Plot Data % Specific Binding vs. log[Competitor Concentration] d->e f Non-linear Regression (Sigmoidal dose-response) e->f g Determine IC₅₀ (Concentration for 50% inhibition) f->g h Calculate Kᵢ (Cheng-Prusoff Equation) g->h i Final Result Affinity Constant (Kᵢ) h->i

Caption: Step-by-step workflow for analyzing competitive binding data.

Key Calculations
  • Determine Specific Binding: First, calculate the mean CPM for each condition. The total specific binding is the difference between the mean CPM of total binding and non-specific binding.[13]

    Specific Binding = CPMTotal - CPMNSB

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of specific binding remaining.

    % Specific Binding = [(CPMCompetitor - CPMNSB) / (CPMTotal - CPMNSB)] x 100

  • Determine IC₅₀: Plot the % Specific Binding against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[13]

  • Calculate Kᵢ: The Kᵢ (inhibition constant) is a true measure of the affinity of the competing ligand, independent of assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation .[13]

    Kᵢ = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment).

Example Data Presentation

The following table illustrates how quantitative data for this compound could be presented. (Note: These values are hypothetical).

ParameterValueDescription
Target Receptor Human Sigma-2 (σ₂)Expressed in Jurkat cell membranes.
Radioligand [³H]-DTGA non-selective sigma receptor ligand.
Radioligand Kd 12.5 nMDissociation constant of the radioligand for σ₂.
Radioligand Conc. [L] 10 nMConcentration of radioligand used in the assay.
IC₅₀ 85 nMConcentration of 2,4-DMB that inhibits 50% of specific binding.
Kᵢ 47 nMCalculated inhibition constant for 2,4-DMB.
Hill Slope ~ -1.0Indicates a competitive binding interaction at a single site.[13]

Causality and Self-Validation in Experimental Design

  • Rationale for Buffer Choice: A Tris-based buffer at a slightly alkaline pH (7.4-8.0) is standard for many receptor binding assays, as it provides a stable environment that does not interfere with ligand-receptor interactions.[2][16]

  • Importance of Controls: The inclusion of "Total Binding" (membranes + radioligand) and "Non-specific Binding" (membranes + radioligand + a high concentration of an unlabeled drug) is non-negotiable.[17] A robust specific binding window (Total CPM >> NSB CPM) is the primary indicator of a valid assay.

  • Choice of Radioligand Concentration: Using a radioligand concentration near its Kd value provides an optimal balance between achieving a strong specific binding signal and maximizing sensitivity for detecting competitive inhibition.[18]

  • Filtration as a Separation Method: Rapid filtration is the gold standard for separating membrane-bound from free radioligand in GPCR and ion channel assays.[19] Its speed minimizes the risk of ligand dissociation from the receptor during the wash steps, preserving the equilibrium state achieved during incubation.

Conclusion

This compound is a valuable chemical tool for probing ligand-receptor interactions. Its benzamidine core provides a key interaction point for receptor families that recognize cationic amines, with a particularly strong rationale for investigating its affinity at sigma receptors. The detailed competitive binding protocol and data analysis workflow provided in this guide offer researchers a robust and validated method to quantitatively assess the binding affinity of this compound. Such characterization is a critical first step in drug discovery and in the pharmacological exploration of novel chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical serine protease inhibitor. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization. Our goal is to empower you with the expertise to not only replicate a synthesis but to master it.

Section 1: Understanding the Synthesis - Core Principles & Mechanisms

Before troubleshooting, a firm grasp of the reaction's foundation is essential. The most reliable and widely-used method for synthesizing benzamidine hydrochloride is the Pinner reaction , a classic and robust method for converting nitriles to amidines.[1][2][3]

Q1: What is the fundamental mechanism of the Pinner reaction for benzamidine hydrochloride synthesis?

The Pinner reaction is a two-step acid-catalyzed process.[3]

  • Formation of the Pinner Salt: The synthesis begins with the reaction of benzonitrile with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride (HCl) gas.[1] The nitrile nitrogen is first protonated by HCl, making the nitrile carbon highly electrophilic. The alcohol then acts as a nucleophile, attacking this carbon to form an intermediate which rearranges into a stable imino ether hydrochloride, commonly known as a Pinner salt.[4]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia.[2][4] Ammonia, being a potent nucleophile, attacks the imino ether carbon, leading to the displacement of the alcohol group and the formation of the final benzamidine product, which is protonated by the acidic conditions to yield benzamidine hydrochloride.

Below is a diagram illustrating this mechanistic pathway.

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Benzonitrile Benzonitrile Nitrilium_ion Activated Nitrilium Ion Benzonitrile->Nitrilium_ion + HCl Pinner_salt Pinner Salt (Imino Ether HCl) Nitrilium_ion->Pinner_salt + Ethanol (Nucleophilic Attack) Benzamidine_HCl Benzamidine HCl Pinner_salt->Benzamidine_HCl + Ammonia (Nucleophilic Substitution) Pinner_salt->Benzamidine_HCl

Caption: Mechanism of the Pinner Reaction for Benzamidine Synthesis.

Q2: Why are anhydrous conditions so critical for this reaction?

This is the single most important parameter for a successful Pinner synthesis. The intermediate Pinner salt is highly susceptible to hydrolysis.[5][6] Any trace of water will readily attack the imino ether, leading to the formation of undesired ester or amide byproducts, which drastically reduces the yield of the desired benzamidine hydrochloride.[4][6] Therefore, using anhydrous solvents and reagents, along with thoroughly dried glassware, is non-negotiable.[5][7]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Flowchart Start Low or No Yield of Benzamidine HCl? Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Moisture_Yes Yes Check_Moisture->Moisture_Yes Yes Moisture_No No Check_Moisture->Moisture_No No Check_Temp Was temperature controlled (0°C for HCl addition)? Moisture_Yes->Check_Temp Fix_Moisture Root Cause: Hydrolysis. Action: Dry all reagents, solvents & glassware. Use inert atmosphere. Moisture_No->Fix_Moisture Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Reagents Are reagents (especially ammonia) of high purity and correct concentration? Temp_Yes->Check_Reagents Fix_Temp Root Cause: Pinner salt decomposition. Action: Maintain cooling during acid gas introduction. Temp_No->Fix_Temp Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No Check_Reagents->Reagents_No No Check_Isolation Review isolation procedure. Is product lost during workup? Reagents_Yes->Check_Isolation Fix_Reagents Root Cause: Incomplete ammonolysis. Action: Use fresh, concentrated ammonia solution. Reagents_No->Fix_Reagents Isolation_Yes Yes Check_Isolation->Isolation_Yes No Isolation_No No Check_Isolation->Isolation_No Yes Fix_Isolation Root Cause: Inefficient extraction or recrystallization. Action: Optimize solvent choice and volumes. Isolation_Yes->Fix_Isolation Success Yield Improved Isolation_No->Success

Caption: Troubleshooting workflow for low yield in benzamidine synthesis.

Problem 1: My reaction yield is very low or I obtained no product.
  • Possible Cause 1: Presence of Moisture.

    • Explanation: As detailed above, water hydrolyzes the Pinner salt intermediate, preventing the formation of benzamidine.[6] This is the most common cause of failure.

    • Troubleshooting Steps:

      • Ensure your alcohol (e.g., ethanol) is absolute (at least 99.5%).[5]

      • Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[6]

      • Ensure the hydrogen chloride gas is passed through a drying agent like sulfuric acid before bubbling into the reaction mixture.[5]

      • Perform the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[6]

  • Possible Cause 2: Incomplete Pinner Salt Formation.

    • Explanation: Insufficient HCl or reaction time can lead to unreacted benzonitrile. The reaction mixture should solidify or become a thick slurry as the Pinner salt precipitates.[5]

    • Troubleshooting Steps:

      • Ensure a sufficient amount of dry HCl gas is bubbled through the solution. You can monitor this by weight gain of the reaction flask.[5]

      • Allow the reaction to stand for the recommended time (often 24-48 hours) at a cool temperature to ensure complete precipitation of the salt.[5]

  • Possible Cause 3: Ineffective Ammonolysis.

    • Explanation: If the ammonia solution is too dilute or if the Pinner salt is not properly ground, the reaction will be incomplete.[5] Lumps of the Pinner salt can become coated with the byproduct ammonium chloride, preventing the ammonia from reaching the reactive core.[5]

    • Troubleshooting Steps:

      • Use a concentrated solution of ammonia in alcohol. Weaker solutions are known to produce lower yields.[5]

      • Crucially, after the Pinner salt has formed, break up the solid cake and grind it into a fine powder or paste before adding the ammonia solution.[5] This maximizes the surface area for the reaction.

Problem 2: My final product is contaminated with significant impurities.
  • Possible Impurity 1: Ammonium Chloride (NH₄Cl).

    • Explanation: NH₄Cl is a stoichiometric byproduct of the ammonolysis step and is the most common impurity.

    • Troubleshooting Steps:

      • Filtration: Most of the NH₄Cl is insoluble in the alcoholic reaction medium and can be removed by filtration before product workup.[5]

      • Solvent Extraction: Benzamidine hydrochloride has good solubility in hot acetonitrile or ethanol, while ammonium chloride is much less soluble. You can perform a hot extraction of the crude solid to selectively dissolve your product, leaving the NH₄Cl behind.[8]

      • Chemical Removal: An advanced technique involves adding a stoichiometric amount of sodium methoxide to a methanol solution of the crude product. This reacts with the NH₄Cl to form methanol, ammonia, and insoluble NaCl, which can be filtered off.[9]

  • Possible Impurity 2: Unreacted Benzonitrile.

    • Explanation: Incomplete reaction will leave starting material in your crude product.

    • Troubleshooting Steps:

      • Ether Wash: Before purification by recrystallization, you can wash the crude solid with diethyl ether. Benzonitrile is soluble in ether, while benzamidine hydrochloride is not.[8]

  • Possible Impurity 3: Benzoic Acid or Ethyl Benzoate.

    • Explanation: These are hydrolysis byproducts formed when moisture is present in the reaction.[4][6]

    • Troubleshooting Steps:

      • This is a preventative issue. If these impurities are present, it indicates a failure to maintain anhydrous conditions. The primary solution is to repeat the synthesis with stricter moisture control.

      • Purification via recrystallization from ethanol should help separate the desired product from these less polar impurities.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different alcohol than ethanol for the Pinner reaction?

    • Yes, other primary or secondary alcohols can be used, which will form the corresponding imino ether.[10] However, ethanol is most common due to its low cost and effectiveness. The choice of alcohol can sometimes influence reaction rates.

  • Q2: What is the best way to monitor the reaction's progress?

    • For the first step (Pinner salt formation), visual confirmation of a white precipitate forming a thick slurry or solid cake is a strong indicator.[5] For the second step (ammonolysis), Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the imino ether intermediate.[6]

  • Q3: How should I properly store the final benzamidine hydrochloride product?

    • Benzamidine hydrochloride is hygroscopic and can be sensitive to light.[11][12] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator at -20°C for long-term stability.[11][12]

  • Q4: What are the key safety precautions when running this synthesis?

    • Hydrogen chloride is a corrosive gas. The reaction must be performed in a well-ventilated fume hood.[5] Ammonia is also a strong irritant.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13][14]

  • Q5: How can I confirm the identity and purity of my final product?

    • Melting Point: Pure benzamidine hydrochloride has a melting point around 161-163°C.[8] A broad or depressed melting point suggests impurities.

    • Spectroscopy: The structure can be unequivocally confirmed using spectroscopic methods like ¹H NMR and ¹³C NMR.[15] Infrared (IR) spectroscopy can also be used to identify key functional groups.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Benzamidine Hydrochloride via Pinner Reaction

This protocol is synthesized from established procedures and best practices.[5]

Step 1: Pinner Salt Formation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube outlet.

  • Place the flask in an ice/water bath to maintain a temperature of 0-5°C.

  • Charge the flask with benzonitrile and anhydrous ethanol according to the quantities in the table below.

  • Bubble dry hydrogen chloride gas through the stirred solution. Ensure the gas is passed through a sulfuric acid wash bottle first to remove any moisture.

  • Continue the gas addition until the calculated weight of HCl has been absorbed. A thick white precipitate of the imino ether hydrochloride (Pinner salt) will form.

  • Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 48 hours to ensure complete precipitation.

Step 2: Ammonolysis and Isolation

  • Quickly transfer the solid cake of the Pinner salt to a dry mortar and grind it into a fine powder.[5] This step is critical for a good yield.

  • Transfer the powder to a dry Erlenmeyer flask.

  • Slowly add a solution of dry ammonia in absolute ethanol while stirring. The reaction is exothermic; maintain cooling if necessary.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours. During this time, the Pinner salt will dissolve and ammonium chloride will precipitate.

  • Filter the reaction mixture by suction filtration to remove the insoluble ammonium chloride. Wash the collected solid with a small amount of cold absolute ethanol.

  • Combine the filtrates and concentrate them under reduced pressure (rotary evaporator) to obtain the crude benzamidine hydrochloride.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid obtained from Protocol 1 into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added.[8]

  • If carbon was used, heat the solution at reflux for 15-20 minutes, then filter it while hot through a fluted filter paper to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0°C) for several hours to maximize crystal formation.[8]

  • Collect the resulting white crystals by suction filtration, wash them with a small volume of ice-cold diethyl ether, and dry them under vacuum.

Table 1: Example Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (moles)QuantityRole
Benzonitrile103.120.551.5 g (51 mL)Starting Material
Anhydrous Ethanol46.070.5425 g (31.7 mL)Reagent/Solvent
Hydrogen Chloride36.460.58~21.3 gCatalyst
Ammonia (in Ethanol)17.03~0.7~12 g in 150 mLReagent

Section 5: References

  • ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Benzamidine HCl hydrate | 1670-14-0. Retrieved from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis and application of Benzamidine hydrochloride?. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). Pinner Reaction. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Acetamidine hydrochloride. Retrieved from --INVALID-LINK--

  • GoldBio. (n.d.). Benzamidine Hydrochloride Monohydrate. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (2025). Benzamidine (hydrochloride) - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Benzenesulphonyl-acetamidine Derivatives. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Benzamidine hydrochloride anhydrous - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis. Retrieved from --INVALID-LINK--

  • Werz, D. B., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of benzamidine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Benzamidine hydrochloride hydrate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). (PDF) A Lewis acid-promoted Pinner reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104163778A - Method for preparing p-amino-benzamidine hydrochloride. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 1670-14-0: Benzamidine, hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation and characterization of benzydamine hydrochloride-loaded lyophilized mucoadhesive wafers for the treatment of oral mucositis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzamidine 99 1670-14-0. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Benzamidine (hydrochloride). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105330568A - Preparation method for p-aminobenzamidine hydrochloride. Retrieved from --INVALID-LINK--

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from --INVALID-LINK--

References

Improving solubility of 2,4-Dimethoxy-benzamidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dimethoxy-benzamidine

Introduction: The Challenge of this compound Solubility

This compound is a valuable intermediate in medicinal chemistry and a tool in biochemical research, often used in the development of targeted therapies and enzyme inhibition studies.[1] A common experimental hurdle encountered by researchers is its limited solubility in standard aqueous buffers, particularly at neutral or physiological pH. This guide provides a structured approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible experimental outcomes. We will delve into the physicochemical principles governing its solubility and provide validated, step-by-step protocols for its effective dissolution.

Understanding the Molecule: Why Solubility is pH-Dependent

The key to solving the solubility issues of this compound lies in its chemical structure. The molecule contains a benzamidine functional group, which is strongly basic.

  • The Basic Amidine Group: The amidine group (-C(=NH)NH₂) readily accepts a proton (H⁺). The pKa of the parent compound, benzamidine, is approximately 11.6, indicating it is a strong base. While the exact pKa of the 2,4-dimethoxy derivative may differ slightly, the fundamental basic character remains.

  • The Role of pH: The solubility of basic compounds is highly dependent on the pH of the solution.[2]

    • At Low pH (pH < pKa): In acidic conditions, the amidine group becomes protonated, forming a positively charged cation. This charged species is significantly more polar and, therefore, much more soluble in aqueous buffers.

    • At High pH (pH > pKa): In neutral or basic conditions, the compound exists predominantly in its neutral, free base form. The presence of the aromatic ring and two methoxy groups makes this form more hydrophobic and significantly less soluble in water.[3]

This relationship is the primary reason researchers observe precipitation when attempting to dissolve the compound directly into a buffer at pH 7.4. The hydrochloride salt (HCl) form of this compound is often supplied to pre-emptively address this, as the salt form readily dissociates to the soluble, protonated cation in solution.[1][4]

G cluster_equilibrium pH-Dependent Solubility Equilibrium FreeBase This compound (Free Base) (Hydrophobic, Poorly Soluble) Cation Protonated Cation (Hydrophilic, Highly Soluble) FreeBase->Cation + H⁺ (Low pH) Cation->FreeBase - H⁺ (High pH)

Caption: Chemical equilibrium of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My this compound (or its HCl salt) won't dissolve in my standard phosphate buffer at pH 7.4. What should I do first?

Answer: This is the most common issue and is expected. At pH 7.4, the compound is converting to its poorly soluble free base form. The first and most effective strategy is to adjust the pH.[5][6]

Primary Strategy: pH Adjustment You must lower the pH of your solvent to fully protonate the amidine group.

  • Attempt to dissolve the compound in deionized water that has been acidified with a small amount of HCl (e.g., to pH 2-4). This will create a concentrated, soluble stock solution.

  • Once fully dissolved, this acidic stock can be carefully diluted into your final, larger volume of experimental buffer. The buffering capacity of your final solution should be sufficient to bring the pH back to the desired level while keeping the compound in solution, provided the final concentration is below its solubility limit at that pH.

Q2: I successfully dissolved the compound, but it precipitated out of solution after a few hours. What's happening?

Answer: This suggests that your solution is either supersaturated or that the compound is slowly converting to a less soluble form.

  • Thermodynamic Solubility: You may have created a temporarily supersaturated (kinetically soluble) solution that is now crashing out as it reaches its true thermodynamic solubility limit.[5] This means your final concentration is too high for the buffer conditions (pH, temperature).

  • pH Drift: If your buffer capacity is weak, the pH may have drifted upwards, causing the compound to deprotonate and precipitate.

  • Solution: Re-evaluate your target concentration. You may need to work at a lower final concentration. Alternatively, if your experiment allows, lowering the final pH of the buffer (e.g., to pH 6.5) can significantly increase the solubility limit.[7]

Q3: Can I use a co-solvent like DMSO to help dissolve the compound?

Answer: Yes, using a co-solvent is a very common and effective secondary strategy, especially if pH adjustment alone is insufficient or incompatible with your assay.[8] Dimethyl sulfoxide (DMSO) is widely used for this purpose.[9][10][11]

Co-Solvent Strategy:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Perform serial dilutions of this stock solution into your aqueous buffer to achieve the final desired concentration.[5] It is critical to add the DMSO stock to the buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized precipitation.[5]

  • Crucial Caveat: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can interfere with biological assays or cause cytotoxicity.[9][12][13] Always run a vehicle control (buffer with the same final DMSO concentration but without your compound) to validate your results.[5]

Q4: Is it safe to heat the solution to aid dissolution?

Answer: Gentle warming (e.g., to 37°C) can be used cautiously to increase the rate of dissolution. However, it is generally not recommended as a primary strategy for two reasons:

  • It may not solve the underlying problem (pH) and the compound may precipitate upon cooling.

  • Prolonged heating can lead to chemical degradation of the compound.

If you must use heat, do so briefly and in combination with proper pH adjustment or co-solvents.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is the recommended starting point for preparing an aqueous stock solution.

  • Preparation: Weigh the desired amount of this compound HCl.

  • Acidification: Prepare a small volume of deionized water and adjust the pH to ~3.0 using 1M HCl.

  • Dissolution: Add the compound to the acidified water and vortex or sonicate until it is completely dissolved. A clear solution should be obtained. This is your concentrated stock solution.

  • Dilution: Add the required volume of the acidic stock solution dropwise into your final experimental buffer (e.g., PBS at pH 7.4) while vortexing.

  • Verification: Check the pH of the final solution to ensure it has not significantly changed. Visually inspect for any signs of precipitation (Tyndall effect, cloudiness) immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

Protocol 2: Preparation using a DMSO Co-solvent

Use this protocol when pH adjustment is not feasible or sufficient.

  • Preparation: Weigh the desired amount of this compound (HCl salt or free base) into a suitable vial.

  • Dissolution: Add 100% DMSO to achieve a high concentration (e.g., 20 mM). Vortex or sonicate until the compound is fully dissolved.

  • Dilution: Perform a serial dilution. For example, to achieve a 20 µM final concentration with 0.1% DMSO:

    • Pipette 99 µL of your final aqueous buffer into a microfuge tube.

    • Add 1 µL of the 20 mM DMSO stock solution.

    • Immediately vortex vigorously for 30 seconds to ensure rapid dispersion.

  • Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 99 µL of your aqueous buffer.

G start Compound Insoluble in Final Buffer (e.g., pH 7.4) check_ph Is the experimental pH adjustable? start->check_ph ph_yes Protocol 1: Prepare concentrated stock in acidic water (pH 3-4) check_ph->ph_yes Yes ph_no Protocol 2: Prepare concentrated stock in 100% DMSO check_ph->ph_no No dilute Add stock dropwise to final buffer with vigorous mixing ph_yes->dilute ph_no->dilute check_sol Is the solution clear? dilute->check_sol success Proceed with Experiment check_sol->success Yes fail Re-evaluate: - Lower final concentration - Use combination of pH + co-solvent - Screen other co-solvents check_sol->fail No

Caption: Troubleshooting workflow for solubility issues.

Data Summary: Expected Solubility Trends

The following table provides a qualitative summary of the expected solubility of this compound under various conditions. Actual quantitative values must be determined empirically.

Buffer pHCo-Solvent (DMSO)Expected SolubilityKey Consideration
3.0 0%High Compound is fully protonated and stable in solution.
5.5 0%Moderate to High Well below the pKa; should remain soluble at most working concentrations.
7.4 0%Very Low pH is likely above the pKa, favoring the insoluble free base. Precipitation is likely.
7.4 0.5%Low to Moderate The co-solvent helps, but precipitation can still occur if the concentration is too high.
7.4 5%Moderate to High Solubility is improved, but this DMSO level is likely toxic/disruptive to most biological assays.

References

Technical Support Center: Synthesis of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzamidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome synthetic hurdles and achieve your desired outcomes.

Introduction: The Synthetic Landscape of Benzamidines

Substituted benzamidines are pivotal structural motifs in medicinal chemistry, renowned for their role as serine protease inhibitors.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields and stubborn impurities to unexpected side reactions. This guide is structured to address these issues head-on, providing not just solutions, but also the underlying chemical principles to foster a deeper understanding of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding benzamidine synthesis.

Q1: What are the most common methods for synthesizing substituted benzamidines, and what are their primary advantages and disadvantages?

A1: The two most prevalent methods for synthesizing substituted benzamidines are the Pinner reaction and the reduction of benzamidoximes.

Method Description Advantages Disadvantages
Pinner Reaction An acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then reacted with ammonia or an amine to yield the amidine.[3][4][5]Well-established and versatile for a wide range of nitriles.[6]Requires strictly anhydrous conditions and the use of corrosive reagents like dry hydrogen chloride gas. The intermediate Pinner salt can be unstable.[3][4]
Reduction of Benzamidoximes Involves the formation of a benzamidoxime from a benzonitrile and hydroxylamine, followed by reduction to the corresponding benzamidine.[7][8]Milder reaction conditions compared to the Pinner reaction. Can be a good alternative for substrates sensitive to strong acids.[8]May require catalytic hydrogenation, which can be sensitive to functional groups on the substrate.[7]

Q2: My Pinner reaction is failing or giving very low yields. What are the likely causes?

A2: The Pinner reaction is highly sensitive to reaction conditions. Common failure points include:

  • Presence of Water: Even trace amounts of water can hydrolyze the intermediate imino ester, leading to the formation of esters or amides as byproducts.[3][5] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Acid Catalyst: Anhydrous hydrogen chloride is crucial for activating the nitrile. Incomplete saturation of the reaction mixture with HCl gas will result in a sluggish or incomplete reaction.

  • Temperature Control: The formation of the Pinner salt is often best performed at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable intermediate from decomposing.[4]

  • Electron-Withdrawing Groups: Nitriles with strong electron-withdrawing groups can be less reactive under acidic conditions, making them poor nucleophiles for the initial protonation step.[3]

Q3: I am struggling to purify my substituted benzamidine hydrochloride salt. What are the best practices?

A3: Purification of benzamidine hydrochlorides can be challenging due to their high polarity and potential for co-crystallization with inorganic salts like ammonium chloride, a common byproduct of the Pinner reaction.[9]

  • Recrystallization: This is the most common method. A mixed solvent system, such as methanol/ether or ethanol/acetone, often works well.

  • Removal of Ammonium Chloride: If ammonium chloride is a contaminant, it can sometimes be removed by dissolving the crude product in a minimal amount of a solvent in which the benzamidine salt is soluble but ammonium chloride is not (e.g., hot isopropanol), followed by filtration.[9]

  • Chromatography: While challenging for the highly polar salts, reversed-phase chromatography can be an option. For the free base, normal-phase silica gel chromatography is more feasible, but care must be taken as amidines are basic and can interact strongly with silica.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a more detailed, problem-oriented approach to tackling specific experimental challenges.

Issue 1: Low Yield of the Desired Benzamidine

Symptoms:

  • Low isolated yield of the final product.

  • TLC analysis shows significant amounts of unreacted starting material or multiple side products.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Poor Quality Starting Materials Impurities in the starting nitrile or amine can interfere with the reaction.[10]Purify starting materials before use. For example, distill liquid nitriles and recrystallize solid amines.
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or solvent can significantly impact yield.[10]Systematically optimize reaction parameters. Monitor the reaction progress by TLC to determine the optimal reaction time.[10]
Side Reactions In the Pinner reaction, hydrolysis of the intermediate is a major side reaction. In other methods, N-alkylation or the formation of 1,2-disubstituted products can occur.[10]For the Pinner reaction, ensure strictly anhydrous conditions.[4] For other syntheses, carefully control the stoichiometry of reactants.
Inefficient Catalyst If using a catalytic method (e.g., for reduction of benzamidoximes), the catalyst may be inactive or the loading insufficient.[10]Use a fresh, active catalyst from a reliable source. Optimize the catalyst loading.[10]
Issue 2: Formation of Multiple Products/Side Products

Symptoms:

  • Multiple spots on the TLC plate that are not the starting material or the desired product.

  • Difficult purification due to co-eluting impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Formation of Amide/Ester Byproducts (Pinner Reaction) The intermediate imino ester is susceptible to hydrolysis by trace water, leading to the formation of amides or esters.[3][5]Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-alkylation or Di-substitution When synthesizing N-substituted benzamidines, reaction of the product with the starting materials can lead to more complex structures.Use a slight excess of the amine component to favor the formation of the desired monosubstituted product. Consider using protecting groups for one of the amine nitrogens if synthesizing a symmetrically substituted amidine.
Formation of Orthoesters (Pinner Reaction) An excess of alcohol in the Pinner reaction can lead to the formation of orthoesters as a side product.[3]Use a stoichiometric amount of the alcohol relative to the nitrile.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product and impurities have similar polarities, making separation by column chromatography difficult.[10]

  • The product is highly water-soluble, leading to losses during aqueous work-up.

  • The product is unstable on silica gel.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities Byproducts may have similar functional groups and polarities to the desired benzamidine.Explore different solvent systems for column chromatography. Consider derivatization of the product or impurity to alter its polarity before chromatography.
High Polarity of Benzamidine Salts Benzamidine hydrochlorides are often highly polar and water-soluble.Minimize aqueous work-up steps. If an aqueous work-up is necessary, saturate the aqueous layer with salt (e.g., NaCl) to reduce the solubility of the product.
Instability on Silica Gel The basic nature of amidines can lead to streaking and decomposition on standard silica gel.Use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution in the eluent). Alternatively, consider using alumina for chromatography.

Part 3: Experimental Protocols & Visualizations

This section provides detailed, step-by-step methodologies for key synthetic routes and visual diagrams to illustrate reaction pathways and troubleshooting logic.

Protocol 1: Synthesis of a Substituted Benzamidine via the Pinner Reaction

Objective: To synthesize a substituted benzamidine hydrochloride from the corresponding substituted benzonitrile.

Materials:

  • Substituted benzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Ammonia gas or ammonium chloride

Procedure:

  • Pinner Salt Formation:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Dissolve the substituted benzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.

    • Seal the flask and store it at a low temperature (e.g., 4 °C) for 24-48 hours, or until a precipitate (the Pinner salt) forms.

    • Collect the Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble ammonia gas through the suspension until the reaction is complete (monitor by TLC).

    • Alternatively, add a solution of ammonium chloride in ethanol.

    • Stir the reaction at room temperature until the Pinner salt is consumed.

    • Filter off the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether).

Visualizations

Below are diagrams illustrating key concepts in benzamidine synthesis.

Pinner_Reaction_Pathway Nitrile Substituted Benzonitrile Pinner_Salt Imino Ester HCl (Pinner Salt) Nitrile->Pinner_Salt + Alcohol, HCl Alcohol Anhydrous Alcohol HCl Dry HCl Amidine Substituted Benzamidine HCl Pinner_Salt->Amidine + Ammonia/Amine Ester Ester (Side Product) Pinner_Salt->Ester + H2O (Hydrolysis) Ammonia Ammonia or Amine Water Trace H2O Water->Ester

Caption: Pinner reaction pathway and common side reaction.

Troubleshooting_Low_Yield Start Low Yield of Benzamidine Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, time) Check_Purity->Optimize_Conditions Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Anhydrous Ensure Anhydrous Conditions Optimize_Conditions->Check_Anhydrous Optimized Check_Catalyst Verify Catalyst Activity/Loading Check_Anhydrous->Check_Catalyst Conditions Dry End Yield Improved Check_Catalyst->End Catalyst OK

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Stability of 2,4-Dimethoxy-benzamidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound in solution over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for benzamidine derivatives, including this compound, in aqueous solution is hydrolysis. This reaction results in the cleavage of the amidine functional group to form the corresponding primary amide, 2,4-dimethoxybenzamide, and ammonia. This hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of benzamidines is highly pH-dependent. The rate of hydrolysis increases significantly in basic (high pH) conditions. The dominant mechanism involves the attack of a hydroxide ion (HO⁻) on the neutral benzamidine molecule. While benzamidines are protonated and more stable under acidic to neutral conditions, the equilibrium shifts towards the more reactive neutral form as the pH increases, thus accelerating degradation. For unsubstituted benzamidinium, the half-life is around 300 days at pH 9, but this drops to 6 days at pH 11 and only 15 hours at pH 13.[1][2][3][4][5]

Q3: How do the 2,4-dimethoxy groups influence the stability of the benzamidine core?

A3: The two methoxy groups at the 2 and 4 positions of the benzene ring are electron-donating. This electronic effect can influence the stability in a couple of ways. Electron-donating groups can increase the basicity (pKa) of the amidine group, which would mean that at a given pH, a larger fraction of the compound is in the more stable protonated (benzamidinium) form. However, this effect is generally modest. More significantly, electron-donating groups can make the aromatic ring more susceptible to oxidative degradation, although hydrolysis is typically the primary concern for benzamidines.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 4-6) or in anhydrous organic solvents such as DMSO or ethanol.[6] It is advisable to store these stock solutions at low temperatures, such as -20°C or -80°C, to minimize both hydrolysis and potential solvent-mediated degradation.[7][8] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[7] Aqueous solutions, especially at neutral or basic pH, should be prepared fresh before use and not stored for extended periods.[6]

Q5: Is this compound sensitive to light or temperature?

A5: While hydrolysis is the main concern, photostability and thermal stability should also be considered, especially for long-term experiments or when the compound is exposed to harsh conditions.[9][10] Forced degradation studies often include exposure to UV light and elevated temperatures to assess these degradation pathways.[2][4] It is good practice to protect solutions of this compound from light, particularly if the experimental setup involves prolonged light exposure. Thermal degradation is generally less of a concern at ambient temperatures but can become significant at elevated temperatures.[11][12]

Summary of Stability under Various Conditions

ConditionSolvent/MatrixStability ProfileRecommendations
pH Aqueous BuffersHighly unstable at basic pH (>8). Relatively stable at acidic to neutral pH.Prepare fresh in slightly acidic buffers for short-term use. Avoid basic conditions.
Temperature Aqueous & OrganicStable at room temperature for short periods. Degradation accelerates at higher temperatures.Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to elevated temperatures.
Light All solutionsPotentially susceptible to photodegradation.Protect solutions from light, especially during long-term storage or experiments.
Solvents Anhydrous Organic (DMSO, Ethanol)Generally stable.Preferred for long-term stock solutions. Ensure the solvent is anhydrous.
Oxidizing Agents Aqueous & OrganicThe electron-rich ring may be susceptible to oxidation.Avoid strong oxidizing agents in the experimental buffer or solvent system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Workflow for Investigating Compound Instability

Stability_Troubleshooting start Unexpected Experimental Results (e.g., loss of activity, new peaks in HPLC) check_control Analyze a freshly prepared solution and a stored sample via HPLC. start->check_control decision_peaks Are there new peaks or a decrease in the parent peak area in the stored sample? check_control->decision_peaks degradation_confirmed Degradation is likely. decision_peaks->degradation_confirmed Yes no_degradation Instability may not be the root cause. Investigate other experimental parameters. decision_peaks->no_degradation No identify_pathway Identify Degradation Pathway degradation_confirmed->identify_pathway check_ph Measure pH of the solution. identify_pathway->check_ph check_storage Review storage conditions (temperature, light exposure). identify_pathway->check_storage check_reagents Assess for incompatible reagents (e.g., strong bases, oxidizing agents). identify_pathway->check_reagents remediation Implement Corrective Actions check_ph->remediation check_storage->remediation check_reagents->remediation adjust_ph Use a slightly acidic buffer (pH 4-6). remediation->adjust_ph optimize_storage Store aliquots at -80°C, protected from light. remediation->optimize_storage reformulate Prepare solutions fresh before use. Consider anhydrous organic solvents for stock. remediation->reformulate validate Validate the improved protocol. adjust_ph->validate optimize_storage->validate reformulate->validate

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.[2][4][13]

Materials:

  • This compound hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (due to expected rapid degradation).

    • At shorter time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature and protect from light for 24 hours.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At time points, dissolve a small amount in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) or a photostability chamber.

    • Have a control sample wrapped in aluminum foil.

    • Analyze samples at various time points.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

A robust HPLC method is crucial to separate the parent compound from its degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Method Validation: This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main peak.

References

Technical Support Center: Troubleshooting Low Yield in 2,4-Dimethoxy-benzamidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable intermediate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize your yields.

Introduction

This compound and its hydrochloride salt are important building blocks in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other pharmacologically active compounds. The electron-rich nature of the dimethoxy-substituted phenyl ring presents unique challenges in its synthesis, typically achieved via the Pinner reaction of 2,4-dimethoxybenzonitrile. This guide will focus on troubleshooting this specific transformation.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis of this compound hydrochloride, offering potential causes and actionable solutions.

Problem 1: Low or No Formation of the Desired Product

You've completed the reaction sequence, but upon analysis (e.g., TLC, LC-MS), you observe a low yield of this compound hydrochloride or none at all, with the starting material, 2,4-dimethoxybenzonitrile, remaining largely unreacted.

Potential Causes & Solutions

CauseScientific ExplanationTroubleshooting Steps
Inadequate Anhydrous Conditions The Pinner reaction is highly sensitive to moisture. The intermediate imidate hydrochloride (Pinner salt) is readily hydrolyzed by water to form the corresponding ester or amide, which will not proceed to the desired amidine.[1][2]1. Dry all glassware thoroughly in an oven (e.g., at 120 °C overnight) and cool under a stream of dry nitrogen or in a desiccator. 2. Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves). 3. Ensure the HCl source is anhydrous. Use dry HCl gas or a freshly prepared solution of HCl in an anhydrous alcohol.
Inefficient Pinner Salt Formation The first step of the reaction, the formation of the imidate hydrochloride, is crucial. Insufficient acid catalysis or suboptimal temperature can lead to poor conversion of the nitrile.1. Ensure a sufficient excess of anhydrous HCl. The reaction requires stoichiometric acid to protonate the nitrile and catalyze the alcohol addition.[3][2] 2. Maintain low temperatures during the introduction of HCl gas (typically 0 °C or below) to prevent degradation of the thermally unstable Pinner salt.[1] 3. Monitor the reaction. Use TLC or a suitable spectroscopic method to track the disappearance of the starting nitrile.
Incomplete Ammonolysis The second step, the conversion of the Pinner salt to the amidine with ammonia, may be incomplete if the ammonia source is not adequate or if the reaction is not allowed to proceed to completion.1. Use a sufficient excess of ammonia. A saturated solution of ammonia in an anhydrous alcohol is often used. 2. Ensure proper mixing and reaction time. The ammonolysis step may require stirring for several hours at room temperature or slightly elevated temperatures.
Problem 2: Formation of Significant Side Products

Your reaction produces a mixture of compounds, with the desired product being a minor component. Common side products can include 2,4-dimethoxybenzamide and methyl 2,4-dimethoxybenzoate.

Potential Causes & Solutions

Side ProductFormation MechanismPrevention and Remediation
2,4-Dimethoxybenzamide This can form from the Ritter-type reaction of the starting material or intermediates with any residual water, especially under strongly acidic conditions.[3] It can also arise from the thermal decomposition of the Pinner salt.1. Strictly anhydrous conditions are the primary defense. 2. Maintain low temperatures throughout the formation of the Pinner salt to minimize decomposition.[1]
Methyl 2,4-Dimethoxybenzoate If the Pinner salt intermediate is exposed to water during workup before ammonolysis is complete, it will hydrolyze to the corresponding ester.[3][2]1. Ensure complete ammonolysis before quenching the reaction with any aqueous solutions. 2. Work up the reaction under anhydrous conditions as much as possible until the amidine hydrochloride is isolated.
Problem 3: Difficulty in Product Isolation and Purification

You've successfully formed the product, but you are struggling to isolate it in a pure, crystalline form, leading to a low isolated yield.

Potential Causes & Solutions

IssueExplanationRecommended Protocol
Product is an oil or does not crystallize The crude product may contain impurities that inhibit crystallization. The choice of solvent for recrystallization is also critical.1. Trituration: Try triturating the crude oil with a non-polar solvent like diethyl ether or hexane to induce solidification. 2. Recrystallization: Use a suitable solvent system. A common choice for amidine hydrochlorides is a polar protic solvent like ethanol or methanol, with the addition of a less polar co-solvent like ethyl acetate or diethyl ether to induce precipitation.[4]
Contamination with Ammonium Chloride (NH₄Cl) Ammonium chloride is a common byproduct of the ammonolysis step and can co-precipitate with the product, artificially inflating the crude yield and complicating purification.1. Solvent Washing: this compound hydrochloride has some solubility in cold ethanol, while ammonium chloride is much less soluble. Washing the crude solid with a minimal amount of cold ethanol can help remove NH₄Cl. 2. Recrystallization: Careful recrystallization from a suitable solvent system can effectively separate the product from NH₄Cl.

Experimental Protocols

General Procedure for the Synthesis of this compound Hydrochloride via the Pinner Reaction

This is a generalized procedure and may require optimization for your specific laboratory conditions.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2,4-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (or methanol, approximately 5-10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature below 5 °C. The reaction is exothermic.

  • Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt is observed.

  • Seal the flask and allow it to stir at a low temperature (e.g., 4 °C) for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.

Step 2: Ammonolysis to this compound Hydrochloride

  • Prepare a saturated solution of ammonia gas in anhydrous ethanol.

  • Slowly add the cold ammonia-ethanol solution to the reaction mixture from Step 1, while maintaining the temperature at 0 °C. A significant excess of ammonia (e.g., 10-20 equivalents) should be used.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude solid can then be purified by recrystallization.

Workflow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Pinner reaction the preferred method for this synthesis?

The Pinner reaction provides a direct and relatively high-yielding route from readily available nitriles to amidines.[1] While other methods exist for amidine synthesis, the Pinner reaction is well-established for aromatic nitriles.

Q2: How do the methoxy groups on the benzene ring affect the reaction?

The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring and the nitrile nitrogen. This can make the nitrile nitrogen more basic and thus more readily protonated by HCl, which is the first step of the Pinner reaction.[3] However, this increased reactivity can also make the ring more susceptible to undesired electrophilic side reactions if the reaction conditions are not carefully controlled.

Q3: Can I use a different alcohol for the Pinner reaction?

Yes, other anhydrous alcohols such as methanol can be used. The choice of alcohol will determine the alkyl group of the intermediate imidate ester. For the synthesis of the amidine, this intermediate is not isolated, so the choice between methanol and ethanol is often one of convenience and solvent properties.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. You can use a solvent system such as ethyl acetate/hexane to distinguish the non-polar starting nitrile from the more polar amidine product (which will likely remain at the baseline). It is important to neutralize a small aliquot of the reaction mixture before spotting on the TLC plate.

Q5: What are the expected spectroscopic data for this compound hydrochloride?

  • Singlets for the two methoxy groups (around 3.8-4.0 ppm).

  • Aromatic protons in the range of 6.5-7.5 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • Broad signals for the -NH₂ and -NH₂⁺ protons of the amidinium group, which may be exchangeable with D₂O.

References

Technical Support Center: Purification of Crude 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,4-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity this compound, a critical building block in pharmaceutical synthesis.[1] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common and efficient method for the synthesis of amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia.[2][3][4][5]

Potential impurities from a Pinner-type synthesis include:

  • Unreacted Starting Material: 2,4-dimethoxybenzonitrile.

  • Intermediate Imino Ester (Pinner Salt): This intermediate may persist if the ammonolysis step is incomplete.

  • Hydrolysis Byproduct: 2,4-dimethoxybenzamide, formed by the hydrolysis of the amidine or the intermediate imino ester, is a very common impurity.[6] Amidines are known to be susceptible to hydrolysis, especially under acidic or basic conditions.[6]

  • Ammonium Salts: Such as ammonium chloride, which is a byproduct of the reaction.

Q2: My ¹H NMR spectrum of purified this compound shows broad N-H proton signals. Is this normal?

A2: Yes, broad N-H peaks in the ¹H NMR spectrum of amidines are a common observation. This can be attributed to several factors, including tautomerism, quadrupolar broadening from the nitrogen atom, and proton exchange with residual protic solvents.[6] To sharpen these signals, you can try acquiring the spectrum at a lower temperature or using a polar, aprotic solvent like DMSO-d₆.[6]

Q3: I am struggling to obtain a clean mass spectrum of my purified this compound. What could be the issue?

A3: The basicity of the amidine group can sometimes interfere with mass spectrometry analysis. To improve ionization and obtain a cleaner spectrum, consider using a soft ionization technique like Electrospray Ionization (ESI).[6] If you are using LC-MS, adding a small amount of a volatile base, such as ammonium hydroxide, to the mobile phase can help to neutralize the amidine and improve its signal.[6]

Q4: What are the best practices for the long-term storage of purified this compound?

A4: Due to the susceptibility of amidines to hydrolysis, it is crucial to store the purified compound under anhydrous conditions.[6] Storing it under an inert atmosphere, such as nitrogen or argon, at a low temperature (e.g., -20°C) will help to minimize degradation over time.[6] Avoid storage in protic solvents.

Troubleshooting Purification Issues

This section provides a troubleshooting guide for common issues encountered during the purification of crude this compound.

Issue 1: Low Yield After Purification
  • Symptom: Significant loss of product during recrystallization, chromatography, or extraction.

  • Possible Causes & Solutions:

CauseRecommended Action
Product Precipitation During Extraction The hydrochloride salt of this compound is water-soluble. During acid-base extraction, ensure the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the amidinium ion to the free base, which is more soluble in organic solvents.
Inappropriate Recrystallization Solvent If the compound is too soluble in the chosen recrystallization solvent, even at low temperatures, recovery will be poor. Perform small-scale solvent screening to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system may also be effective.[7][8][9][10]
Product Adhesion to Silica Gel The basic nature of the amidine can lead to strong adsorption on acidic silica gel during column chromatography, resulting in tailing peaks and poor recovery.[11] To mitigate this, you can either use a less acidic adsorbent like neutral alumina or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.[11]
Hydrolysis During Purification Prolonged exposure to acidic or basic aqueous solutions can lead to hydrolysis of the amidine to the corresponding amide.[6] Minimize the time the compound spends in aqueous solutions and consider maintaining a neutral pH during workup whenever possible.
Issue 2: Persistent Impurities in the Final Product
  • Symptom: The purified product still shows the presence of starting materials or byproducts by TLC, HPLC, or NMR.

  • Possible Causes & Solutions:

CauseRecommended Action
Co-elution in Column Chromatography If impurities have similar polarities to the product, they may co-elute. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities by TLC to achieve better separation. A gradient elution may be necessary.[12][13]
Ineffective Recrystallization The chosen solvent may not effectively differentiate between the product and the impurity. Try a different solvent or a solvent pair for recrystallization.[7][8][9][10] Sometimes, a second recrystallization from a different solvent system is necessary.
Incomplete Acid-Base Extraction Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the transfer of the ionized amidine into the aqueous phase. Performing multiple extractions with smaller volumes of the aqueous acid is more effective than a single extraction with a large volume.[14][15][16][17]
Formation of an Emulsion During Extraction Emulsions can trap impurities and make phase separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Dichloromethane

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amidine will move to the aqueous layer.[15][16][17] Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Back-Wash (Optional): To remove any entrained neutral impurities, wash the combined aqueous layers with a small portion of fresh organic solvent. Discard the organic layer.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2 M NaOH with stirring until the pH is greater than 10 (confirm with pH paper). The amidinium salt will be converted back to the free base.

  • Extraction of the Free Base: Transfer the basic aqueous solution back to the separatory funnel and extract it three times with fresh organic solvent.

  • Combine Organic Layers: Combine the organic extracts containing the purified amidine free base.

  • Drying: Wash the combined organic layers with brine to remove the bulk of the dissolved water.[14] Then, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Solvent Selection:

  • Ideal Single Solvent: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, isopropanol, acetonitrile, or ethyl acetate.[18]

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be employed. The compound should be soluble in the "good" solvent and insoluble in the "bad" solvent. Common pairs include ethanol/water or dichloromethane/hexane.[7][8][9][10]

Procedure (Two-Solvent System Example: Dichloromethane/Hexane):

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane (the "good" solvent).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, slowly add hexane (the "bad" solvent) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a drop or two of hot dichloromethane to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Visualization of Workflows

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Separates based on pKa Recrystallization Recrystallization Crude->Recrystallization Separates based on solubility Chromatography Column Chromatography Crude->Chromatography Separates based on polarity Pure Pure this compound AcidBase->Pure Recrystallization->Pure Chromatography->Pure

Caption: Overview of purification methods for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_problems Identified Problems cluster_solutions Corrective Actions Impure Impure Product After Initial Purification TLC_HPLC TLC/HPLC Analysis Impure->TLC_HPLC NMR NMR Analysis Impure->NMR CoElution Co-eluting Impurities TLC_HPLC->CoElution StartingMaterial Unreacted Starting Material NMR->StartingMaterial Hydrolysis Hydrolysis Product (Amide) NMR->Hydrolysis ChangeSolvent Optimize Chromatography Solvents CoElution->ChangeSolvent RedoRecryst Re-recrystallize from Different Solvent StartingMaterial->RedoRecryst CheckpH Control pH During Workup Hydrolysis->CheckpH

Caption: Troubleshooting logic for purifying this compound.

References

Avoiding common artifacts in assays with benzamidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing benzamidine in their experimental workflows. As a competitive serine protease inhibitor, benzamidine is an indispensable tool for preventing proteolytic degradation of proteins of interest.[1][2] However, like any chemical probe, its use can sometimes lead to unexpected results or artifacts. This guide is designed to provide you with the expertise and practical steps to identify, troubleshoot, and resolve common issues, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with benzamidine.

Q1: What is the primary mechanism of action for benzamidine?

A1: Benzamidine is a reversible, competitive inhibitor of serine proteases.[2] Its chemical structure mimics the side chain of arginine, allowing it to bind to the active site of proteases like trypsin, thrombin, and plasmin, thereby blocking their catalytic activity.[3][4][5] This inhibitory action is crucial for preserving protein integrity during cell lysis and protein purification.

Q2: At what concentration should I use benzamidine in my lysis buffer?

A2: The optimal concentration of benzamidine can vary depending on the cell type, the abundance of endogenous proteases, and the specific downstream application. A common starting concentration is 1 mM. However, for certain applications or tissues with high proteolytic activity, the concentration may need to be optimized. It's always recommended to perform a titration to determine the lowest effective concentration that prevents degradation of your target protein without introducing artifacts.

Q3: Can benzamidine affect my protein of interest even if it's not a protease?

A3: While its primary targets are serine proteases, it's important to consider potential off-target effects. For instance, studies have shown that benzamidine can interact with other proteins, such as inhibiting the aggregation of human lysozyme.[6][7] If your protein of interest has a binding pocket with affinity for benzamidine-like structures, you could observe unexpected effects on its function or stability.

Q4: Is benzamidine stable in my aqueous buffers?

A4: Benzamidine hydrochloride, the common salt form, is soluble in water.[2] However, its stability can be pH-dependent. It is generally stable in neutral to slightly acidic buffers. In highly alkaline conditions, it may be subject to hydrolysis over extended periods. For long-term storage, it's best to prepare fresh solutions or store aliquots of a stock solution at -20°C.

Troubleshooting Guide: Common Artifacts & Solutions

This section provides in-depth troubleshooting for specific issues that may arise when using benzamidine in your assays.

Issue 1: Unexpected Loss of Signal in an Enzyme Activity Assay

You are studying a non-protease enzyme, but upon adding a standard protease inhibitor cocktail containing benzamidine, the activity of your enzyme of interest significantly decreases.

Possible Cause:

Benzamidine, while targeting serine proteases, might be directly inhibiting your enzyme of interest. This is more likely if your enzyme's active site has structural similarities to that of serine proteases or if it recognizes arginine-like structures.

Troubleshooting Workflow:

start Unexpected Enzyme Inhibition control_exp Run Control Experiments start->control_exp no_benz Assay without Benzamidine control_exp->no_benz benz_only Assay with Benzamidine Only control_exp->benz_only other_pi Assay with Alternative PI control_exp->other_pi result1 Activity Restored? no_benz->result1 result2 Activity Still Inhibited? benz_only->result2 conclusion3 If alternative PI works, adopt it. If not, further investigation is needed. other_pi->conclusion3 conclusion1 Benzamidine is the likely inhibitor. Consider alternative protease inhibitors. result1->conclusion1 Yes conclusion2 Inhibition is not due to Benzamidine. Investigate other cocktail components. result1->conclusion2 No start High Fluorescence Background check_intrinsic Check Intrinsic Fluorescence start->check_intrinsic buffer_benz Read Buffer + Benzamidine check_intrinsic->buffer_benz result1 Signal Increase? buffer_benz->result1 check_quenching Check for Quenching result1->check_quenching No conclusion1 Benzamidine is intrinsically fluorescent. Subtract background or change PI. result1->conclusion1 Yes fluorophore_benz Read Fluorophore + Benzamidine check_quenching->fluorophore_benz result2 Signal Decrease? fluorophore_benz->result2 conclusion2 Benzamidine is a quencher. Consider alternative PI or different fluorophore. result2->conclusion2 Yes no_effect No direct interference. Investigate other sources of high background. result2->no_effect No start Unexpected Cellular Effects vehicle_control Run Vehicle Control start->vehicle_control buffer_w_benz Treat cells with buffer + benzamidine vehicle_control->buffer_w_benz result1 Cellular Effects Observed? buffer_w_benz->result1 remove_benz Remove Benzamidine from Protein result1->remove_benz No conclusion1 Benzamidine is causing the effect. Remove from final protein prep. result1->conclusion1 Yes dialysis Dialysis or Buffer Exchange remove_benz->dialysis test_protein Re-test purified protein on cells dialysis->test_protein result2 Cellular Effects Persist? test_protein->result2 conclusion2 The purified protein is the cause. Investigate protein function/purity. result2->conclusion2 Yes conclusion3 Problem Resolved. Implement removal step in protocol. result2->conclusion3 No

References

Technical Support Center: Method Refinement for N-Alkylation of Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of benzamidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Unlike the more commonly discussed N-alkylation of amides, the derivatization of benzamidines presents unique challenges, primarily concerning regioselectivity and the potential for over-alkylation due to the presence of two reactive nitrogen centers.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and refined methods to ensure reproducible, high-yield outcomes.

Core Principles: Understanding the Reaction Landscape

The N-alkylation of a benzamidine typically proceeds via a nucleophilic substitution (SN2) mechanism. The critical first step is the deprotonation of the benzamidine using a suitable base. This generates a resonance-stabilized amidinate anion, which serves as the potent nucleophile.

However, this anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms. Consequently, the incoming alkylating agent can react at either the amino (N) or imino (N') position, leading to a mixture of regioisomers.

Caption: General mechanism for base-mediated N-alkylation of benzamidine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the N-alkylation of benzamidines in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What's going wrong?

This is a common issue often related to incomplete deprotonation or suboptimal reaction conditions.[1]

Possible Causes & Recommended Actions:

  • Inappropriate Base: Benzamidines are significantly more basic than amides. A weak base like K₂CO₃ may be insufficient for complete deprotonation.[2]

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) to ensure the formation of the reactive amidinate anion.[3][4] Always use freshly opened or properly stored anhydrous solvents, as moisture can quench these strong bases.[1]

  • Suboptimal Temperature: The reaction may have a significant activation energy barrier.

    • Solution: While starting at room temperature is advisable, consider gently heating the reaction to 40-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and avoid decomposition at excessively high temperatures.

  • Poor Solubility: The benzamidine salt or the base may not be sufficiently soluble in the chosen solvent.[1][5]

    • Solution: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to improve solubility.[3][5] For reactions using NaH, Tetrahydrofuran (THF) is a standard choice.[3]

Troubleshooting Low Yield Start Low Yield or No Reaction Check_Base Is the base strong enough? (e.g., NaH, LDA) Start->Check_Base Check_Solvent Are reactants soluble? (e.g., THF, DMF) Check_Base->Check_Solvent  Yes Solution_Base Action: Use stronger base (NaH, KHMDS) Check_Base->Solution_Base  No Check_Temp Is temperature optimal? (e.g., RT to 60°C) Check_Solvent->Check_Temp  Yes Solution_Solvent Action: Change solvent (DMF, DMSO) Check_Solvent->Solution_Solvent  No Check_Reagents Are reagents pure & anhydrous? Check_Temp->Check_Reagents  Yes Solution_Temp Action: Gently heat & monitor by TLC Check_Temp->Solution_Temp  No Solution_Reagents Action: Use fresh, anhydrous reagents and dry solvents Check_Reagents->Solution_Reagents  No

Caption: Troubleshooting logic for addressing low yields in N-alkylation.

Q2: My main problem is a mixture of N- and N'-alkylated products. How can I improve regioselectivity?

This is the most significant challenge in benzamidine alkylation. Achieving high regioselectivity often requires moving beyond simple direct alkylation and employing a protecting group strategy.

Possible Causes & Recommended Actions:

  • Ambident Nucleophile Reactivity: As discussed, the amidinate anion can react at either nitrogen. This behavior is influenced by factors like the solvent, the counter-ion from the base, and the nature of the alkylating agent (HSAB theory).

    • Refined Method: The most reliable method to ensure selectivity is to temporarily protect one of the nitrogen atoms. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is easily installed and can be removed under acidic conditions without affecting the final product.[6][7]

    • Strategy Outline:

      • Protection: Selectively protect the more accessible -NH₂ group of the benzamidine with Di-tert-butyl dicarbonate (Boc₂O).

      • Alkylation: Deprotonate the remaining N'-H with a strong base (e.g., NaH) and perform the alkylation on the now-unambiguous site.

      • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) to yield the pure N'-alkylated benzamidine.[6]

Q3: I'm getting significant amounts of di-alkylated product. How do I favor mono-alkylation?

Over-alkylation occurs when the mono-alkylated product is deprotonated and reacts again with the alkylating agent.[1]

Possible Causes & Recommended Actions:

  • Stoichiometry: Using an excess of the alkylating agent or base will drive the reaction towards di-alkylation.

    • Solution: Use the benzamidine as the limiting reagent. Start with a stoichiometric equivalent (1.0 eq) or a slight deficit (0.9-0.95 eq) of the alkylating agent relative to the benzamidine.

  • Rate of Addition: Adding the alkylating agent all at once creates a high local concentration, favoring multiple additions.

    • Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours.[8] This keeps the concentration of the electrophile low and favors the reaction with the more abundant starting material.

Q4: How can I effectively purify my N-alkylated benzamidine product?

Purification can be challenging due to the basic nature of the product and the presence of salt by-products.

Possible Causes & Recommended Actions:

  • Salt By-products: The reaction generates salt (e.g., NaBr, NaI) which must be removed.

    • Solution: Perform a standard aqueous workup. Quench the reaction carefully with water, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane), and wash the organic layer with water and brine to remove inorganic salts.[1]

  • Chromatography Issues: The basicity of amidines can cause them to streak on silica gel columns.

    • Solution 1: Add a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, to the eluent system. This neutralizes the acidic sites on the silica and improves peak shape.

    • Solution 2: Convert the product to its hydrochloride salt for easier handling and purification, especially if the product is a solid.[9] This can be achieved by bubbling dry HCl gas through a solution of the purified product in a non-polar solvent or by adding a solution of HCl in ether.

Refined Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation with Controlled Stoichiometry

This protocol aims for mono-alkylation by carefully controlling the reaction stoichiometry. It is best suited for situations where regioselectivity is not a primary concern or has been previously optimized.

Materials & Reagents:

  • Benzamidine (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide, 0.95 mmol)

  • Anhydrous THF (15 mL)

  • Saturated aq. NH₄Cl, Water, Brine

  • Ethyl Acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 mmol).

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous THF (10 mL) to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve benzamidine (1.0 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (0.95 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 DCM/MeOH with 1% Et₃N).

  • Work-up: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system containing 1% triethylamine.

Protocol 2: Regioselective N'-Alkylation via Boc-Protection Strategy

This refined method provides excellent control over regioselectivity, yielding a single isomer.

Protecting Group Workflow Start Benzamidine Step1 Step 1: Protection Add Boc₂O, Et₃N in THF Start->Step1 Protected N-Boc-Benzamidine Step1->Protected Step2 Step 2: Alkylation 1. Add NaH in THF 2. Add R-X Protected->Step2 Alkylated N-Boc-N'-Alkyl-Benzamidine Step2->Alkylated Step3 Step 3: Deprotection Add TFA in DCM Alkylated->Step3 Final Pure N'-Alkyl-Benzamidine Step3->Final

Caption: Experimental workflow for the regioselective protecting group strategy.

Part A: N-Boc Protection

  • Dissolve benzamidine (1.0 mmol) in THF (10 mL).

  • Add triethylamine (Et₃N, 1.2 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol).

  • Stir at room temperature for 12-18 hours, monitoring by TLC.

  • Concentrate the mixture and purify by flash chromatography to isolate the N-Boc-benzamidine intermediate.

Part B: N'-Alkylation

  • Following Protocol 1 (Steps 1-6) , use the N-Boc-benzamidine (1.0 mmol), NaH (1.1 mmol), and the desired alkyl halide (1.1 mmol). The stoichiometry of the alkylating agent can be increased here as the risk of di-alkylation is minimal.

  • Perform the reaction and work-up as described in Protocol 1 (Steps 7-10) to yield the N-Boc-N'-alkyl-benzamidine.

Part C: Boc Deprotection

  • Dissolve the purified N-Boc-N'-alkyl-benzamidine (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 10 mmol, ~10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours until TLC confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Extract, dry, and concentrate the organic layer. The resulting crude product can be further purified by chromatography or crystallization to yield the pure N'-alkyl-benzamidine.[6]

Frequently Asked Questions (FAQs)

  • What are the best bases for deprotonating benzamidines?

    • Strong, non-nucleophilic hydride bases like NaH and KH are excellent choices.[3] For substrates sensitive to hydrides, stronger amide bases like LDA or KHMDS can be used, typically at low temperatures.

  • How does solvent choice impact regioselectivity in direct alkylation?

    • Solvent polarity can influence which atom of the ambident amidinate anion attacks. Polar aprotic solvents like DMF or DMSO can solvate the cation (e.g., Na⁺), leaving a "freer" anion, which may alter the N/N' alkylation ratio.[2] However, for predictable results, the protecting group strategy is far superior to relying on solvent effects alone.

  • Can I use "greener" catalytic methods with alcohols instead of alkyl halides?

    • Catalytic methods involving a "borrowing hydrogen" or "hydrogen autotransfer" mechanism are well-established for the N-alkylation of amides using alcohols as alkylating agents.[1][10] These methods, often using catalysts based on cobalt, iridium, or ruthenium, are highly atom-economical.[10] While less documented for benzamidines, this is a promising area for method development. The challenge would be adapting the catalyst and conditions to the higher basicity and unique reactivity of the amidine functional group.

  • How do I analytically confirm the site of alkylation (N vs. N')?

    • NMR Spectroscopy: This is the most powerful tool. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the new alkyl group and the carbon of the C=N bond, helping to establish connectivity. If ¹⁵N-labeled material is available, ¹H-¹⁵N HMBC provides unambiguous proof.

    • X-Ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction provides definitive structural confirmation.

References

Technical Support Center: Enhancing the Reactivity of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4-Dimethoxy-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting enzymes and receptors.[1] The electron-donating methoxy groups enhance its solubility and modulate its electronic properties, making it a valuable scaffold in drug discovery.[1]

However, these same electronic and steric factors can present unique challenges during synthesis and subsequent reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and enhance the reactivity of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and synthesis of this compound.

Q1: What are the fundamental chemical properties of this compound?

Understanding the core properties is the first step to troubleshooting. This compound is an aromatic amidine. The two methoxy groups are electron-donating, which increases the electron density on the benzene ring and influences the basicity of the amidine group. Amidines are strong bases, with protonation occurring on the imino nitrogen to form a resonance-stabilized amidinium ion.[2]

Table 1: Key Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl (Salt)Reference(s)
Molecular Formula C₉H₁₂N₂O₂C₉H₁₂N₂O₂·HCl[3]
Molecular Weight 180.20 g/mol 216.67 g/mol [1][3]
Appearance Not specified (typically solid)Grey or white solid[1]
Solubility Soluble in organic solventsSoluble in DMSO, DMF, and ethanol[1][4]
Storage Store under inert gasStore at 0-8 °C, dry[1]

Q2: How should I properly store and handle this compound hydrochloride?

Proper storage is critical for maintaining the reagent's integrity. The hydrochloride salt is the most common commercially available form due to its enhanced stability.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, with a recommended temperature of 0-8 °C.[1] Avoid moisture, as the compound can hydrolyze.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[6] For creating solutions, the hydrochloride salt is soluble in solvents like ethanol and DMSO.[4]

Q3: What is the most common and reliable method for synthesizing this compound?

The Pinner reaction is the most widely used and practical method for preparing benzamidines from their corresponding benzonitriles.[7][8] This two-step process involves:

  • Imidate Salt Formation: The reaction of 2,4-dimethoxybenzonitrile with an alcohol (e.g., anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas to form the ethyl 2,4-dimethoxybenzimidate hydrochloride salt (a "Pinner salt").[9][10]

  • Amination: The subsequent reaction of the Pinner salt with ammonia or an amine to form the desired this compound.[10][11]

Q4: Why are anhydrous conditions so critical during the Pinner synthesis?

This is the most common point of failure in the synthesis. Water is detrimental to the Pinner reaction for two primary reasons:

  • Hydrolysis of the Nitrilium Ion: The reaction is initiated by the protonation of the nitrile by HCl. If water is present, it can compete with the alcohol as a nucleophile, leading to the formation of the undesired 2,4-dimethoxybenzamide.

  • Hydrolysis of the Pinner Salt: The intermediate imidate salt is highly susceptible to hydrolysis. Exposure to water will rapidly convert it into the corresponding ester (e.g., ethyl 2,4-dimethoxybenzoate), significantly reducing the yield of the target amidine.[9][10]

Therefore, using anhydrous solvents, dry reagents, and a dry HCl source is paramount for success.

Section 2: Troubleshooting Guide for Low Reactivity & Yield

This section provides a systematic approach to diagnosing and solving common experimental problems.

Workflow for Troubleshooting Low Reactivity

This flowchart outlines a logical sequence for identifying the root cause of poor reaction performance.

G start Low Yield or No Reaction in Amidine Synthesis check_sm Verify Starting Material (2,4-Dimethoxybenzonitrile) Purity & Integrity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If SM is Pure outcome_sm Repurify SM or Use New Batch check_sm->outcome_sm If SM is Impure check_hcl Was Anhydrous HCl Gas Used and Sufficiently Supplied? check_conditions->check_hcl check_moisture Were All Solvents & Glassware Strictly Anhydrous? check_hcl->check_moisture Yes outcome_hcl Resaturate Reaction Mixture with Dry HCl Gas check_hcl->outcome_hcl No check_temp Was Temperature Controlled? (Typically 0°C for HCl addition) check_moisture->check_temp Yes outcome_moisture Dry Solvents/Glassware and Repeat check_moisture->outcome_moisture No outcome_temp Optimize Temperature Profile and Repeat check_temp->outcome_temp No analyze_byproducts Analyze Byproducts via NMR/LC-MS check_temp->analyze_byproducts Yes amide_found Major Byproduct is 2,4-Dimethoxybenzamide analyze_byproducts->amide_found ester_found Major Byproduct is Ethyl 2,4-Dimethoxybenzoate analyze_byproducts->ester_found amide_found->outcome_moisture Indicates Moisture During Imidate Formation ester_found->outcome_moisture Indicates Moisture During Ammonolysis Step

Caption: Troubleshooting workflow for amidine synthesis.

Issue 1: Low or No Conversion of 2,4-Dimethoxybenzonitrile
  • Possible Cause: Inefficient formation of the intermediate Pinner salt. The electron-donating methoxy groups make the nitrile less electrophilic, potentially slowing the reaction compared to unsubstituted benzonitrile.[9][12]

  • Solution & Causality:

    • Ensure HCl Saturation: The reaction is acid-catalyzed.[10] Use a steady stream of dry HCl gas and bubble it through the cold (0°C) solution of nitrile in anhydrous alcohol until the solution is saturated and a precipitate of the imidate salt begins to form. An insufficient amount of HCl is a common cause of failure.

    • Increase Reaction Time: Due to reduced electrophilicity, the reaction may require an extended period. After HCl saturation, the mixture should be sealed and allowed to stand at room temperature for several days (e.g., 48 hours to several days) to ensure complete formation of the imidate salt.[7]

    • Temperature Control: During HCl addition, maintain a low temperature (0°C) to prevent side reactions and decomposition of the thermodynamically unstable imidate salt.[12]

Issue 2: The Major Byproduct is 2,4-Dimethoxybenzamide
  • Cause: This is a classic sign of water contamination during the first step of the Pinner reaction (imidate formation). Water acts as a nucleophile, attacking the protonated nitrile intermediate and ultimately leading to the amide after tautomerization.

  • Solution & Causality:

    • Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

    • Dry HCl Source: Generate HCl gas from a reliable source (e.g., dropping concentrated sulfuric acid onto sodium chloride) and pass it through a drying tube filled with a desiccant like calcium chloride before it enters the reaction vessel.

Issue 3: Low Yield After the Ammonolysis Step
  • Possible Cause: Incomplete reaction of the Pinner salt with ammonia or hydrolysis of the Pinner salt to an ester.

  • Solution & Causality:

    • Effective Ammonolysis: After the Pinner salt is formed and isolated (or used in situ), it must be treated with ammonia. This is typically done by dissolving the salt in an anhydrous alcohol (like methanol) and bubbling dry ammonia gas through the solution or by adding a solution of ammonia in an alcohol.[13] Ensure an excess of ammonia is used to drive the reaction to completion.

    • Prevent Ester Formation: If the Pinner salt is exposed to water before or during the ammonolysis step, it will hydrolyze to the corresponding ester.[9] Ensure the alcohol used for the ammonolysis step is strictly anhydrous.

Section 3: Protocols and Advanced Strategies

When standard troubleshooting fails, a more robust or alternative strategy may be required.

Optimized Protocol: Pinner Synthesis of this compound HCl

This protocol is adapted from established methodologies and optimized for this specific substrate.[7]

Step 1: Formation of Ethyl 2,4-Dimethoxybenzimidate Hydrochloride

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

  • Add 2,4-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (approx. 2 M concentration) to the flask.

  • Cool the mixture to 0°C in an ice-water bath.

  • Bubble dry HCl gas through the stirred solution for 1-2 hours, ensuring the solution remains cold. A precipitate should form.

  • Once saturated, remove the ice bath, replace the gas inlet with a stopper, and allow the sealed flask to stand at room temperature for 48-72 hours with intermittent stirring.

  • The resulting crystalline solid (Pinner salt) can be isolated by filtration, washed with anhydrous ether to remove unreacted nitrile, and dried under vacuum.

Step 2: Ammonolysis to this compound HCl

  • Dissolve the dried Pinner salt from Step 1 in anhydrous methanol.

  • Cool the solution to 0°C.

  • Bubble dry ammonia gas through the solution until it is saturated.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Ammonium chloride will precipitate. Remove it by filtration.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid is this compound hydrochloride.

  • Recrystallize the crude product from a suitable solvent like n-butanol or an ethanol/ether mixture to obtain the pure product.[7]

Pinner Reaction Mechanism

Understanding the mechanism highlights the critical points of control in the experiment.

G cluster_0 Step 1: Imidate (Pinner Salt) Formation cluster_1 Step 2: Amidine Formation nitrile 2,4-Dimethoxybenzonitrile protonated_nitrile Nitrilium Ion (Activated Electrophile) nitrile->protonated_nitrile Protonation hcl1 + HCl imidate_intermediate Protonated Imidate protonated_nitrile->imidate_intermediate Attack by Alcohol etoh + EtOH (Nucleophilic Attack) pinner_salt Ethyl 2,4-Dimethoxybenzimidate HCl (Pinner Salt) imidate_intermediate->pinner_salt Deprotonation deprotonation - H+ pinner_salt2 Pinner Salt tetrahedral_intermediate Tetrahedral Intermediate pinner_salt2->tetrahedral_intermediate Ammonia Attack nh3 + NH3 (Nucleophilic Attack) amidinium_ion Amidinium Ion tetrahedral_intermediate->amidinium_ion Elimination of Alcohol etoh_elim - EtOH final_product This compound amidinium_ion->final_product Deprotonation G start Need to Synthesize This compound pinner_q Is the Pinner Reaction (Nitrile + EtOH/HCl) a viable first choice? start->pinner_q pinner_yes Yes, it's the classic route. Proceed with Optimized Protocol. pinner_q->pinner_yes Yes pinner_no No, substrate is sensitive or Pinner reaction failed. pinner_q->pinner_no No optimize_pinner Troubleshoot Pinner Reaction: - Ensure strict anhydrous conditions - Verify HCl saturation - Extend reaction time pinner_yes->optimize_pinner alternative_q Consider Alternative Routes pinner_no->alternative_q pinner_success_q Did optimization improve the yield? optimize_pinner->pinner_success_q pinner_success Success! Continue with Pinner method. pinner_success_q->pinner_success Yes pinner_fail Yield remains low. pinner_success_q->pinner_fail No pinner_fail->alternative_q cu_catalyzed Copper-Catalyzed Amination: - Milder than Lewis Acids - Good for unactivated nitriles alternative_q->cu_catalyzed lewis_acid Lewis Acid Catalysis (AlCl₃): - Harsh conditions (high temp) - Use as a last resort alternative_q->lewis_acid

References

Validation & Comparative

A Comparative Analysis of Protease Inhibitors: Benchmarking 2,4-Dimethoxy-benzamidine Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of biochemical research and drug development, the precise control of proteolytic activity is paramount. Proteases, a ubiquitous class of enzymes, are integral to a vast array of physiological processes, and their dysregulation is a hallmark of numerous pathologies. Consequently, protease inhibitors are indispensable tools for researchers, serving to preserve protein integrity during extraction and purification, and as foundational scaffolds for the development of novel therapeutics.

This guide provides a comparative analysis of 2,4-Dimethoxy-benzamidine, a member of the benzamidine class of serine protease inhibitors, against a panel of widely used protease inhibitors with varying specificities. We will delve into the mechanistic nuances of these inhibitors, present a quantitative comparison of their potencies, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of protease inhibitors.

Understanding the Landscape of Protease Inhibition

Proteases are broadly classified based on the key catalytic residue in their active site. This classification dictates the mechanism of peptide bond hydrolysis and, consequently, the design of effective inhibitors. The major classes include:

  • Serine Proteases: Employ a serine residue as the nucleophile. This class includes enzymes vital to digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and inflammation.

  • Cysteine Proteases: Utilize a cysteine thiol for catalysis. Examples include caspases involved in apoptosis and cathepsins crucial for lysosomal protein degradation.

  • Aspartic Proteases: Feature a pair of aspartic acid residues that activate a water molecule for nucleophilic attack. Pepsin and the viral protease from HIV are prominent examples.

  • Metalloproteases: Require a divalent metal ion, typically zinc, for their catalytic activity. Matrix metalloproteinases (MMPs), involved in tissue remodeling, belong to this class.

Effective protease inhibition hinges on the inhibitor's ability to selectively target and neutralize the activity of a specific protease or a family of proteases. This is often achieved by mimicking the substrate and forming a stable complex with the enzyme's active site.

In Focus: this compound

This compound belongs to the benzamidine family of compounds, which are recognized as competitive inhibitors of serine proteases. The core benzamidine structure acts as a mimic of the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. This allows it to bind to the S1 specificity pocket of these enzymes.

Comparative Protease Inhibitors: A Mechanistic Overview

To provide a robust comparative framework, we will evaluate this compound against a selection of well-characterized protease inhibitors, each representing a different class or mechanism of action.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin.[1] It acts by covalently modifying the active site serine residue.[1]

  • Leupeptin: A naturally occurring reversible inhibitor of a broad range of serine and cysteine proteases, including trypsin, plasmin, and cathepsin B.[2][3]

  • Pepstatin A: A potent, reversible competitive inhibitor of aspartic proteases like pepsin and cathepsin D.[4][5]

  • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that inhibits metalloproteases by sequestering the metal ions essential for their catalytic activity.[6]

Quantitative Comparison of Inhibitor Potency

The efficacy of a protease inhibitor is quantitatively described by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters signifies a more potent inhibitor. The following tables summarize the reported Kᵢ and IC₅₀ values for our selected inhibitors against various proteases.

Table 1: Inhibition Constants (Kᵢ) of Selected Protease Inhibitors

InhibitorTarget ProteaseKᵢ ValueReference(s)
Benzamidine Trypsin19 µM[7]
Plasmin350 µM[8]
Thrombin220 µM[8]
Leupeptin Trypsin3.5 nM[3]
Plasmin3.4 nM[3]
Cathepsin B4.1 nM[3]
Calpain10 nM[2]
Kallikrein19 µM[2]
Pepstatin A Pepsin~0.1 nM[5]
Cathepsin D-
AEBSF Trypsin-
Chymotrypsin-
Thrombin-
Kallikrein-
Plasmin-

Note: Kᵢ values for AEBSF are not typically reported as it is an irreversible inhibitor. Its potency is often expressed as a rate of inactivation.

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Selected Protease Inhibitors

InhibitorTarget ProteaseIC₅₀ ValueReference(s)
Leupeptin Mpro (SARS-CoV-2)127.2 µM
Human Coronavirus 229E~1 µM
Pepstatin A Pepsin4.5 nM[4]
HIV Protease2 µM
Renin15 µM
Cathepsin D0.005 µM[4]
EDTA MetalloproteasesGenerally effective in the mM range

Experimental Protocols for Inhibitor Characterization

The following protocols provide detailed methodologies for the in vitro and cell-based evaluation of protease inhibitors. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

In Vitro Protease Inhibition Assay (Enzyme Kinetics)

This protocol describes a generalized method for determining the inhibitory potency of a compound against a specific protease using a chromogenic or fluorogenic substrate.

Principle: The protease cleaves a synthetic substrate, releasing a chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically. The presence of an inhibitor reduces the rate of this reaction in a concentration-dependent manner.

Materials:

  • Purified protease of interest

  • Specific chromogenic or fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)

  • Inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO). The final concentration in the assay should ideally be at or below the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate to ensure sensitivity to competitive inhibitors.

    • Prepare a serial dilution of the inhibitor stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add a small volume of the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" control (with buffer only).

    • Add the protease solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance or fluorescence at regular intervals for a set duration (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Protease Solution add_enzyme Add Protease prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Solvent prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Signal Over Time add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki (optional) calc_ic50->calc_ki

Caption: Workflow for in vitro protease inhibition assay.

Cell-Based Protease Inhibition Assay

This protocol provides a framework for assessing the efficacy of a protease inhibitor within a cellular context. This is crucial for evaluating factors such as cell permeability and potential cytotoxicity.

Principle: A reporter system is engineered where the activity of a specific protease leads to a measurable signal (e.g., luminescence or fluorescence). An effective, cell-permeable inhibitor will reduce this signal.

Materials:

  • Mammalian cell line stably expressing the protease of interest and a corresponding reporter construct.

  • Cell culture medium and supplements.

  • Inhibitor stock solution.

  • Lysis buffer (if intracellular reporter).

  • Reagents for detecting the reporter signal (e.g., luciferase assay substrate).

  • 96-well cell culture plates.

  • Plate reader capable of measuring luminescence or fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the engineered cell line under standard conditions.

    • Seed the cells into a 96-well plate at a density that allows for optimal growth during the experiment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Once the cells have adhered and are in the exponential growth phase, replace the medium with the inhibitor-containing medium. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the cells with the inhibitor for a predetermined period (e.g., 24-48 hours). The incubation time should be sufficient for the inhibitor to exert its effect and for the reporter signal to develop.

  • Signal Detection:

    • For secreted reporters: Collect the cell culture supernatant and measure the reporter activity directly.

    • For intracellular reporters: Lyse the cells and measure the reporter activity in the cell lysate.

  • Data Analysis:

    • Normalize the reporter signal to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the inhibitor.

    • Plot the normalized reporter activity against the logarithm of the inhibitor concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Logical Relationship of Protease Inhibition:

G Protease Protease EnzymeSubstrateComplex Enzyme-Substrate Complex Protease->EnzymeSubstrateComplex + Substrate EnzymeInhibitorComplex Enzyme-Inhibitor Complex Protease->EnzymeInhibitorComplex + Inhibitor Substrate Substrate Substrate->EnzymeSubstrateComplex Product Product Product->Protease Inhibitor Inhibitor Inhibitor->EnzymeInhibitorComplex EnzymeSubstrateComplex->Product Catalysis EnzymeInhibitorComplex->Protease (Reversible)

Caption: Interaction between a protease, its substrate, and a reversible inhibitor.

Concluding Remarks

The selection of an appropriate protease inhibitor is a critical decision in experimental design and drug discovery. While broad-spectrum "cocktails" are invaluable for general protein protection, a nuanced understanding of individual inhibitors is essential for targeted applications.

This compound, as a member of the benzamidine class, holds potential as a selective inhibitor of serine proteases. However, the lack of publicly available quantitative data necessitates its empirical evaluation against specific targets of interest. The experimental protocols provided in this guide offer a robust framework for such a characterization.

In contrast, inhibitors like AEBSF, Leupeptin, and Pepstatin A offer well-defined and potent activities against their respective protease classes. EDTA remains a simple and effective choice for the inhibition of metalloproteases. The comparative data presented herein should serve as a valuable resource for researchers in selecting the most suitable inhibitor for their specific needs, thereby enhancing the reliability and impact of their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 2,4-Dimethoxy-benzamidine to Thrombin

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in the fields of biochemistry, pharmacology, and drug development, this guide provides a comprehensive framework for rigorously validating the binding affinity of a novel small molecule, 2,4-Dimethoxy-benzamidine, to its target, the serine protease thrombin. Our objective is not merely to generate a number, but to build a robust, multi-faceted case for the interaction's thermodynamic and kinetic profile, ensuring the data is reliable, reproducible, and stands up to scientific scrutiny.

Thrombin is the central effector enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies.[1][2] The benzamidine scaffold is a well-established pharmacophore known to interact with the active site of trypsin-like serine proteases, including thrombin.[3] Our focus, this compound, is a derivative whose potential enhanced affinity due to its methoxy substitutions requires precise and validated quantification. This guide eschews a simple, linear protocol in favor of a self-validating, orthogonal approach—a cornerstone of trustworthy drug discovery research.

Part 1: Foundational Principles - The Causality Behind Our Methodological Choices

The equilibrium dissociation constant (KD) is the critical parameter that defines the affinity between a ligand and its protein target; a smaller KD value signifies a stronger binding interaction.[4][5] However, a single KD value from one technique can be misleading. True validation comes from the convergence of evidence from orthogonal methods that measure different physical phenomena.

For this purpose, we will employ two gold-standard, label-free techniques:

  • Isothermal Titration Calorimetry (ITC): This is the only method that directly measures the heat (enthalpy, ΔH) released or absorbed during a binding event.[6][7] Its power lies in its ability to provide a complete thermodynamic profile in a single experiment, determining not only the binding affinity (KD) but also the stoichiometry (n) of the interaction.[7] This allows us to understand the primary forces driving the binding (enthalpic or entropic).

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data by measuring changes in refractive index as the analyte (our small molecule) flows over a sensor chip with the immobilized ligand (thrombin).[8][9] SPR allows us to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The KD can then be calculated as the ratio of kₑ/kₐ. This kinetic information is invaluable for understanding how quickly a compound binds to its target and how long it remains bound, which are critical parameters for in vivo efficacy.

By comparing the KD derived from the thermodynamic equilibrium of ITC with the kinetically-derived KD from SPR, we create a self-validating system. Agreement between these values provides high confidence in our results.

G cluster_start Initial Hypothesis cluster_validation Orthogonal Validation Workflow cluster_analysis Comparative Analysis cluster_end Conclusion Start Hypothesis: This compound binds to Thrombin ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Rresonance (SPR) Start->SPR Thermo Thermodynamic Profile (KD, ΔH, n) ITC->Thermo Kinetics Kinetic Profile (ka, kd, KD) SPR->Kinetics Compare Compare KD(ITC) vs. KD(SPR) Thermo->Compare Kinetics->Compare Controls Benchmark against Controls (Benzamidine, Argatroban) Compare->Controls End Validated Binding Affinity and Structure-Activity Relationship (SAR) Insight Controls->End

Figure 1: Overall workflow for the orthogonal validation of binding affinity.

Part 2: Establishing a Baseline - The Comparative Compounds

To contextualize our findings for this compound, we must compare its performance against relevant benchmarks.

  • Parent Scaffold (Weak Binder): Benzamidine. This serves as our baseline. Understanding how the addition of the dimethoxy groups affects affinity relative to the unsubstituted core is a key aspect of structure-activity relationship (SAR) studies.[10]

  • Potent Inhibitor (Strong Binder): Argatroban. A clinically approved direct thrombin inhibitor, argatroban provides a high-affinity benchmark and acts as a positive control for our assays, confirming that our experimental setup can accurately measure potent interactions.[1][11]

CompoundTypeReported KD / KᵢSource
Benzamidine Parent Scaffold~355 - 455 µM (KD)BindingDB[12]
Argatroban Potent Inhibitor~0.243 µM (IC₅₀)Lan et al., 2021[13]
This compound Test CompoundTo Be Determined N/A

Table 1: Reference compounds for comparative binding analysis.

Part 3: Experimental Design and In-Depth Protocols

Causality: We start with ITC because it provides the most direct and complete thermodynamic assessment of the binding event in solution, free from artifacts related to surface immobilization or labeling.[7] A clean ITC result is a strong foundation for any binding claim.

G cluster_ITC ITC Experiment Syringe Syringe (Titrant) Ligand (e.g., 400 µM this compound) Titration Stepwise Injections Syringe->Titration injects into Cell Sample Cell Macromolecule (e.g., 40 µM Thrombin) Detector Detector Measures µcal/sec heat change Cell->Detector binding occurs Titration->Cell Output Output Isotherm Plot of Heat vs. Molar Ratio Detector->Output Analysis {Data Fitting|Derives KD, n, ΔH} Output->Analysis

Caption: The experimental principle of Isothermal Titration Calorimetry.

Detailed ITC Protocol:

  • Sample Preparation (Critical Step):

    • Express and purify human α-thrombin to >95% purity.

    • Prepare the buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Crucially, dialyze the thrombin extensively against the final experimental buffer. The ligand (this compound and controls) must be dissolved in the exact same final dialysis buffer to minimize heats of dilution.[14] This is the most common source of error in ITC experiments.

    • Determine the concentrations of protein and ligand with high accuracy using methods like amino acid analysis or A280 for the protein and quantitative NMR for the small molecule. Inaccurate concentrations directly impact the calculated stoichiometry and affinity.[6]

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature, typically 25°C.[6]

    • Set the reference power to ~5-10 µcal/sec.

    • Set the stirring speed to 750 rpm.[14]

  • Experimental Run:

    • Load the sample cell with ~40 µM thrombin.

    • Load the injection syringe with ~400 µM of the benzamidine derivative (a 10-fold excess is a good starting point).[14]

    • Perform a single initial 0.4 µL injection, followed by 18-20 subsequent 2 µL injections.

    • Control Experiment: Perform a separate titration of the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.[6]

  • Data Analysis:

    • Integrate the raw heat-burst peaks to generate a binding isotherm (a plot of kcal/mol vs. molar ratio).

    • Fit the data to a one-site binding model to derive KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Causality: We use SPR as our orthogonal method to gain kinetic insights. While ITC tells us the final equilibrium affinity, SPR reveals the pathway to that equilibrium—how fast the compound binds and dissociates. This is critical for predicting in vivo behavior and for lead optimization.

G cluster_SPR SPR Workflow step1 1. Immobilization Covalently couple Thrombin to a CM5 sensor chip (Amine Coupling) step2 2. Association Inject this compound (Analyte) at various concentrations step1->step2 step3 3. Dissociation Flow running buffer over the chip step2->step3 step4 4. Regeneration Inject a low pH solution to remove bound analyte step3->step4 step5 {5. Analysis|Globally fit sensorgrams to a kinetic model (e.g., 1:1 Langmuir)} step4->step5

Caption: A typical workflow for an SPR binding experiment.

Detailed SPR Protocol:

  • Immobilization:

    • Use a CM5 sensor chip. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject thrombin (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic/Affinity Analysis:

    • Use the same buffer as in the ITC experiment as the running buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4), supplemented with 0.05% P20 surfactant to prevent non-specific binding.

    • Prepare a dilution series of this compound in running buffer. For an unknown interaction, a broad range from low nM to high µM is recommended.

    • Perform a multi-cycle kinetics experiment: inject each concentration for a set association time (e.g., 120 seconds), followed by a dissociation phase (e.g., 300 seconds). A regeneration step (e.g., a pulse of 10 mM Glycine-HCl, pH 2.0) is performed between cycles.

    • Control: A reference flow cell on the same chip, activated and deactivated without protein, is used for real-time subtraction of bulk refractive index changes.

  • Data Analysis:

    • Process the data by double-referencing (subtracting the reference channel data and a buffer-only "zero concentration" injection).

    • Globally fit the resulting sensorgrams to a 1:1 binding model to obtain kₐ, kₑ, and KD. Assess the quality of the fit by examining the residuals.

Part 4: Data Synthesis and Comparative Analysis

After executing the experiments, the true scientific insight comes from synthesizing the data. The following table represents a hypothetical but realistic outcome for our validation study.

ParameterThis compound (Experimental)Benzamidine (Literature)Argatroban (Literature)
ITC KD (µM) 78.5~400-
SPR KD (µM) 82.1--
SPR kₐ (10³ M⁻¹s⁻¹) 5.2--
SPR kₑ (s⁻¹) 0.427--
Stoichiometry (n) (ITC) 0.98~1.0~1.0

Table 2: Consolidated quantitative data comparing the test compound with established benchmarks.

Expert Analysis & Interpretation:

  • Trustworthiness through Orthogonal Agreement: The KD values obtained from ITC (78.5 µM) and SPR (82.1 µM) are in excellent agreement. This concordance between a thermodynamic equilibrium measurement and a kinetic measurement provides very high confidence in the reported affinity.

  • Structure-Activity Relationship (SAR) Insights: Compared to the parent benzamidine scaffold (~400 µM), the 2,4-dimethoxy derivative shows an approximate 5-fold increase in binding affinity. This suggests that the methoxy groups are making favorable interactions within the thrombin active site, possibly through hydrophobic interactions or by favorably positioning the core benzamidine moiety.

  • Contextual Performance: While the affinity improvement is significant, the compound's potency (KD ~80 µM) is still several orders of magnitude weaker than the potent, optimized inhibitor Argatroban (IC₅₀ ~0.24 µM). This is expected and places the compound appropriately in the context of early-stage hits or fragments.

  • Kinetic Profile: The SPR data reveals a moderately fast association rate and a relatively fast dissociation rate. This "fast-on, fast-off" kinetic profile is characteristic of many fragment-like inhibitors and provides a clear direction for future optimization efforts, which might focus on slowing the dissociation rate (kₑ) to improve overall affinity and residence time.

References

A Researcher's Guide to IC50 Determination: Evaluating 2,4-Dimethoxy-benzamidine as a Trypsin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of enzyme inhibitors is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of 2,4-Dimethoxy-benzamidine as a potential inhibitor of the serine protease trypsin. We will explore the theoretical underpinnings of trypsin inhibition, present a detailed experimental protocol for IC50 determination, and compare its potential efficacy against well-established inhibitors, benzamidine and aprotinin.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a member of the serine protease family, plays a critical role in digestion and is involved in various physiological and pathological processes.[1][2] Its dysregulation is implicated in conditions such as pancreatitis and cancer, making it a significant therapeutic target.[1][2] The development of potent and selective trypsin inhibitors is therefore of great interest.

Benzamidine and its derivatives are known competitive inhibitors of trypsin, binding to the enzyme's substrate-binding pocket.[3][4][5] The cationic amidino group of benzamidine interacts with the aspartate residue at the bottom of the S1 subsite of trypsin.[3] this compound, the subject of this guide, is a benzamidine derivative with potential applications in biochemical research and pharmaceutical development as an enzyme inhibitor.[6][7] This guide will provide the framework for quantifying its inhibitory potency through the determination of its half-maximal inhibitory concentration (IC50).

Comparative Inhibitors: Benchmarking Performance

To contextualize the inhibitory potential of this compound, we will compare it with two well-characterized trypsin inhibitors:

  • Benzamidine: A classic, reversible competitive inhibitor of trypsin with a reported Ki in the micromolar range.[8][9]

  • Aprotinin: A natural polypeptide and potent, reversible trypsin inhibitor with a Ki in the picomolar range, making it a highly effective inhibitor.[10][11][12]

The following table summarizes the known inhibitory constants for these reference compounds. The IC50 for this compound is presented here as a hypothetical value to be determined through the experimental protocol outlined below.

InhibitorType of InhibitionKnown KiHypothetical IC50
This compound Competitive (presumed)To be determinede.g., 50 µM
Benzamidine Competitive~19 µM[8]~35 µM
Aprotinin Competitive~0.06 pM[10]~0.16 µM[10]

Note: IC50 values are dependent on experimental conditions, particularly substrate concentration.

Mechanism of Action: Competitive Inhibition of Trypsin

Benzamidine and its derivatives act as competitive inhibitors of trypsin. They structurally mimic the side chain of arginine, a natural substrate of trypsin, and bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

G cluster_0 Trypsin Active Site cluster_1 Inhibition Trypsin Trypsin Product Product Trypsin->Product Hydrolysis Substrate (Arginine) Substrate (Arginine) Substrate (Arginine)->Trypsin Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Trypsin Binding Inactive Complex Inactive Complex TrypsinInhibitor (this compound) TrypsinInhibitor (this compound) TrypsinInhibitor (this compound)->Inactive Complex G cluster_0 Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Assay Buffer B Add Inhibitor Dilutions (including no-inhibitor control) A->B C Add Trypsin Solution B->C D Pre-incubate at 25°C for 5 min C->D E Add L-BAPNA Working Solution to initiate reaction D->E F Measure absorbance at 405 nm in kinetic mode for 10-15 min E->F G Calculate initial reaction velocities (V₀) F->G H Determine Percent Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Perform non-linear regression to determine IC50 I->J

References

A Researcher's Guide to the Selectivity Profile of 2,4-Dimethoxy-benzamidine for Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protease research and drug development, the quest for selective inhibitors is paramount. Serine proteases, a vast family of enzymes crucial to processes ranging from digestion to blood coagulation, are often structurally similar, making selective inhibition a significant challenge. This guide provides an in-depth analysis of the selectivity profile of 2,4-Dimethoxy-benzamidine, a derivative of the well-known competitive inhibitor, benzamidine. We will explore its mechanism, compare its inhibitory potential against key serine proteases, and provide the experimental framework necessary for its evaluation.

The Significance of Selective Serine Protease Inhibition

Serine proteases are characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. Many, particularly the trypsin-like family, feature a deep S1 specificity pocket that recognizes and cleaves after basic amino acid residues like arginine and lysine. Due to their physiological importance, dysregulation of serine protease activity is implicated in numerous pathologies, including pancreatitis, thrombosis, and cancer.

The development of inhibitors that can discriminate between closely related proteases is a cornerstone of modern pharmacology. A non-selective inhibitor might block a beneficial enzymatic process while targeting a pathological one, leading to undesirable side effects. Therefore, understanding the nuanced interactions that govern an inhibitor's selectivity is critical for both basic research and therapeutic applications.

This compound: Mechanism of Action

Benzamidine and its derivatives are classic examples of competitive inhibitors for trypsin-like serine proteases.[1][2] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind reversibly within the negatively charged S1 pocket of the enzyme.[1] This interaction physically blocks the substrate from accessing the active site, thereby inhibiting catalysis.

The addition of two methoxy groups at the 2 and 4 positions of the benzene ring in this compound is a strategic chemical modification. While specific inhibition constants (Ki) for this particular derivative are not broadly published, we can infer its properties based on established structure-activity relationships for substituted benzamidines.[3] These substitutions primarily influence the inhibitor's:

  • Hydrophobicity: The methoxy groups increase the lipophilicity of the molecule. The binding of benzamidines to enzymes like thrombin is significantly affected by the hydrophobicity of the substituent.[3]

  • Electronic Properties: Electron-donating groups, such as methoxy groups, can influence the binding affinity for certain proteases like plasmin.[3]

  • Steric Profile: The size and position of the substituents can affect the inhibitor's fit within the S1 pocket and its interactions with surrounding residues, which can fine-tune its selectivity.

Comparative Selectivity Profile: Benzamidine and Alternatives

To contextualize the potential performance of this compound, it is essential to examine the selectivity of its parent compound, benzamidine, against a panel of common serine proteases. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value signifies stronger inhibition.

InhibitorTrypsinThrombinPlasminFactor Xa
Benzamidine 18.4 - 35 µM[1][4]220 µM[4]350 µM[4]-
AEBSF (Pefabloc SC) IrreversibleIrreversibleIrreversibleIrreversible
Leupeptin Potent InhibitorWeak InhibitorPotent Inhibitor-

Data for AEBSF and Leupeptin are qualitative as they represent different classes of inhibitors (irreversible and peptide-based, respectively), but they are common alternatives included in protease inhibitor cocktails.[5]

As the data indicates, the parent benzamidine molecule shows a clear preference for trypsin over thrombin and plasmin.[4] The modifications in this compound are intended to modulate this profile. The increased hydrophobicity may enhance its affinity for proteases with more lipophilic S1 pockets, potentially altering its selectivity compared to the unsubstituted form.

Experimental Protocol: Determining Inhibitor Potency and Selectivity

A self-validating system is crucial for generating trustworthy and reproducible data. The following protocol outlines a standard chromogenic assay to determine the inhibition constant (Ki) of a competitive inhibitor like this compound.

Principle

The assay measures the rate of color development produced by the enzymatic cleavage of a chromogenic substrate. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, leading to a decrease in the reaction rate at a given substrate concentration. By measuring the reaction rate at various substrate and inhibitor concentrations, the Ki can be determined using Dixon or Cornish-Bowden plot analysis.[6]

Materials & Reagents
  • Enzymes: Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin).

  • Inhibitor: this compound stock solution (e.g., in DMSO or water).

  • Substrates: Chromogenic substrates specific to each protease (e.g., S-2222 for Trypsin, S-2238 for Thrombin, S-2251 for Plasmin).[7]

  • Assay Buffer: Buffer appropriate for the specific protease (e.g., 0.1 M Tris-HCl, 0.02 M CaCl₂, pH 8.0).

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).[7]

  • 96-well Microplates: Clear, flat-bottom.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a series of inhibitor dilutions from the stock solution in assay buffer.

    • Prepare a range of substrate concentrations bracketing the known Km value for the enzyme.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the desired volume of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls.

    • Add the enzyme solution to all wells, mix gently, and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding equilibrium.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solutions to the wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm kinetically (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition and the Ki value, plot the data using one of the following methods:

      • Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) at multiple fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate equals -Ki.

      • Cornish-Bowden Plot: Plot [S]/V₀ versus [I]. The lines for different substrate concentrations ([S]) will be parallel for a competitive inhibitor, and the x-intercept of each line gives -Ki(1 + [S]/Km).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_inhibitor Prepare Inhibitor Dilution Series setup_plate Add Buffer, Inhibitor, & Enzyme to Plate prep_inhibitor->setup_plate prep_substrate Prepare Substrate Concentration Range initiate Initiate Reaction with Substrate prep_substrate->initiate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->setup_plate pre_incubate Pre-incubate for E-I Equilibrium setup_plate->pre_incubate pre_incubate->initiate read_plate Kinetic Read (e.g., 405 nm) initiate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity plot_data Construct Dixon or Cornish-Bowden Plot calc_velocity->plot_data determine_ki Determine Ki Value & Inhibition Type plot_data->determine_ki conclusion conclusion determine_ki->conclusion Selectivity Profile

Caption: Workflow for determining the inhibition constant (Ki).

Visualizing the Selectivity Profile

The ultimate goal of these experiments is to build a selectivity profile. This profile visually represents the inhibitor's potency against a panel of related enzymes, providing an at-a-glance understanding of its specificity.

G cluster_proteases Target Serine Proteases inhibitor 2,4-Dimethoxy- benzamidine Trypsin Trypsin Ki = Low (High Affinity) inhibitor->Trypsin Strong Inhibition Thrombin Thrombin Ki = Moderate (Medium Affinity) inhibitor->Thrombin Moderate Inhibition Plasmin Plasmin Ki = High (Low Affinity) inhibitor->Plasmin Weak Inhibition Other Other Protease Ki = Very High (No Affinity) inhibitor->Other Negligible Inhibition

Caption: Conceptual selectivity profile of a hypothetical inhibitor.

Conclusion and Future Directions

This compound represents a rational design approach to fine-tuning the selectivity of a classic serine protease inhibitor. Its altered hydrophobic and electronic properties, conferred by the methoxy groups, are expected to change its binding affinity profile compared to unsubstituted benzamidine. The experimental framework provided here offers a robust method for researchers to precisely quantify this selectivity against a panel of target proteases.

Future work should focus on obtaining empirical Ki values for this compound against a broad array of trypsin-like proteases. Such data is invaluable for its potential application as a specific chemical probe in cell biology or as a lead compound in the development of targeted therapeutics for protease-mediated diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dimethoxy-benzamidine Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamidine scaffold is a cornerstone in the design of inhibitors for a wide range of serine proteases, enzymes that play critical roles in physiological processes ranging from blood coagulation to digestion and immune responses. The positively charged amidinium group of benzamidine derivatives allows for strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of many serine proteases, making it a privileged motif for achieving potent and selective inhibition. Among the various substituted benzamidines, the 2,4-dimethoxy substitution pattern has emerged as a promising starting point for developing potent and selective inhibitors. The methoxy groups can modulate the electronic and steric properties of the benzamidine core, influencing its binding affinity and selectivity for different serine proteases.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-dimethoxy-benzamidine analogs, drawing upon established principles of serine protease inhibition and available data on related benzamidine derivatives. We will explore how modifications to this scaffold can impact inhibitory potency and selectivity, offering insights for the rational design of novel therapeutic agents.

The this compound Scaffold: A Platform for Serine Protease Inhibition

The this compound core offers a unique combination of features that make it an attractive scaffold for serine protease inhibitors. The amidine group provides the primary anchoring point to the S1 pocket, while the methoxy groups at the 2- and 4-positions can influence the molecule's properties in several ways:

  • Electronic Effects: The electron-donating nature of the methoxy groups can increase the electron density of the aromatic ring, potentially enhancing interactions with the enzyme.

  • Steric Influence: The size and orientation of the methoxy groups can dictate the preferred binding conformation and influence interactions with residues lining the active site.

  • Solubility and Pharmacokinetic Properties: The methoxy groups can impact the solubility and metabolic stability of the compounds, which are crucial for their development as drugs.

The following sections will delve into the specific structure-activity relationships of this compound analogs, focusing on how different structural modifications can be exploited to fine-tune their inhibitory profiles.

Comparative Analysis of Inhibitory Activity

Compound IDR1 (2-position)R2 (4-position)R3 (other)Target EnzymeKi (µM) - IllustrativeKey SAR Observations
Parent HHHTrypsin~18Baseline activity of unsubstituted benzamidine.
A OCH3OCH3HTrypsin< 10The 2,4-dimethoxy substitution generally enhances potency compared to the unsubstituted parent compound.
B OCH3OCH35-ClFactor XaPotentAddition of a hydrophobic and electron-withdrawing group at the 5-position can significantly increase affinity for specific proteases like Factor Xa.
C OCH3OCH33-AmideUrokinasePotentIntroduction of extended substituents at the 3-position can explore interactions with secondary binding pockets (S2, S3, etc.), leading to enhanced potency and selectivity.
D HOCH3HTrypsin~10A single methoxy group at the 4-position can improve activity over the unsubstituted analog.
E OCH3HHTrypsin~15A single methoxy group at the 2-position may have a less pronounced effect on potency compared to the 4-position.

Note: The Ki values in this table are illustrative and intended to demonstrate general trends. Actual values can vary depending on the specific enzyme and assay conditions.

Key Structure-Activity Relationship Insights

Based on the analysis of various substituted benzamidine inhibitors, several key SAR principles can be established for the this compound scaffold:

  • The Amidine Group is Essential: The positively charged amidine group is the primary determinant of binding to the S1 pocket and is generally considered immutable for this class of inhibitors.

  • Methoxy Groups Enhance Potency: The presence of the 2,4-dimethoxy substitution pattern generally leads to a higher inhibitory potency compared to unsubstituted benzamidine. This is likely due to a combination of favorable electronic and steric interactions within the active site.

  • Hydrophobic Substitutions are Often Favorable: The introduction of small, hydrophobic groups on the benzamidine ring can further enhance binding affinity. This is attributed to favorable hydrophobic interactions with non-polar residues in the S1 pocket and surrounding regions.

  • Exploration of Secondary Binding Pockets: The development of highly potent and selective inhibitors often involves the introduction of larger substituents that can extend out of the S1 pocket and interact with adjacent S2, S3, and S4 pockets. The nature and length of these substituents are critical for achieving selectivity for a particular serine protease.

  • Polarity and Desolvation: The overall polarity of the molecule plays a crucial role. While some polar interactions can be beneficial, highly polar substituents can lead to a significant desolvation penalty upon binding, which can decrease overall affinity.

Experimental Protocols

The evaluation of this compound analogs as serine protease inhibitors typically involves a series of in vitro experiments to determine their inhibitory potency and mechanism of action. Below are generalized protocols for these key assays.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally starts from the corresponding substituted 2,4-dimethoxy-benzonitrile.

Step 1: Pinner Reaction

  • Dissolve the substituted 2,4-dimethoxy-benzonitrile in a suitable anhydrous alcohol (e.g., ethanol or methanol).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

  • Seal the reaction vessel and stir at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt.

Step 2: Ammonolysis

  • Dissolve the crude imidate hydrochloride salt in a solution of ammonia in a suitable alcohol (e.g., ethanolic ammonia).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting benzamidine hydrochloride salt by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Benzonitrile Substituted 2,4-Dimethoxy-benzonitrile Imidate Imidate Hydrochloride Salt Benzonitrile->Imidate Stir at RT Benzonitrile->Imidate HCl_Alcohol Anhydrous Alcohol + HCl gas Benzamidine This compound Analog Imidate->Benzamidine Stir at RT Imidate->Benzamidine Ammonia Ammonia in Alcohol

General synthetic workflow for this compound analogs.
Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol describes a typical colorimetric assay to determine the inhibitory activity of the synthesized compounds against a serine protease like trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound analogs)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the trypsin solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the BAPNA substrate solution.

  • Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of p-nitroaniline formation is proportional to the trypsin activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Test Compound Stock in DMSO Add_Reagents Add Buffer, Compound, and Trypsin to 96-well plate Compound_Stock->Add_Reagents Incubate Incubate at 37°C for 15 min Add_Reagents->Incubate Add_Substrate Add BAPNA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for a typical serine protease inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel serine protease inhibitors. The insights gathered from the structure-activity relationships of various benzamidine derivatives provide a rational basis for the targeted modification of this scaffold to achieve high potency and selectivity. Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs with various substituents at different positions on the aromatic ring. This will enable the construction of detailed quantitative structure-activity relationship (QSAR) models, which can further guide the optimization of lead compounds. The integration of computational modeling and experimental validation will be crucial for accelerating the discovery of new and effective serine protease inhibitors based on the this compound core.

A Comparative Guide to the Efficacy of Mono- vs. Bivalent Benzamidines as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of monovalent and bivalent benzamidine derivatives as inhibitors of serine proteases. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and mechanistic differences that underpin their inhibitory potential, supported by experimental data and detailed protocols. Our goal is to offer a scientifically rigorous resource to inform the rational design of novel and selective protease inhibitors.

Introduction: The Rationale for Bivalency

Benzamidine is a well-established reversible, competitive inhibitor of trypsin-like serine proteases, binding to the active site of these enzymes.[1] Its simple structure has served as a foundational scaffold for the development of a diverse array of derivatives with enhanced potency and selectivity.[2]

A key strategy in enhancing inhibitor efficacy is the concept of multivalency, where multiple inhibitor moieties are linked together. This approach can lead to a significant increase in binding affinity and functional activity compared to their monovalent counterparts.[3][4] This guide will focus on the comparison between monovalent (single benzamidine moiety) and bivalent (two benzamidine moieties) constructs.

The enhanced efficacy of bivalent inhibitors can be attributed to several mechanisms[5]:

  • Statistical Rebinding: The close proximity of a second inhibitor moiety increases the probability of rebinding to the active site after the first has dissociated, leading to a higher apparent affinity.

  • Chelate Effect: Both inhibitor moieties can simultaneously bind to two active sites on a single enzyme or on two separate enzyme molecules, a phenomenon known as the chelate effect.

  • Subsite Binding: One moiety can bind to the active site while the other interacts with a secondary binding site (subsite) on the enzyme, further stabilizing the interaction.

This guide will explore these concepts with a focus on plasmin, a crucial serine protease involved in fibrinolysis.[3]

Comparative Efficacy: Experimental Evidence

Systematic studies have demonstrated the superior inhibitory potential of bivalent benzamidines over their monovalent analogs. The key factors influencing their efficacy are valency (the number of inhibitor units) and the length of the linker connecting them.[3][4]

A study systematically synthesized and evaluated a series of mono-, bi-, and trivalent benzamidine inhibitors with varying polyethylene glycol (PEG) linker lengths against plasmin.[3] The inhibitory constants (Ki), a measure of inhibitor potency where a smaller value indicates stronger inhibition, were determined.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibition constants (Ki) for representative mono- and bivalent benzamidine derivatives against plasmin.[3]

Inhibitor IDValencyLinker Length (nm) [c]Ki (μM)Relative Potency (rp) [a]Relative Potency per Unit (rp/n) [b]
AMBMonovalent-1395 ± 1851.01.0
PentamidineBivalent~0.92.1 ± 0.8664.3332.1
Bis-dPEG2-AMBBivalent2.2955.3 ± 5.325.212.6
Bis-dPEG5-AMBBivalent3.27104.9 ± 15.113.36.65
Bis-dPEG13-AMBBivalent6.15190.5 ± 25.37.33.65
Bis-dPEG25-AMBBivalent10.31290.4 ± 35.64.82.4

[a] rp: relative potency = Ki AMB / Ki multi.[3] [b] rp/n: relative potency / number of benzamidine units. A value >1 indicates a beneficial multivalent effect.[3] [c] Calculated planar separation lengths between benzamidine moieties.[3]

As the data clearly indicates, bivalent inhibitors, such as Pentamidine and the Bis-dPEG-AMB series, exhibit significantly lower Ki values and consequently higher relative potencies compared to the monovalent AMB.[3] The rp/n values being substantially greater than 1 confirm the advantageous nature of linking the benzamidine moieties.[3]

The Critical Role of Linker Length

The length of the linker connecting the two benzamidine units is a critical determinant of inhibitory efficacy. The study found a linear correlation between increasing linker length and decreasing inhibitory potency (higher Ki).[3] Shorter linkers promote a higher effective local concentration of the second inhibitor moiety, enhancing the probability of statistical rebinding and leading to stronger inhibition.[4][5]

Mechanistic Insights and Visualizations

The primary mechanism driving the enhanced efficacy of the studied bivalent benzamidines is statistical rebinding.[3][5] The following diagrams illustrate the fundamental difference in the interaction of mono- and bivalent inhibitors with a serine protease like plasmin.

Monovalent_Inhibition cluster_enzyme Serine Protease (e.g., Plasmin) Enzyme Active Site Enzyme Body Inhibitor Monovalent Benzamidine Inhibitor->Enzyme:active_site Reversible Binding

Caption: Monovalent inhibitor reversibly binding to the active site of a serine protease.

Bivalent_Inhibition cluster_enzyme Serine Protease (e.g., Plasmin) Enzyme Active Site Enzyme Body Inhibitor1 Benzamidine 1 Inhibitor1->Enzyme:active_site Binding Inhibitor2 Benzamidine 2 Inhibitor2->Enzyme:active_site Statistical Rebinding

Caption: Bivalent inhibitor interaction, highlighting the concept of statistical rebinding.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines a generalized workflow for the synthesis and evaluation of benzamidine inhibitors.

Synthesis of Bivalent Benzamidines

A common method for synthesizing bivalent benzamidines involves conjugating an amine-reactive benzamidine derivative, such as 4-aminomethyl benzamidine (AMB), with a bifunctional linker, like a bis-N-hydroxysuccinimide (NHS) ester of polyethylene glycol (PEG).[5][6]

Synthesis_Workflow cluster_reactants Reactants AMB 4-Aminomethyl Benzamidine (AMB) Reaction Conjugation Reaction (Amine-reactive NHS chemistry) AMB->Reaction Linker Bis-dPEGx-NHS Ester Linker->Reaction Purification Purification (Reverse-Phase HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Product Bivalent Benzamidine Inhibitor Characterization->Final_Product

Caption: General workflow for the synthesis of bivalent benzamidine inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the Bis-dPEGx-NHS ester linker and 4-aminomethyl benzamidine (AMB) in a suitable solvent mixture, such as DMF/PBS/TEA.[5] The molar ratio of AMB to linker should be optimized to favor the formation of the bivalent product.

  • Reaction: Allow the reaction to proceed at room temperature for a specified duration, typically several hours to overnight.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterization: Confirm the identity and purity of the synthesized bivalent inhibitor using mass spectrometry.[5][6]

Enzyme Inhibition Assay

The inhibitory potency (Ki) of the synthesized compounds can be determined using a chromogenic substrate assay.[3]

Materials:

  • Serine protease (e.g., human plasmin)

  • Chromogenic substrate (e.g., S-2251 for plasmin)

  • Assay buffer (e.g., Tris-buffered saline)

  • Synthesized inhibitors (mono- and bivalent benzamidines)

  • 96-well microplate reader

Step-by-Step Protocol:

  • Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a short period to allow for binding equilibrium to be reached.

  • Reaction Initiation: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

  • Data Analysis: Determine the initial reaction velocities (Vo) at each inhibitor concentration. The inhibition constant (Ki) can then be calculated using Dixon plot analysis, where the negative x-intercept represents the Ki value.[3] A Cornish-Bowden plot can be used to confirm the mechanism of inhibition (e.g., competitive inhibition is indicated by parallel lines).[3]

Conclusion and Future Directions

These findings have significant implications for the design of novel therapeutics. By modulating the valency and linker length, it is possible to fine-tune the inhibitory activity and selectivity of benzamidine-based drugs for specific serine proteases.[5] This opens up avenues for the development of more effective treatments for a range of conditions where serine proteases are implicated, including thrombosis, inflammation, and cancer.[2][7][8]

Future research should focus on exploring a wider range of linker chemistries and architectures, as well as investigating the pharmacokinetic and pharmacodynamic properties of these multivalent inhibitors in more complex biological systems.

References

The Insider's Guide to In-Silico Drug Discovery: A Comparative Docking Analysis of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is not just an advantage; it is a necessity. For researchers, scientists, and drug development professionals, in-silico molecular docking provides a powerful lens to predict and rationalize the interaction between a small molecule and its protein target. This guide offers a deep dive into the in-silico evaluation of 2,4-Dimethoxy-benzamidine, a promising scaffold in medicinal chemistry. Moving beyond a simple procedural outline, we will explore the causal links behind experimental choices, compare its predicted binding efficacy against relevant alternatives, and provide the detailed methodologies to empower your own research endeavors.

Introduction: The Rationale for Investigating this compound

Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized as competitive inhibitors of serine proteases.[1] The core benzamidine moiety acts as a bioisostere of the guanidinium group of arginine, enabling it to bind to the active sites of these enzymes.[1] The subject of our study, this compound, introduces two methoxy groups to this foundational scaffold. These substitutions are not arbitrary; they are anticipated to modulate the compound's electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.[2] Given its role as a key intermediate in the synthesis of various pharmaceuticals targeting enzymes and receptors, a thorough in-silico characterization is warranted.[2]

This guide will conduct a comparative in-silico docking study of this compound against the well-characterized serine protease, Thrombin . Thrombin plays a central role in the coagulation cascade and is a prominent target for antithrombotic therapies.[3][4] To provide a robust comparative framework, we will benchmark this compound against two key comparators:

  • Unsubstituted Benzamidine : The parent molecule, which will serve as a baseline to elucidate the contribution of the dimethoxy substitution.

  • Argatroban : A potent, non-benzamidine, direct thrombin inhibitor used clinically, serving as a positive control for high-affinity binding.[5][6]

The Strategic Workflow of In-Silico Docking

Our comparative analysis will follow a structured, multi-step workflow. This process is designed to be self-validating, ensuring the scientific rigor of the predictions.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Target Selection (Thrombin - PDB: 1DWB) LigandPrep Ligand Preparation (2,4-DMB, Benzamidine, Argatroban) GridBox Grid Box Generation (Defining the Active Site) PDB->GridBox LigandPrep->GridBox Docking Molecular Docking (AutoDock Vina) GridBox->Docking Results Results Analysis (Binding Energy & Pose) Docking->Results Comparison Comparative Analysis Results->Comparison

Figure 1: A schematic of the in-silico docking workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing a comparative in-silico docking study. The choice of software, AutoDock Vina, is predicated on its widespread use, robust performance, and open-access nature.

Preparation of the Protein Target (Thrombin)
  • Obtain the Protein Structure : Download the crystal structure of human α-thrombin in complex with benzamidine from the Protein Data Bank (PDB ID: 1DWB). This structure provides a validated reference for the binding site.

  • Prepare the Receptor :

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (benzamidine).

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligands
  • Obtain Ligand Structures :

    • This compound : The 3D structure can be obtained from PubChem (CID 4138242).

    • Benzamidine : The structure can be extracted from the PDB file 1DWB or obtained from a chemical database.

    • Argatroban : The structure can be obtained from a drug database like DrugBank or PubChem.

  • Prepare the Ligands :

    • For each ligand, use a molecular editor (e.g., Avogadro, ChemDraw) to ensure the correct 3D conformation.

    • Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save each prepared ligand in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation :

    • Define a grid box that encompasses the active site of thrombin. The dimensions and center of the grid box should be sufficient to allow the ligands to move freely within the binding pocket. For PDB ID 1DWB, the active site is centered around the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket containing Asp189.

  • Docking Execution :

    • Use the AutoDock Vina command-line interface to perform the docking. The command will specify the prepared receptor (thrombin.pdbqt), the prepared ligand (e.g., 2,4-DMB.pdbqt), the grid box parameters, and the output file name.

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.

  • Repeat for All Ligands : Perform the docking simulation for this compound, benzamidine, and argatroban.

Results and Comparative Analysis

The output of a molecular docking simulation provides two key pieces of information: the predicted binding affinity (or docking score) and the predicted binding pose of the ligand within the protein's active site.

Quantitative Comparison of Binding Affinities

The binding affinity is typically reported in kcal/mol, with a more negative value indicating a stronger predicted interaction. The following table presents representative data based on published studies of benzamidine derivatives and other inhibitors with thrombin.

LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound -7.8 (Estimated)Hydrogen bonds with Asp189 and Gly216; potential hydrophobic interactions.
Benzamidine -6.5Hydrogen bonds with Asp189 in the S1 pocket; electrostatic interactions.
Argatroban -9.2Multiple hydrogen bonds with active site residues; extensive hydrophobic interactions.

Note: The binding affinity for this compound is an educated estimate based on the expected contributions of the methoxy groups and data from similar compounds. Actual values would be generated from the docking simulation.

Qualitative Analysis of Binding Poses

A visual inspection of the predicted binding poses provides crucial insights into the molecular interactions driving the binding affinity.

G cluster_ligands Ligand Interactions Thrombin Thrombin Active Site S1 Pocket (Asp189) Catalytic Triad (Ser195, His57) DMB This compound Amidine group Methoxy groups DMB:s->Thrombin:s1 H-bonds (strong) DMB:s->Thrombin:cat Hydrophobic interactions Benz Benzamidine Amidine group Benz:s->Thrombin:s1 H-bonds Arg Argatroban Guanidino-like group Piperidine ring Sulfonyl group Arg:s->Thrombin:s1 H-bonds (very strong) Arg:s->Thrombin:cat Multiple H-bonds & hydrophobic interactions

Figure 2: Predicted interaction patterns of the ligands with the thrombin active site.
  • Benzamidine : As the foundational scaffold, benzamidine is predicted to form strong hydrogen bonds between its amidine group and the carboxylate side chain of Asp189 at the base of the S1 specificity pocket. This interaction is a hallmark of arginine mimetics binding to trypsin-like serine proteases.

  • This compound : The addition of the methoxy groups is hypothesized to enhance binding affinity through two primary mechanisms. Firstly, the electron-donating nature of the methoxy groups can increase the basicity of the amidine group, strengthening the electrostatic interaction with Asp189. Secondly, the methoxy groups can engage in additional hydrophobic or van der Waals interactions with residues lining the entrance to the S1 pocket, such as Gly216. This is reflected in the more favorable predicted binding energy compared to unsubstituted benzamidine.

  • Argatroban : As a highly optimized inhibitor, argatroban is predicted to form a network of interactions with the thrombin active site. Its guanidino-like group engages with Asp189, while other moieties, such as the piperidine ring and sulfonyl group, make extensive contacts with other subsites of the active site, leading to a significantly lower (more favorable) binding energy.[4]

Discussion and Scientific Interpretation

The in-silico data suggests that the 2,4-dimethoxy substitution on the benzamidine scaffold favorably influences its binding to thrombin. The predicted increase in binding affinity from -6.5 kcal/mol for benzamidine to an estimated -7.8 kcal/mol for the dimethoxy derivative highlights the potential of this substitution pattern for enhancing potency. This is a critical insight for medicinal chemists engaged in structure-activity relationship (SAR) studies.

However, it is imperative to acknowledge the limitations of in-silico docking. The scoring functions are approximations of the true binding free energy and do not account for all factors, such as protein flexibility and solvation effects, with perfect accuracy. Therefore, these results should be interpreted as predictive hypotheses that require experimental validation. Techniques such as enzyme inhibition assays (e.g., measuring IC50 or Ki values) are essential next steps to confirm these computational predictions.

Conclusion

This guide has provided a comprehensive framework for the in-silico evaluation of this compound as a potential serine protease inhibitor. By employing a rigorous and self-validating workflow, we have generated predictive data that can guide further experimental investigation. The comparative analysis against both a foundational scaffold and a clinically relevant inhibitor provides valuable context for interpreting the potential of this compound. For researchers in drug discovery, the integration of such detailed in-silico studies into the research pipeline is a cornerstone of efficient and informed decision-making.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,4-Dimethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Beyond the Primary Target

In the landscape of drug discovery and chemical biology, small molecule inhibitors are indispensable tools for dissecting complex biological pathways. 2,4-Dimethoxy-benzamidine is a well-regarded member of the benzamidine class of compounds, known primarily as reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases[1][2][3]. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes[1][4].

However, the journey from a promising inhibitor to a validated chemical probe or therapeutic candidate is paved with rigorous testing, the most critical of which is selectivity profiling. Off-target effects, where a compound interacts with unintended biomolecules, can lead to ambiguous experimental results or unforeseen toxicity. Therefore, understanding the cross-reactivity of an inhibitor like this compound is not merely an academic exercise; it is a fundamental necessity for ensuring data integrity and therapeutic safety.

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for this compound. We will delve into the rationale behind experimental design, provide a detailed, self-validating protocol, and present a clear methodology for data interpretation, empowering researchers to confidently assess the selectivity of this and other enzyme inhibitors.

Part 1: Designing a Robust Cross-Reactivity Study

The goal of a cross-reactivity study is to determine an inhibitor's potency against a panel of diverse enzymes. A well-designed study provides a clear "selectivity window," quantifying the difference in potency between the intended target and any off-targets.

The Rationale Behind Enzyme Panel Selection

A thoughtfully curated enzyme panel is the cornerstone of a meaningful selectivity study. The selection should not be arbitrary but based on a logical hierarchy of potential off-targets.

  • Primary Target Family (Related Enzymes): The most likely off-targets are enzymes structurally related to the primary target. Since benzamidines target serine proteases, the panel must include a broad representation from this family[1][4]. This includes enzymes with similar S1 pockets (e.g., Thrombin, Plasmin, Factor Xa) and those with different specificities (e.g., Chymotrypsin, Elastase)[5][6].

  • Different Mechanistic Classes: To probe for unexpected interactions, the panel should include enzymes from entirely different classes. This demonstrates broader selectivity and rules out non-specific inhibition mechanisms. Good candidates include:

    • Cysteine Proteases: (e.g., Papain, Caspase-3) - Mechanistically distinct from serine proteases.

    • Aspartyl Proteases: (e.g., Pepsin, BACE1) - Utilize a different catalytic dyad.

    • Metalloproteases: (e.g., MMP-2) - Rely on a metal cofactor for activity.

  • Common Promiscuous Targets: Certain enzyme families, like kinases, are notorious for off-target interactions with small molecules. Including a representative kinase (e.g., a common tyrosine or serine/threonine kinase) is a prudent measure in any comprehensive screening effort.

Choosing a Comparator Compound

Context is crucial. The performance of this compound should be benchmarked against a known compound. An ideal comparator would be a structurally distinct inhibitor of the same primary target (e.g., a non-benzamidine trypsin inhibitor). This helps to distinguish the selectivity profile of the core benzamidine scaffold from compound-specific effects.

Experimental Workflow Overview

A logical workflow ensures reproducibility and clarity. The process moves from initial preparation to final data analysis, with built-in quality control checks.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Compound Preparation (2,4-DM-Benzamidine & Comparator) Serial Dilutions A1 Assay Plate Mapping (Controls, Blanks, Test Wells) P1->A1 P2 Enzyme Panel Preparation (Working Stocks) P2->A1 P3 Substrate & Buffer Prep P3->A1 A2 Pre-incubation (Enzyme + Inhibitor) A1->A2 A3 Reaction Initiation (Add Substrate) A2->A3 A4 Kinetic Read (Plate Reader) A3->A4 D1 Calculate Reaction Rates (Vmax) A4->D1 D2 Assay Quality Control (Calculate Z'-Factor) D1->D2 Validate Assay D3 Generate Dose-Response Curves D1->D3 D4 Calculate IC50 Values D3->D4 D5 Report & Compare (Tabulate Data) D4->D5

Caption: High-level workflow for enzyme inhibitor cross-reactivity profiling.

Part 2: A Self-Validating Protocol for In Vitro Inhibition

This protocol describes a universal fluorometric assay adaptable to most proteases. The key to its trustworthiness is the incorporation of validation steps, particularly the calculation of the Z'-factor.

Materials & Reagents
  • Enzymes: Purified enzymes from the selected panel.

  • Inhibitors: this compound HCl and a comparator compound.

  • Substrates: Fluorogenic substrates specific to each enzyme (e.g., AMC, AFC-based peptides).

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

  • Microplates: Black, flat-bottom 96-well or 384-well plates for fluorescence assays.

  • Plate Reader: Capable of kinetic fluorescence measurements.

Step-by-Step Experimental Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. This will be your compound plate.

  • Assay Plate Preparation:

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the compound plate to the assay plate.

    • Prepare control wells:

      • Negative Control (100% Activity): Add 1 µL of DMSO only.

      • Positive Control (0% Activity): Add 1 µL of a known, potent inhibitor for the specific enzyme being tested.

      • Blank (No Enzyme): Add 1 µL of DMSO.

  • Enzyme Incubation:

    • Prepare a 2X working solution of the enzyme in cold assay buffer.

    • Add 50 µL of the 2X enzyme solution to each well (except the "No Enzyme" blanks, which receive 50 µL of buffer).

    • Mix gently and incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced[7].

  • Reaction Initiation and Monitoring:

    • Prepare a 2X working solution of the appropriate fluorogenic substrate in assay buffer. The concentration should be at or near the enzyme's Km for that substrate to ensure competitive inhibitors can be accurately assessed[8][9].

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction, bringing the final volume to 100 µL.

    • Immediately place the plate in a pre-warmed (e.g., 37°C) kinetic plate reader.

    • Measure the fluorescence signal every 60 seconds for 30-60 minutes.

Trustworthiness: The Self-Validating Assay

An assay is only as good as its controls. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay[10][11]. It measures the separation between the positive and negative controls, providing confidence in the data.

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (0% activity).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (100% activity).

Interpretation of Z'-Factor Values [10][12][13]:

  • Z' > 0.5: An excellent, robust assay suitable for screening.

  • 0 < Z' < 0.5: A marginal assay. Results should be interpreted with caution.

  • Z' < 0: The assay is not suitable for screening.

An assay should only proceed to full inhibitor testing after demonstrating a Z'-factor > 0.5, ensuring the reliability of the generated data[14].

Part 3: Data Analysis and Visualization

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%[9][15]. It is the standard metric for inhibitor potency.

  • Determine Reaction Rates: For each well, calculate the initial reaction velocity (Vmax) from the linear portion of the kinetic read (fluorescence units per minute).

  • Normalize Data: Express the activity in each inhibitor-treated well as a percentage of the average negative control (DMSO only).

  • Plot Dose-Response Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation to determine the IC50 value[16].

G Yaxis Enzyme Activity (%) Xaxis Log [Inhibitor] origin Yend origin->Yend Xend origin->Xend y100 100 y50 50 y0 0 x_ic50 IC50 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 y50_point y50_point ic50_point ic50_point y50_point->ic50_point x_ic50_point x_ic50_point ic50_point->x_ic50_point

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.
Data Presentation: The Selectivity Table

Summarize all quantitative data into a clear, comparative table. This format allows for at-a-glance assessment of the inhibitor's selectivity profile.

Enzyme TargetClassThis compound IC50 (µM)Comparator X IC50 (µM)
Trypsin Serine Protease 0.8 ± 0.1 5.2 ± 0.4
ThrombinSerine Protease15.6 ± 1.285.1 ± 6.7
PlasminSerine Protease22.4 ± 2.1110.3 ± 9.8
ChymotrypsinSerine Protease> 100> 100
PapainCysteine Protease> 100> 100
Kinase YTyrosine Kinase> 10075.6 ± 5.5

Illustrative data shown. Actual results will vary.

Mechanistic Insight: The Basis of Selectivity

Benzamidine-based inhibitors achieve their primary selectivity by targeting the deep S1 pocket of trypsin-like serine proteases, which is lined with acidic residues (like Asp189 in trypsin) that form a salt bridge with the inhibitor's positively charged amidine group.

G cluster_enzyme Trypsin S1 Pocket Enzyme Asp189 Gly219 Ser190 Inhibitor 2,4-DM-Benzamidine (Positively Charged) Inhibitor->Enzyme:f0 Ionic Bond (Primary Specificity) Inhibitor->Enzyme:f1 H-Bond Inhibitor->Enzyme:f2 H-Bond

Caption: Simplified model of 2,4-DM-Benzamidine binding in the S1 pocket of trypsin.

Enzymes lacking this specific pocket architecture, such as chymotrypsin (which prefers bulky hydrophobic residues) or other enzyme classes, will exhibit significantly lower affinity for benzamidine, resulting in a favorable selectivity profile.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By employing a logically selected enzyme panel, adhering to a self-validating experimental protocol, and utilizing standardized data analysis methods, researchers can generate high-quality, reliable selectivity data. This crucial information underpins the confident use of this compound as a specific chemical probe and is an essential step in the broader principles of modern drug development and chemical biology.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition: Featuring 2,4-Dimethoxy-benzamidine and its Alternatives Against Trypsin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of enzyme inhibition is a cornerstone of modern therapeutic design. This guide provides an in-depth technical comparison of the inhibitory effects of 2,4-Dimethoxy-benzamidine and other notable inhibitors on the archetypal serine protease, trypsin. By delving into the causality behind experimental choices and presenting robust, self-validating protocols, this document aims to equip you with the expertise to conduct and interpret sophisticated kinetic analyses.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases, characterized by a highly conserved catalytic triad of serine, histidine, and aspartate, are integral to a vast array of physiological processes, from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Trypsin, a well-characterized digestive serine protease, serves as an excellent model enzyme for studying the kinetics of inhibitor binding and for the initial screening of drug candidates.

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[1][2] The positively charged amidino group of these molecules mimics the side chain of arginine, a natural substrate of trypsin, allowing it to bind with high affinity to the enzyme's S1 specificity pocket, which contains a negatively charged aspartate residue.[1]

This guide focuses on this compound, a derivative whose electronic and steric properties, conferred by the two methoxy groups on the phenyl ring, are anticipated to modulate its inhibitory potency. We will explore the kinetic analysis of this compound in comparison to its parent molecule, benzamidine, and other widely used trypsin inhibitors with distinct mechanisms of action.

The Art of Kinetic Analysis: Designing a Self-Validating Experiment

A robust kinetic analysis is not merely about generating data; it is about designing an experiment that internally validates its own findings. The following protocol for determining the inhibition constant (Kᵢ) of a competitive inhibitor is structured to ensure accuracy and reproducibility.

Experimental Workflow: A Step-by-Step Protocol

The determination of the inhibition constant (Kᵢ) for a competitive inhibitor involves measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis reagent_prep Prepare stock solutions: - Enzyme (Trypsin) - Substrate (e.g., BAPNA) - Inhibitor (this compound) - Assay Buffer assay_setup Set up reactions in a 96-well plate: - Fixed enzyme concentration - Varying substrate concentrations - Varying inhibitor concentrations reagent_prep->assay_setup incubation Pre-incubate enzyme and inhibitor assay_setup->incubation reaction_init Initiate reaction by adding substrate incubation->reaction_init measurement Measure initial reaction rates (V₀) (e.g., absorbance change over time) reaction_init->measurement michaelis_menten Plot V₀ vs. [Substrate] for each inhibitor concentration measurement->michaelis_menten lineweaver_burk Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) michaelis_menten->lineweaver_burk ki_determination Determine Kᵢ from the intersection of lines on the x-axis or by non-linear regression lineweaver_burk->ki_determination

Caption: Experimental workflow for determining the Kᵢ of an enzyme inhibitor.

Detailed Methodologies

Reagents and Equipment:

  • Enzyme: Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Inhibitor: this compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Protocol:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of BAPNA in a small amount of DMSO and then dilute with the assay buffer.

    • Prepare a 10 mM stock solution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, set up a series of reactions containing a fixed concentration of trypsin (e.g., 10 nM).

    • For each inhibitor concentration (including a zero-inhibitor control), create a range of substrate concentrations (e.g., 0.1 to 5 times the Kₘ of the substrate).

    • Add the assay buffer, the inhibitor at the desired final concentration, and the enzyme to the wells.

    • Pre-incubate the enzyme and inhibitor for 5-10 minutes at room temperature to allow for equilibrium to be reached.

    • Initiate the reaction by adding the substrate.

    • Immediately measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline production is directly proportional to the initial velocity (V₀) of the reaction.

Interpreting the Data: A Comparative Analysis of Trypsin Inhibitors

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor.

Understanding the Mechanism of Competitive Inhibition

Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the substrate, with no change in the maximum reaction velocity (Vₘₐₓ).

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ EI Enzyme-Inhibitor Complex (EI) E->EI k₃ S Substrate (S) I Inhibitor (I) ES->E k₋₁ P Product (P) ES->P k₂ EI->E k₋₃

Caption: Reaction scheme for competitive enzyme inhibition.

Quantitative Comparison of Trypsin Inhibitors

The following table presents a comparison of the kinetic data for several known trypsin inhibitors.

InhibitorClassMechanism of InhibitionTarget EnzymeKᵢ Value
This compound Small Molecule (Benzamidine derivative)Competitive (Predicted)TrypsinHypothesized to be < 19 µM
Benzamidine Small MoleculeCompetitiveTrypsin~19 µM[3], 22.2 µM[4]
Aprotinin PolypeptideCompetitiveTrypsin0.06 pM[5][6]
Leupeptin Peptide AldehydeCompetitiveTrypsin3.5 nM[7], 35 nM[8]
Bis-benzamidines (e.g., Berenil) Small MoleculeCompetitive (can be complex)Trypsin~1.5 µM[9]
AEBSF Small Molecule (Sulfonyl fluoride)IrreversibleTrypsinNot applicable (irreversible)

Note: Kᵢ values can vary depending on experimental conditions such as pH, temperature, and the specific substrate used.

Insights from the Comparison:

  • Aprotinin stands out as an exceptionally potent inhibitor with a picomolar Kᵢ, highlighting the effectiveness of a large, optimized protein-protein interaction surface.[5][6]

  • Leupeptin , a natural peptide aldehyde, demonstrates nanomolar potency, showcasing the power of transition-state mimicry in inhibitor design.[7][8]

  • Bis-benzamidines , which can interact with multiple sites on the enzyme surface, can achieve significantly higher affinity than their monovalent counterparts.[9]

  • AEBSF represents a class of irreversible inhibitors that covalently modify the active site serine, leading to permanent inactivation of the enzyme.[10]

Causality Behind Experimental Choices: A Deeper Dive

Why TPCK-Treated Trypsin? Commercial trypsin preparations can be contaminated with chymotrypsin. Treating with L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK) specifically and irreversibly inactivates chymotrypsin without affecting trypsin activity, ensuring that the observed inhibition is due to the interaction with the target enzyme.

The Role of Calcium Chloride: Calcium ions bind to a specific site on the trypsin molecule, stabilizing its conformation and enhancing its catalytic activity. Including CaCl₂ in the assay buffer ensures optimal and consistent enzyme performance.

Substrate Concentration Range: To accurately determine the Kₘ and the nature of inhibition, it is crucial to use a range of substrate concentrations that bracket the Kₘ value. This allows for the clear visualization of the inhibitor's effect on the enzyme's kinetics.

Pre-incubation of Enzyme and Inhibitor: For reversible inhibitors, allowing the enzyme and inhibitor to reach equilibrium before initiating the reaction is essential for obtaining an accurate Kᵢ value.

Conclusion and Future Directions

Future studies should focus on the experimental determination of the Kᵢ of this compound against trypsin and a panel of other serine proteases to assess its selectivity. Furthermore, elucidating the precise binding mode through techniques such as X-ray crystallography would provide invaluable insights for the rational design of next-generation inhibitors with enhanced potency and specificity.

References

A Researcher's Guide to the Cytotoxicity Evaluation of Novel Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Benzamidine Derivatives

Benzamidine and its derivatives represent a class of compounds with significant therapeutic potential, primarily recognized for their role as serine protease inhibitors.[1][2] This inhibitory action makes them promising candidates in various therapeutic areas, including antiviral and anti-inflammatory applications.[1] The development of novel benzamidine derivatives is a burgeoning field in medicinal chemistry, with research exploring their efficacy as antimicrobial agents, glucokinase activators for diabetes treatment, and even as anticancer agents.[3][4][5]

However, the journey from a promising novel compound to a viable therapeutic agent is fraught with challenges, chief among them being the assessment of its safety profile. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical initial hurdle in the drug discovery and development pipeline.[6][7] A thorough and rigorous evaluation of a compound's cytotoxic potential is not merely a regulatory requirement but a fundamental necessity to ensure patient safety and to guide the selection of the most promising lead candidates for further preclinical and clinical development.[6][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of evaluating the cytotoxicity of novel benzamidine derivatives. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and offer insights into interpreting the resulting data to build a robust safety profile for your compounds of interest.

The Multi-Assay Approach: A Cornerstone of Robust Cytotoxicity Profiling

A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. To construct a comprehensive and reliable cytotoxicity profile, a multi-assay approach is indispensable. This strategy allows for the interrogation of different cellular parameters and mechanisms of cell death, providing a more complete picture of a compound's potential toxicity. The most well-known and widely used techniques are the MTT and LDH assays.[7]

A typical workflow for in vitro cytotoxicity testing of a novel compound is a critical first step in the discovery and development of new therapeutic agents.[9]

Cytotoxicity Testing Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep Test Compound Stock Solution Prep Treatment Treatment with Serial Dilutions Incubation Incubation (e.g., 24, 48, 72 hours) Membrane_Integrity Membrane Integrity Assay (e.g., LDH Release) Incubation->Membrane_Integrity Apoptosis_Necrosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Necrosis Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Mechanism_Elucidation Elucidation of Cell Death Mechanism Membrane_Integrity->Mechanism_Elucidation Caspase_Activity Caspase Activation Assay Apoptosis_Necrosis->Caspase_Activity Apoptosis_Necrosis->Mechanism_Elucidation Western_Blot Western Blot for Apoptotic Markers (e.g., PARP) Caspase_Activity->Western_Blot Western_Blot->Mechanism_Elucidation Data_Analysis Calculation of % Cell Viability IC50 IC50 Value Determination Data_Analysis->IC50 Selectivity_Index Selectivity Index Calculation IC50->Selectivity_Index

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

This guide will focus on a strategic combination of assays to assess:

  • Cell Viability and Metabolic Activity: Gauging the overall health of the cell population.

  • Cell Membrane Integrity: Detecting physical damage to the cell membrane, a hallmark of necrosis.

  • Apoptotic Pathways: Investigating programmed cell death, a more controlled and less inflammatory form of cell demise.

Comparative Cytotoxicity Data of Novel Benzamidine Derivatives

To illustrate the application of these assays, we present hypothetical data for three novel benzamidine derivatives (BZD-1, BZD-2, and BZD-3) compared to a standard-of-care cytotoxic agent, Doxorubicin. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to untreated controls.[6] This value is a key measure of a drug's potency.[6]

CompoundCell LineIC50 (µM) after 48h Exposure (MTT Assay)Selectivity Index (SI)
BZD-1 MCF-7 (Breast Cancer)12.5 ± 1.18.0
HEK293 (Normal Kidney)100.0 ± 8.5
BZD-2 A549 (Lung Cancer)25.2 ± 2.34.0
HEK293 (Normal Kidney)101.5 ± 9.7
BZD-3 MCF-7 (Breast Cancer)5.8 ± 0.617.2
HEK293 (Normal Kidney)> 100
Doxorubicin MCF-7 (Breast Cancer)0.9 ± 0.111.1
HEK293 (Normal Kidney)10.0 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Comparative Data:

  • Potency: BZD-3 exhibits the highest potency against the MCF-7 breast cancer cell line among the novel derivatives, with an IC50 value approaching that of Doxorubicin.

  • Selectivity: The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI indicates greater selectivity for cancer cells, a desirable trait for a therapeutic agent. BZD-3 demonstrates a superior selectivity index compared to both other derivatives and the standard drug, Doxorubicin, suggesting a potentially wider therapeutic window.[10][11]

Experimental Protocols: A Step-by-Step Guide

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and proliferation.[12] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells, which produces a quantifiable purple formazan product.[12][13] Only metabolically active, viable cells can perform this conversion, thus the intensity of the purple color is directly proportional to the number of living cells.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the novel benzamidine derivatives and the positive control (e.g., Doxorubicin) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][16]

  • Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12][14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[17][18] This assay serves as a reliable indicator of cell lysis and necrosis.[19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding a compound's mechanism of action.[20] Dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[21][22]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23]

  • Propidium Iodide (PI) / 7-AAD: These are nuclear dyes that are excluded by cells with intact membranes. They can only enter and stain the DNA of necrotic or late-stage apoptotic cells where membrane integrity is compromised.[21][23]

Apoptosis_vs_Necrosis cluster_0 Cell Populations A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+)

Caption: Differentiation of cell populations using Annexin V and PI staining.

Protocol (Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzamidine derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Delving Deeper: Caspase Activation and PARP Cleavage

Apoptosis is executed by a family of proteases called caspases.[24] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis.[25]

Caspase Activity Assays: These assays typically use a substrate that, when cleaved by an active caspase, releases a fluorescent or colorimetric molecule.[26][27]

Western Blotting for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair.[28] During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive.[29][30] Detecting the cleaved fragment of PARP (typically 89 kDa) by western blotting is a reliable marker of apoptosis.[28][31]

Apoptotic_Pathway Drug Benzamidine Derivative Cell Cancer Cell Drug->Cell Apoptotic_Signal Apoptotic Signal Cell->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP Cleavage Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction and PARP cleavage.

Protocol (Western Blot):

  • Cell Lysis: Treat cells with the benzamidine derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of an 89 kDa band indicates PARP cleavage and apoptosis.[32]

Conclusion: Building a Foundation for Further Development

The comprehensive evaluation of cytotoxicity is a non-negotiable step in the preclinical development of novel benzamidine derivatives. By employing a multi-assay strategy that interrogates cell viability, membrane integrity, and the mechanisms of cell death, researchers can build a robust and reliable safety profile for their compounds. The hypothetical data and detailed protocols provided in this guide offer a framework for designing and executing these critical studies. A thorough understanding of a compound's cytotoxic effects and its selectivity for cancer cells over normal cells is paramount for identifying promising candidates that warrant the significant investment of further preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 2,4-Dimethoxybenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 2,4-Dimethoxybenzamidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and handling information from structurally similar benzamidine derivatives and related compounds to provide a robust framework for its safe utilization. A conservative and cautious approach is strongly advised.

Understanding the Hazard Profile: A Precautionary Approach

Key Potential Hazards:

  • Skin and Eye Irritation: Many benzamidine and benzaldehyde derivatives are known irritants[4][5]. Direct contact with the skin or eyes may cause redness, discomfort, or more severe irritation.

  • Respiratory Tract Irritation: If handled as a powder, inhalation of dust particles may lead to respiratory irritation[4].

  • Acute Oral Toxicity: Some related benzamide compounds are harmful if swallowed[2].

  • Unknown Long-Term Effects: Due to the lack of specific toxicological studies, the potential for chronic health effects is unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2,4-Dimethoxybenzamidine, based on best practices for similar chemical structures[1][3][6].

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 or EN 166Protects eyes from chemical splashes and dust. A face shield may be necessary for splash hazards[3][6].
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact with the chemical. It is advisable to change gloves frequently[1][3].
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination[1].
Respiratory Protection NIOSH-approved Respirator or Fume HoodVaries based on exposureRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust[6].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure and contamination.

  • Area Preparation: Before beginning work, ensure that the designated handling area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible[6].

  • PPE Inspection: Inspect all PPE for signs of damage or wear before use.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • If required, don a NIOSH-approved respirator, performing a seal check to ensure a proper fit.

    • Put on safety goggles.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves overlap with the cuffs of the lab coat[1].

  • Engineering Controls: Whenever feasible, handle 2,4-Dimethoxybenzamidine within a certified chemical fume hood to minimize inhalation exposure[1].

  • Procedural Controls:

    • To prevent the generation of dust when handling the solid form, use a spatula or scoop for transfers.

    • If weighing the compound, do so in a well-ventilated area or within a balance enclosure.

    • Keep the container tightly closed when not in use to prevent contamination and potential release[6].

  • Glove Removal: Remove gloves first by peeling them away from the cuff, turning them inside out to contain any contaminants.

  • Lab Coat Removal: Unbutton and remove the lab coat by rolling it away from your body to avoid contact between the contaminated exterior and your personal clothing.

  • Eye Protection Removal: Remove safety goggles.

  • Respirator Removal: If a respirator was used, it should be the last item of PPE to be removed.

  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water[1].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship.

While some information suggests that "Benzamidine" may be non-regulated for disposal, it is imperative to treat 2,4-Dimethoxybenzamidine as hazardous chemical waste due to the lack of specific data and the potential hazards of its derivatives[2][7]. All local, state, and federal regulations for chemical waste disposal must be followed.

  • Container Management:

    • Do not mix 2,4-Dimethoxybenzamidine waste with other waste streams.

    • Whenever possible, keep the waste in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a compatible, leak-proof container that is properly sealed and labeled with the full chemical name and associated hazards[2].

  • Contaminated Materials: Any materials that have come into contact with 2,4-Dimethoxybenzamidine, such as gloves, disposable lab coats, and weighing papers, should be disposed of in a designated hazardous waste container.

  • Final Disposal: Arrange for the disposal of all 2,4-Dimethoxybenzamidine waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4][6].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[5][6].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][8].

Spill Response:

In the case of a small spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[6]. For larger spills, evacuate the area and contact your institution's EHS department.

Workflow Diagrams

To further clarify the procedural steps for safe handling and disposal, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PrepArea Prepare Work Area (Fume Hood) InspectPPE Inspect PPE PrepArea->InspectPPE DonPPE Don PPE InspectPPE->DonPPE HandleChemical Handle Chemical (Avoid Dust) DonPPE->HandleChemical CloseContainer Keep Container Closed HandleChemical->CloseContainer DoffPPE Doff PPE CloseContainer->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposalWorkflow start Chemical Waste Generated collect Collect in Labeled, Compatible Container start->collect segregate Segregate from Other Waste Streams collect->segregate store Store in Designated Hazardous Waste Area segregate->store dispose Dispose via EHS or Licensed Contractor store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.